molecular formula C6H10 B075326 Methylenecyclopentane CAS No. 1528-30-9

Methylenecyclopentane

Numéro de catalogue: B075326
Numéro CAS: 1528-30-9
Poids moléculaire: 82.14 g/mol
Clé InChI: NFJPEKRRHIYYES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methylenecyclopentane is a valuable and highly strained cyclic alkene of significant interest in advanced organic synthesis and materials science research. Its primary research value lies in its unique structure, which incorporates both a cyclopentane ring and an exocyclic methylene group, creating substantial ring strain. This strain confers high reactivity, making it an excellent substrate for ring-opening metathesis polymerization (ROMP) studies, cycloaddition reactions, and investigations into strain-release functionalization. Researchers utilize this compound as a fundamental building block for constructing complex molecular architectures, including polymers with tailored properties and novel carbocyclic compounds. Its mechanism of action in these contexts often involves acting as a dienophile in Diels-Alder reactions or as a monomer in catalytic polymerization processes initiated by metal alkylidenes. Furthermore, its application extends to mechanistic studies in catalysis, where it serves as a probe for understanding the activity and selectivity of novel catalyst systems. This compound is essential for chemists and material scientists exploring the frontiers of synthetic methodology, polymer chemistry, and the development of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methylidenecyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-6-4-2-3-5-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJPEKRRHIYYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061756
Record name Cyclopentane, methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentane, methylene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1528-30-9
Record name Methylenecyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1528-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, methylene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentane, methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylenecyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Synthetic History of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methylenecyclopentane, an exocyclic alkene, is a valuable structural motif in organic synthesis and a key building block for various complex molecules, including natural products and pharmacologically active compounds. Its synthesis has evolved significantly over the decades, reflecting broader advancements in synthetic organic chemistry. This technical guide provides an in-depth exploration of the core synthetic strategies developed for this compound, aimed at researchers, scientists, and professionals in drug development. We will cover classical elimination reactions, cornerstone olefination methods, and modern catalytic cyclizations, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

Early Approaches: Elimination Reactions

The first routes to this compound and its endocyclic isomer, 1-methylcyclopentene, relied on classical elimination reactions. These methods typically involve the removal of a small molecule (like water or a hydrogen halide) from a substituted cyclopentane (B165970) ring to form a double bond.

Dehydration of 1-Methylcyclopentanol (B105226)

One of the most fundamental methods is the acid-catalyzed dehydration of 1-methylcyclopentanol.[1] This reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate.[2][3] A significant challenge with this method is controlling the regioselectivity. The removal of a proton from an adjacent carbon can lead to a mixture of the exocyclic this compound and the more thermodynamically stable, highly substituted endocyclic alkene, 1-methylcyclopentene, which is often the major product according to Zaitsev's rule.[1][2][4][5][6]

G cluster_0 E1 Dehydration Mechanism A 1-Methylcyclopentanol B Protonated Alcohol (Oxonium Ion) A->B + H+ C Tertiary Carbocation Intermediate B->C - H2O (Rate-determining) P1 This compound (Hofmann/Minor Product) C->P1 - H+ (from methyl group) P2 1-Methylcyclopentene (Zaitsev/Major Product) C->P2 - H+ (from ring)

Caption: E1 dehydration pathway for 1-methylcyclopentanol.

Dehydrohalogenation of 1-Halo-1-methylcyclopentane

Similar to dehydration, the dehydrohalogenation of a tertiary alkyl halide like 1-bromo- or 1-chloro-1-methylcyclopentane (B8640889) with a strong base also yields a mixture of alkenes.[7][8] The choice of base can influence the product ratio. A small, strong base like sodium ethoxide tends to favor the Zaitsev product (1-methylcyclopentene), while a bulky base like potassium tert-butoxide can increase the proportion of the less sterically hindered Hofmann product (this compound).[9]

The Wittig Reaction: A Paradigm Shift

The development of the Wittig reaction in the 1950s by Georg Wittig revolutionized alkene synthesis, providing a highly reliable method for converting carbonyl compounds into alkenes.[10][11] This reaction became the gold standard for the specific synthesis of this compound, as it unambiguously forms the exocyclic double bond from cyclopentanone (B42830), avoiding the isomeric mixtures common to elimination reactions.[12]

The reaction involves a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.[10][11] The reaction proceeds through a betaine (B1666868) or, more commonly accepted under lithium-free conditions, a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[10][11] This intermediate then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide, a thermodynamically stable byproduct that drives the reaction to completion.[10]

G cluster_workflow Wittig Reaction Workflow START Triphenylphosphine + Methyl Bromide YLIDE_PREP Methyltriphenylphosphonium (B96628) Bromide START->YLIDE_PREP Quaternization YLIDE Phosphonium Ylide (Ph3P=CH2) YLIDE_PREP->YLIDE + Strong Base (e.g., n-BuLi) PRODUCT This compound + Ph3P=O YLIDE->PRODUCT Reaction KETONE Cyclopentanone KETONE->PRODUCT

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Modern Methods: Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for constructing cyclic systems, including those that are otherwise difficult to access.[13][14] RCM utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular rearrangement of a diene.[13][15]

To synthesize this compound, a suitable acyclic precursor such as 3-methylene-1,6-heptadiene is required. In the presence of a Grubbs' catalyst, the terminal alkene groups undergo a catalytic cycle of [2+2] cycloadditions and cycloreversions with the metal carbene. This process results in the formation of the five-membered ring and the release of a volatile byproduct, ethylene, which drives the reaction equilibrium toward the product.[13][14] RCM is highly valued for its exceptional functional group tolerance and effectiveness in forming rings of various sizes.[14]

G cluster_rcm Conceptual RCM Pathway CAT Ru Catalyst [Ru]=CH2 META Metallacyclobutane Intermediate DIENE 3-Methylene-1,6-heptadiene DIENE->META + [Ru]=CH2 META->CAT Regenerates Catalyst PRODUCT This compound META->PRODUCT Cycloreversion BYPRODUCT Ethylene (gas)

Caption: Catalytic cycle for Ring-Closing Metathesis (RCM).

Comparative Data of Synthetic Routes

The choice of synthetic route depends on factors such as desired yield, purity, scale, and the availability of starting materials. The following table summarizes quantitative data for the primary methods discussed.

Synthetic RouteStarting MaterialKey Reagents/CatalystTypical Yield (%)Temperature (°C)Reaction TimeKey Advantages/Disadvantages
Dehydration 1-MethylcyclopentanolH₂SO₄ or H₃PO₄Variable (often <50% for exo)150-1601-3 h- : Poor regioselectivity (Zaitsev major).+ : Simple, inexpensive reagents.
Dehydrohalogenation 1-Chloro-1-methylcyclopentaneKOC(CH₃)₃ (tert-butoxide)ModerateReflux2-6 h- : Can still produce isomeric mixtures.+ : Bulky base improves exo-alkene yield.
Wittig Reaction CyclopentanonePh₃P=CH₂ (Ylide)70-85%0 to RT2-12 h+ : Excellent regioselectivity.- : Stoichiometric byproduct (Ph₃P=O) can complicate purification.
Ring-Closing Metathesis 3-Methylene-1,6-heptadieneGrubbs' Catalyst (I or II)>90%RT to 402-12 h+ : High yield, mild conditions, high functional group tolerance.- : Expensive catalyst, multi-step precursor synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol details the formation of this compound from cyclopentanone using methylenetriphenylphosphorane.

Step A: Preparation of Methyltriphenylphosphonium Bromide

  • In a pressure bottle, dissolve triphenylphosphine (e.g., 55 g, 0.21 mol) in dry benzene (B151609) (45 mL).

  • Cool the bottle in an ice-salt bath and add condensed methyl bromide (28 g, 0.29 mol).

  • Seal the bottle and let it stand at room temperature for 48 hours.

  • Collect the resulting white solid (the phosphonium salt) by suction filtration and wash with hot benzene to remove any unreacted triphenylphosphine. Dry the salt under vacuum.

Step B: Generation of the Ylide and Olefination

  • Place the dried methyltriphenylphosphonium bromide (e.g., 35.7 g, 0.1 mol) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Add 150 mL of anhydrous solvent (e.g., THF or diethyl ether).

  • Cool the suspension to 0 °C and slowly add one equivalent of a strong base, such as n-butyllithium (n-BuLi) in hexanes. The formation of the orange-red ylide will be observed.

  • Stir the ylide solution at room temperature for 1 hour.

  • Add a solution of cyclopentanone (e.g., 8.4 g, 0.1 mol) in 20 mL of the same anhydrous solvent dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC/GC analysis indicates the consumption of cyclopentanone.

  • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Protocol 2: Synthesis via Dehydration of 1-Methylcyclopentanol

This protocol describes a classic acid-catalyzed dehydration, which typically yields a mixture of products.

  • Place 1-methylcyclopentanol (e.g., 10.0 g, 0.1 mol) into a round-bottom flask equipped with a fractional distillation apparatus.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 1 mL).

  • Heat the mixture gently. The alkene products will begin to distill.

  • Collect the distillate, which will be a mixture of this compound, 1-methylcyclopentene, and water.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous calcium chloride (CaCl₂).

  • The final product can be isolated by careful fractional distillation, though complete separation of the isomers is challenging due to close boiling points. The product distribution can be analyzed by Gas Chromatography (GC) or ¹H NMR spectroscopy.

References

The Cyclopentane Moiety: A Rising Star in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Substituted Cyclopentanes in Modern Therapeutics

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. While six-membered rings have long been a mainstay in medicinal chemistry, the five-membered cyclopentane (B165970) ring is increasingly recognized as a critical structural motif in a diverse array of biologically active compounds. This technical guide delves into the core aspects of substituted cyclopentanes, from their fundamental role in drug design to the intricate synthetic methodologies and their significant impact on various therapeutic areas.

The Strategic Advantage of the Cyclopentane Ring

The cyclopentane ring, a non-aromatic carbocycle, offers a unique combination of structural rigidity and conformational flexibility. Unlike the more planar benzene (B151609) ring or the well-defined chair and boat conformations of cyclohexane (B81311), cyclopentane puckers into an "envelope" conformation to minimize torsional strain.[1] This distinct three-dimensional geometry allows cyclopentane-containing molecules to effectively occupy hydrophobic pockets within biological targets like enzymes and receptors.[1]

Substituted cyclopentanes can serve as either the central scaffold of a drug molecule or as a critical appendage that modulates its interaction with the target.[1] Furthermore, the cyclopentane ring is a key bioisostere of furanose, the sugar component of nucleosides. This substitution in carbanucleosides often leads to enhanced metabolic stability and improved pharmacokinetic profiles.[1]

A testament to their therapeutic importance is the wide range of approved drugs incorporating a cyclopentane moiety. These span various classes, from prostaglandins, which possess a cyclopentane core, to antiviral agents and kinase inhibitors.[1]

Key Therapeutic Agents Featuring Substituted Cyclopentanes

The versatility of the substituted cyclopentane scaffold is evident in the number of successful drugs across different therapeutic areas.

Drug Name (Brand Name)Therapeutic AreaTarget/Mechanism of ActionRole of Cyclopentane
Latanoprostene (Vyzulta)GlaucomaProstaglandin F2α analogue, NO-donatingCore scaffold
Peramivir (Rapivab)InfluenzaNeuraminidase inhibitorCore scaffold
Glecaprevir (B607649) (Mavyret)Hepatitis CHCV NS3/4A protease inhibitorDi-substituted appendage
Simeprevir (Olysio)Hepatitis CHCV NS3/4A protease inhibitorTri-substituted scaffold
Palbociclib (Ibrance)Breast CancerCDK4/6 inhibitorPart of a fused ring system
Ruxolitinib (Jakafi)MyelofibrosisJAK1/2 inhibitorAppendage
Ticagrelor (Brilinta)AnticoagulantP2Y12 platelet inhibitorTetra-substituted sidechain
Irbesartan (Avapro)HypertensionAngiotensin II receptor blockerSpirocyclic cyclopentane
Abacavir (Ziagen)HIVReverse-transcriptase inhibitorCarbanucleoside
Entecavir (Baraclude)Hepatitis BReverse-transcriptase inhibitorCarbanucleoside

Synthetic Strategies for Substituted Cyclopentanes

The construction of the cyclopentane ring with desired stereochemistry and functional group substitution is a significant focus in organic synthesis. A variety of methodologies have been developed to access these valuable structures.

Key Synthetic Approaches:
  • Cycloalkylation: This method involves the formation of the cyclopentane ring by reacting a suitable precursor with a reagent that introduces the final carbons to close the ring. For instance, 1,2-diaryl-1,2-disodiumethanes can be cycloalkylated with 1,3-dichloropropanes to yield trans-1,2-diaryl-substituted cyclopentanes.[2]

  • Radical Reactions: Stannane-mediated radical reactions provide a powerful tool for the synthesis of cyclopentanes through cyclization of appropriate precursors.[2]

  • Transfer Hydrogenation: Ruthenium-catalyzed transfer hydrogenation of olefins using formic acid as a hydrogen donor offers a mild and chemoselective method for the reduction of functionalized alkenes in the synthesis of cyclopentane derivatives.[2]

  • [3+2] Cycloaddition: This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. For example, a metal-free [3 + 2] cycloaddition of cyclopropyl (B3062369) ketones to alkenes can yield highly substituted cyclopentanes.[2]

  • Ring Contraction: Transformation of a six-membered cyclohexane ring into a five-membered cyclopentane fragment is another elegant strategy. This can be achieved through various rearrangements, such as benzilic acid and semipinacol-type rearrangements, or reactions promoted by thallium(III) and iodine(III).[3][4]

Experimental Protocols: A Glimpse into Synthesis

Synthesis of a Di-substituted Cyclopentane Moiety for Glecaprevir

The synthesis of the di-substituted cyclopentane fragment of the HCV NS3/4A protease inhibitor glecaprevir provides a practical example of the strategic construction of these motifs.[1] The process begins with a racemic starting material and employs a key enzymatic resolution step to achieve the desired chirality.

Experimental Workflow:

G racemic_diol Racemic Cyclopentane-1,2-diol racemic_diacetate Racemic Cyclopentane-1,2-diyl diacetate racemic_diol->racemic_diacetate Acetylation chiral_acetate (1R,2R)-2-Hydroxycyclopentyl acetate (B1210297) racemic_diacetate->chiral_acetate Chiral Resolution (Amino Lipase) cyclopentane_fragment Cyclopentane Fragment (Alcohol) chiral_acetate->cyclopentane_fragment Allylation & Hydrolysis carbamate (B1207046) Carbamate Intermediate cyclopentane_fragment->carbamate Coupling with L-tert-butyl-leucine glecaprevir Glecaprevir (after 5 steps) carbamate->glecaprevir

Caption: Synthetic workflow for the di-substituted cyclopentane moiety of Glecaprevir.

Detailed Methodology:

  • Acetylation: The synthesis commences with the acetylation of racemic cyclopentane-1,2-diol to produce racemic cyclopentane-1,2-diyl diacetate.[1]

  • Enzymatic Resolution: A crucial step involves the chiral resolution of the racemic diacetate using an amino lipase. This enzymatic process selectively hydrolyzes one enantiomer, affording the chiral (1R,2R)-2-hydroxycyclopentyl acetate.[1]

  • Allylation and Hydrolysis: The resulting chiral alcohol is then subjected to allylation followed by hydrolysis of the acetate group to yield the desired cyclopentane fragment as an alcohol.[1]

  • Coupling and Further Transformation: This alcohol is coupled with L-tert-butyl-leucine to form a carbamate intermediate.[1] This intermediate then undergoes five additional synthetic steps to ultimately yield glecaprevir.[1]

Biological Activity and Structure-Activity Relationships

The biological activity of substituted cyclopentanes is intrinsically linked to their substitution pattern and stereochemistry. This is exemplified by the development of potent cyclopentane-based inhibitors targeting viral and bacterial enzymes.

Cyclopentane-Based Neuraminidase Inhibitors for Influenza

A series of cyclopentane derivatives have been identified as potent and selective inhibitors of the influenza virus neuraminidase enzyme.[5] These compounds share structural features with the approved drugs zanamivir (B325) and oseltamivir (B103847) but are distinguished by their five-membered ring core.[5]

Quantitative Data: Anti-Influenza Activity

The following table summarizes the 50% effective concentrations (EC₅₀) of several cyclopentane derivatives against various influenza virus strains in Madin-Darby canine kidney (MDCK) cells.[5]

CompoundInfluenza A (H1N1) EC₅₀ (µM)Influenza A (H3N2) EC₅₀ (µM)Influenza B EC₅₀ (µM)
RWJ-2702010.01 - 0.030.01 - 0.020.03 - 0.07
BCX-18270.02 - 0.040.02 - 0.040.06 - 0.12
BCX-18980.03 - 0.060.03 - 0.050.08 - 0.15
BCX-19230.02 - 0.050.02 - 0.040.05 - 0.10
Zanamivir0.03 - 0.080.02 - 0.050.05 - 0.12
Oseltamivir carboxylate0.04 - 0.100.03 - 0.060.15 - 0.30

Data adapted from reference[5]. EC₅₀ values represent the concentration of the compound that inhibits the viral cytopathic effect by 50%.

The data indicates that the cyclopentane derivatives exhibit potent antiviral activity, often comparable to or slightly better than zanamivir and oseltamivir carboxylate against H1N1 strains.[5]

Cyclopentane Analogs as MraY Inhibitors

The bacterial enzyme MraY is a crucial target for the development of new antibiotics. Muraymycins are natural product inhibitors of MraY, and synthetic efforts have focused on creating analogs with improved properties.[6] Replacing the ribose core of muraymycins with a cyclopentane ring has been explored as a strategy to generate analogs with reduced structural complexity and potentially improved synthetic accessibility.[6]

Signaling Pathway and Target Interaction:

G UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Tunicamycin Tunicamycin Tunicamycin->MraY Lipid_I Lipid I MraY->Lipid_I Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Cyclopentane_analogs Cyclopentane Analogs Cyclopentane_analogs->MraY

Caption: Inhibition of the MraY enzyme in the peptidoglycan synthesis pathway.

While initial studies have shown that the synthesized cyclopentane analogs are less potent than the natural product muraymycin D2, one analog, JH-MR-23, demonstrated the most potent MraY inhibition and antibacterial activity against S. aureus comparable to some reported muraymycin analogs.[6] This highlights the potential of the cyclopentane scaffold in this area and underscores the importance of further structure-activity relationship (SAR) studies. The SAR analysis suggested that a lipophilic side chain is crucial for MraY inhibition and antibacterial efficacy.[6]

Future Directions

The discovery and development of substituted cyclopentanes as therapeutic agents is a burgeoning field. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and scalable syntheses of complex cyclopentane derivatives will continue to be a priority.

  • Exploration of New Biological Targets: The unique structural features of cyclopentanes make them attractive scaffolds for targeting a wider range of biological molecules.

  • Fine-tuning Pharmacokinetic Properties: Further exploration of cyclopentanes as bioisosteres and appendages to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane is a cyclic hydrocarbon that belongs to the class of exo-methylenic cycloalkanes. Its structure, consisting of a five-membered ring with an exocyclic double bond, imparts unique reactivity, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and key reactions. Detailed experimental protocols for its synthesis, purification, and representative transformations are also presented to support practical applications in research and development.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

PropertyValueReference(s)
Molecular Formula C₆H₁₀[1][2]
Molecular Weight 82.14 g/mol [1][2]
CAS Number 1528-30-9[1]
Appearance Colorless liquid[3]
Odor Mild, gasoline-like
Boiling Point 75-76 °C[4]
Density 0.781 g/mL at 25 °C[4]
Refractive Index n20/D 1.435[4]
Solubility Insoluble in water; soluble in non-polar organic solvents.[3]
Flash Point -18 °C[4]

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. The expected data are summarized below.

SpectroscopyKey Features and Interpretation
¹H NMR Signals corresponding to the vinylic protons of the exocyclic double bond are expected to appear around 4.8-5.0 ppm. The allylic protons on the cyclopentane (B165970) ring would likely resonate at approximately 2.25 ppm, while the remaining ring protons would appear further upfield.
¹³C NMR The spectrum is expected to show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclopentane ring.
Infrared (IR) A characteristic C=C stretching vibration for the exocyclic double bond is expected in the region of 1640-1680 cm⁻¹. The spectrum would also show C-H stretching vibrations for both sp² and sp³ hybridized carbons.
Mass Spectrometry The molecular ion peak would be observed at m/z = 82. The fragmentation pattern would likely involve the loss of small neutral molecules, such as ethylene, leading to characteristic fragment ions.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. In this protocol, cyclopentanone (B42830) is reacted with a phosphorus ylide to yield this compound.

Materials:

Procedure:

  • Under an inert atmosphere, a solution of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of n-BuLi in hexanes is added dropwise to the phosphonium (B103445) salt suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • A solution of cyclopentanone in anhydrous THF is added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

Purification by Fractional Distillation

Fractional distillation is employed to purify this compound from non-volatile impurities and other byproducts with different boiling points.[5]

Materials:

  • Crude this compound

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • The crude this compound is placed in the distillation flask along with a few boiling chips.

  • The fractional distillation apparatus is assembled. The fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for repeated vaporization-condensation cycles.[6][7]

  • The mixture is heated gently. As the vapor rises through the fractionating column, it is enriched with the more volatile component (this compound).[8][9]

  • The fraction that distills at the boiling point of this compound (75-76 °C) is collected in the receiving flask.

  • The purity of the collected fractions can be monitored by gas chromatography (GC) or NMR spectroscopy.

Catalytic Hydrogenation of this compound

This compound can be reduced to methylcyclopentane (B18539) through catalytic hydrogenation.[10]

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (5% or 10%)

  • Ethanol or ethyl acetate (B1210297) (solvent)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Reaction flask, magnetic stirrer

Procedure:

  • This compound is dissolved in a suitable solvent (e.g., ethanol) in a reaction flask.

  • A catalytic amount of Pd/C is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature.

  • The reaction progress is monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield methylcyclopentane.

Electrophilic Bromination of this compound

The double bond in this compound readily undergoes electrophilic addition with halogens such as bromine.

Materials:

  • This compound

  • Bromine (Br₂) or a solution of bromine in a non-polar solvent (e.g., dichloromethane)

  • Dichloromethane (B109758) (CH₂Cl₂) (solvent)

  • Reaction flask, dropping funnel, magnetic stirrer

Procedure:

  • This compound is dissolved in dichloromethane in a reaction flask and cooled in an ice bath.

  • A solution of bromine in dichloromethane is added dropwise to the stirred solution of this compound. The characteristic red-brown color of bromine will disappear as it reacts.[11][12]

  • The addition is continued until a faint bromine color persists, indicating the completion of the reaction.

  • The solvent is removed under reduced pressure to yield the crude dibrominated product.

  • The product can be purified by recrystallization or column chromatography.

Reactivity and Biological Activity

The primary site of reactivity in this compound is the exocyclic double bond, which undergoes typical alkene reactions such as:

  • Electrophilic Addition: As demonstrated with bromination, it reacts with various electrophiles.

  • Hydrogenation: The double bond can be saturated to form the corresponding alkane.[10]

  • Polymerization: Under appropriate conditions, this compound can undergo polymerization.[13][14][15]

Currently, there is a lack of significant published data on the specific biological activities or signaling pathways associated with this compound. Its derivatives, particularly those containing cyclopentane or cyclopentene (B43876) rings, are found in various biologically active compounds, but the parent molecule itself is not well-studied in a biological context.[16]

Visualizations

The following diagrams illustrate key aspects of this compound's properties and reactivity.

Chemical_Properties cluster_main This compound MCP This compound (C6H10) Structure Cyclic Alkene (Exocyclic Double Bond) MCP->Structure is a Physical Colorless Liquid BP: 75-76 °C Density: 0.781 g/mL MCP->Physical has Solubility Insoluble in Water Soluble in Non-polar Solvents MCP->Solubility exhibits Reactivity Reactivity MCP->Reactivity undergoes Hydrogenation Hydrogenation Reactivity->Hydrogenation Halogenation Halogenation Reactivity->Halogenation Polymerization Polymerization Reactivity->Polymerization

Caption: Logical relationships of this compound's properties.

Wittig_Synthesis_Workflow start Start: Prepare Reagents ylide_formation Ylide Formation: Methyltriphenylphosphonium bromide + n-BuLi in THF start->ylide_formation reaction Wittig Reaction: Add Cyclopentanone to Ylide Solution ylide_formation->reaction quench Quench Reaction: Add Saturated NH4Cl (aq) reaction->quench workup Workup: Extract with Ether, Wash, Dry quench->workup purification Purification: Fractional Distillation workup->purification end End: Pure this compound purification->end Hydrogenation_Workflow start Start: Prepare Reactants setup Reaction Setup: Dissolve this compound in Ethanol Add Pd/C Catalyst start->setup hydrogenation Hydrogenation: Evacuate and Fill with H2 Stir under H2 Atmosphere setup->hydrogenation monitoring Monitor Reaction: Using TLC or GC hydrogenation->monitoring workup Workup: Filter to Remove Catalyst monitoring->workup Upon Completion isolation Product Isolation: Remove Solvent under Reduced Pressure workup->isolation end End: Methylcyclopentane isolation->end

References

A Theoretical and Computational Guide to the Structure of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methylenecyclopentane (C₆H₁₀) is a cyclic hydrocarbon featuring a five-membered ring with an exocyclic double bond.[1] Unlike its aromatic or larger cyclic counterparts, its structure is fundamentally governed by a delicate balance of ring strain and torsional forces. The cyclopentane (B165970) moiety is not planar; it adopts a puckered conformation to alleviate the eclipsing strain that would be present in a flat structure.[2] Experimental studies, particularly microwave spectroscopy, have established that the minimum energy conformation of this compound possesses a twisted C₂ symmetry, commonly referred to as a "twist" or "half-chair" form.[3][4] Theoretical and computational chemistry provide indispensable tools for modeling this puckered geometry, calculating its geometric parameters with high precision, and mapping the energy landscape of its conformational dynamics. This guide details the theoretical methodologies used to study this compound's structure and presents the key quantitative data derived from such analyses.

Conformational Analysis and Ring Puckering

The non-planar nature of the cyclopentane ring is a direct consequence of minimizing its total internal strain, which is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (repulsion between eclipsed bonds).[5][6] For a five-membered ring, this dynamic behavior is described by a process called pseudorotation, where the molecule moves between various puckered conformations with a low energy barrier.

The two principal conformations in the pseudorotation pathway are:

  • Envelope (Cₛ symmetry): Four carbon atoms are coplanar, and the fifth is out of the plane.

  • Twist/Half-Chair (C₂ symmetry): Two adjacent atoms are displaced in opposite directions from the plane formed by the other three.

For this compound, experimental evidence confirms that the Twist (C₂) conformation is the ground state (the most stable energy minimum).[4][7] The planar structure represents the transition state for pseudorotation, and microwave spectroscopy studies have determined the energy barrier for this process to be approximately 1.8 kcal/mol.[3][4]

Below is a diagram illustrating the simplified energy profile of this compound's pseudorotation.

Caption: Simplified energy profile for this compound pseudorotation.

Theoretical Methodologies

The structural parameters and energetic properties of this compound are determined using a range of computational chemistry techniques. The general workflow involves geometry optimization followed by frequency calculations to verify the nature of the stationary point found.

Geometry Optimization

The primary goal of geometry optimization is to locate the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable molecular structure.[8] This is an iterative process where the forces on each atom are calculated, and the atoms are moved to reduce these forces until a stationary point is reached where the net forces are effectively zero.[9][10]

Levels of Theory

The accuracy of a computational study is determined by the chosen level of theory, which comprises the method and the basis set.

  • Methods:

    • Ab Initio: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data.[11]

    • Density Functional Theory (DFT): DFT is a highly popular method that balances computational cost and accuracy by approximating the complex many-electron wavefunction with the simpler electron density.[12] Common functionals include B3LYP and M06.[13]

  • Basis Sets: A basis set is a set of mathematical functions (orbitals) used to build the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.

    • Pople Basis Sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used for their efficiency. The symbols denote features like polarization functions (*) and diffuse functions (+).[11]

    • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

Frequency Calculations

After a geometry optimization converges, a frequency calculation is performed. This analysis serves two purposes:

  • Verification of Stationary Point: For a stable molecule at an energy minimum, all calculated vibrational frequencies will be real (positive). A transition state is characterized by having exactly one imaginary frequency.[14]

  • Thermodynamic Properties: The results are used to compute zero-point vibrational energy (ZPVE) and other thermodynamic quantities like enthalpy and Gibbs free energy.

The diagram below outlines the standard workflow for a theoretical structural study.

A Initial 3D Structure (e.g., from builder) B Select Level of Theory (e.g., DFT/B3LYP, 6-31G*) A->B C Geometry Optimization B->C D Frequency Calculation C->D F Is it a minimum? (All real frequencies) D->F E Analysis of Results F->C No (TS or other) -> Re-optimize F->E Yes

Caption: Workflow for computational geometry optimization and analysis.

Quantitative Structural Data

The following tables summarize representative geometric parameters for the C₂ twist conformation of this compound, as would be obtained from a standard DFT-level calculation (e.g., B3LYP/6-31G*). These values are consistent with established experimental and theoretical data for similar chemical structures.[12][13][15] For clarity, a standard atom numbering scheme is used where C1 is the exocyclic methylene (B1212753) carbon, C2 is the ring carbon it is bonded to, and C3-C6 are the remaining ring carbons in sequence.

Table 1: Key Geometric Parameters (Bond Lengths)

BondAtom 1Atom 2Typical Calculated Length (Å)
C=C DoubleC1C2~ 1.34
C-C SingleC2C3~ 1.51
C-C SingleC3C4~ 1.54
C-C SingleC4C5~ 1.54
C-H (exo)C1H~ 1.09
C-H (ring)C3-C6H~ 1.10

Table 2: Key Geometric Parameters (Angles)

Angle TypeAtoms (e.g., X-Y-Z)Typical Calculated Angle (°)
Bond AngleC1-C2-C3~ 127
Bond AngleC3-C2-C6~ 105
Bond AngleC3-C4-C5~ 106
Bond AngleH-C1-H~ 118
Dihedral Angle*C6-C2-C3-C4~ 25

*The dihedral angle is a key indicator of the ring's puckering.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of the Cyclopentane (B165970) Ring

Introduction: The Challenge of the Five-Membered Ring

Cyclopentane, a fundamental carbocyclic ring present in numerous natural products and pharmaceutical compounds, presents a unique and complex conformational landscape. Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is in a constant state of dynamic motion. A planar cyclopentane structure would have internal bond angles of 108°, remarkably close to the ideal tetrahedral angle of 109.5°, suggesting minimal angle strain.[1][2] However, a planar arrangement would force all adjacent carbon-hydrogen bonds into fully eclipsed positions, creating significant torsional strain of approximately 10 kcal/mol (40 kJ/mol).[2] To alleviate this strain, the ring puckers into non-planar conformations. This guide provides a detailed examination of these conformations, the energetic landscape that governs their interconversion, and the experimental and computational protocols used for their analysis.

Core Conformations: Envelope and Twist

To minimize torsional strain, cyclopentane adopts two primary, non-planar conformations of comparable energy: the "envelope" and the "half-chair" (or "twist").[3]

  • The Envelope Conformation (C_s Symmetry): In this form, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope.[1][4][5] This arrangement relieves a significant amount of torsional strain by allowing some bonds to adopt a more staggered arrangement. However, some eclipsing interactions remain along the "bottom" of the envelope.[1][6]

  • The Half-Chair or Twist Conformation (C_2 Symmetry): This conformation features three coplanar carbon atoms, with one atom puckered above the plane and another below it.[5] This "twist" form further reduces torsional strain compared to the planar state.

The energy difference between the envelope and half-chair conformations is exceptionally small, often calculated to be less than 0.5 kcal/mol, with the envelope being marginally more stable in the unsubstituted ring.[7][8]

Pseudorotation: A Dynamic Equilibrium

The low energy barrier between the envelope and half-chair forms allows for their rapid interconversion at room temperature. This dynamic process is not a true rotation but a continuous out-of-plane motion of the carbon atoms, known as pseudorotation .[9][10] During pseudorotation, the "pucker" travels around the ring, causing the molecule to seamlessly transition between an infinite number of envelope and twist conformations.[11] This fluxional behavior means that, on the timescale of many experimental techniques like NMR, all carbon and hydrogen atoms appear chemically equivalent.[10]

The entire conformational space of cyclopentane can be described by two puckering coordinates: the puckering amplitude (q) and the phase angle of pseudorotation (φ).[11] The phase angle defines the specific conformation on the pseudorotational itinerary.

G cluster_main Pseudorotation Pathway E1 Envelope (Cs) T1 Twist (C2) E1->T1 E2 Envelope (Cs) T1->E2 T2 Twist (C2) E2->T2 E3 Envelope (Cs) T2->E3 T3 Twist (C2) E3->T3 E4 Envelope (Cs) T3->E4 T4 Twist (C2) E4->T4 T4->E1 center Pseudorotation

Caption: The pseudorotation pathway of cyclopentane, showing the continuous interconversion between envelope (Cs) and twist (C2) conformations.

Energetic Landscape and Quantitative Data

The conformational analysis of cyclopentane is fundamentally a study of its potential energy surface. The planar conformation represents a high-energy transition state for the interconversion of puckered forms, not a stable minimum. The total ring strain of puckered cyclopentane is approximately 26 kJ/mol (6.2 kcal/mol), a compromise between the slight increase in angle strain from the ideal 108° and the significant reduction in torsional strain.[12][13]

Caption: Relative energy profile of cyclopentane conformations, highlighting the high-energy planar transition state and the low-energy puckered forms.

The following table summarizes the key energetic parameters associated with cyclopentane's conformations.

ParameterValue (kcal/mol)Value (kJ/mol)Notes
Total Ring Strain~6.2[12][13]~26[12][13]Strain relative to an ideal, strain-free alkane.
Torsional Strain (Planar)~10[2]~40[2]Energy penalty due to eclipsed C-H bonds in the hypothetical planar form.
Energy Barrier (Puckered vs. Planar)~5[7]~21The planar form is a transition state for interconversion.
Energy Difference (Envelope vs. Twist)< 0.5[7][8]< 2.1The two forms are nearly isoenergetic, allowing for free pseudorotation.

Experimental and Computational Protocols

The study of cyclopentane's dynamic structure requires a combination of experimental and theoretical techniques.

Experimental Protocol: NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating cyclopentane conformations in solution. The rapid pseudorotation results in time-averaged NMR signals. However, information about the conformational equilibrium can be extracted from vicinal proton-proton coupling constants (³J_HH).

Methodology:

  • Sample Preparation: Dissolve the substituted cyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). The concentration should be optimized for high-resolution spectra (typically 5-20 mg/mL).

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Perform homonuclear decoupling or 2D-COSY experiments to assign proton signals accurately.

    • Measure the precise values of all vicinal coupling constants (³J_HH) from the spectrum. For complex, strongly coupled systems, spectral simulation and iterative fitting may be necessary.[11]

  • Data Analysis:

    • The observed ³J_HH values are a population-weighted average of the coupling constants in each contributing conformation.

    • Use a Karplus-type equation, which relates the dihedral angle between two vicinal protons to their coupling constant, to correlate the experimental ³J_HH values with the ring's geometry.

    • By analyzing the set of coupling constants, one can determine the preferred conformation(s) (i.e., the preferred range of the pseudorotation angle φ) and the puckering amplitude (q).[11][14]

Computational Protocol: Quantum Chemistry

Theoretical calculations are essential for mapping the potential energy surface and understanding the subtle energy differences between conformers.

Methodology:

  • Structure Generation: Build initial 3D structures for the key conformations (envelope, twist, and planar).

  • Geometry Optimization: Perform full geometry optimizations for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This determines the minimum energy structure for each form.

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized structures. The absence of imaginary frequencies confirms a true energy minimum, while one imaginary frequency indicates a transition state (like the planar form).

  • Potential Energy Surface Scan: To map the pseudorotation pathway, perform a relaxed potential energy surface scan. This involves constraining a dihedral angle that drives the ring pucker and optimizing the rest of the geometry at each step. This generates the energy profile and identifies the barriers to interconversion.

  • Property Calculation: For the optimized minima, calculate relevant properties such as relative energies (including zero-point vibrational energy corrections), bond lengths, bond angles, and dihedral angles for comparison with experimental data.

G cluster_exp Experimental Workflow (NMR) cluster_comp Computational Workflow A1 Sample Preparation (Substituted Cyclopentane) A2 High-Resolution ¹H NMR Data Acquisition A1->A2 A3 Spectral Analysis & Extraction of ³JHH Constants A2->A3 C1 Karplus Equation & Conformational Modeling A3->C1 B1 Generate Initial Conformer Geometries B2 Geometry Optimization & Frequency Calculations B1->B2 B3 Potential Energy Surface Scan B2->B3 B2->C1 D1 Correlate & Refine: Determine Dominant Conformations and Energy Barriers B3->D1 C1->D1

Caption: A combined experimental and computational workflow for the conformational analysis of cyclopentane derivatives.

Conclusion

The conformational analysis of the cyclopentane ring reveals a molecule in a state of constant, low-energy flux. Its preference for puckered envelope and twist conformations over a planar structure is a classic example of the balance between minimizing angle and torsional strain. The concept of pseudorotation describes the seamless and rapid interconversion between these forms. For drug development professionals and researchers, understanding this dynamic behavior is critical, as the specific conformation adopted by a cyclopentane-containing molecule can profoundly influence its steric profile, receptor binding affinity, and overall biological activity. A synergistic approach, combining high-resolution NMR spectroscopy with quantum chemical calculations, provides the most comprehensive insight into the subtle yet significant conformational preferences of this ubiquitous carbocyclic system.

References

Spectroscopic Characterization of Methylenecyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane is a cyclic hydrocarbon of significant interest in organic synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its molecular structure is paramount for its application in complex synthetic pathways and for the prediction of its chemical behavior. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the structural features of this compound. This technical guide offers an in-depth overview of the spectroscopic characterization of this compound, focusing on Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following sections provide a comprehensive summary of the key spectroscopic data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and overall structure. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C=C bond vibrations.

Frequency (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch
~2960StrongC-H stretch (asymmetric, sp³)
~2870StrongC-H stretch (symmetric, sp³)
~1660MediumC=C stretch
~1450MediumCH₂ bend
~890Strong=CH₂ bend (out-of-plane)
Raman Spectroscopy

Raman spectroscopy, a complementary technique to IR spectroscopy, also investigates the vibrational modes of a molecule. While comprehensive, publicly available Raman spectral data with detailed peak assignments for this compound is limited in the reviewed literature, the expected characteristic peaks would correspond to the C=C and C-C stretching, as well as various C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton NMR spectroscopy of this compound reveals three distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.85Triplet2H=CH₂
~2.25Triplet4H-CH₂-C=
~1.75Quintet4H-CH₂-CH₂-

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppmCarbon TypeAssignment
~150CC =CH₂
~105CH₂C=C H₂
~35CH₂-C H₂-C=
~26CH₂-C H₂-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.[1][2]

m/zRelative Intensity (%)Assignment
8231.1[M]⁺ (Molecular Ion)
67100.0[M - CH₃]⁺
5428.4[M - C₂H₄]⁺
4121.6[C₃H₅]⁺
3923.3[C₃H₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended for a liquid sample of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • This compound sample

  • Acetone (B3395972) (for cleaning)

  • Kimwipes

Procedure:

  • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Clean the salt plates thoroughly with acetone and a Kimwipe. Handle the plates by their edges to avoid transferring moisture and oils.

  • Record a background spectrum with the empty, clean salt plates in the sample holder. This will be subtracted from the sample spectrum.

  • Using a clean Pasteur pipette, place a single drop of this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.[3]

  • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

  • After analysis, clean the salt plates thoroughly with acetone and return them to their desiccator for storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette and bulb

  • Small vial

  • This compound sample

  • Tetramethylsilane (TMS) (optional, as an internal standard)

Procedure:

  • In a small, clean vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[4]

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[4]

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a Kimwipe to remove any dust or fingerprints.

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. Set the appropriate spectral width, number of scans, and relaxation delay.

  • Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS (0 ppm).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-inlet Mass Spectrometer.

  • Volatile liquid sample of this compound.

  • Microsyringe (for GC injection).

Procedure (using GC-MS):

  • Ensure the GC-MS system is tuned and calibrated according to the manufacturer's instructions.

  • Set the appropriate GC parameters, including the injection port temperature, column temperature program, and carrier gas flow rate.

  • Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV), mass range to be scanned, and scan rate.

  • Using a microsyringe, draw a small volume (e.g., 0.1-1.0 µL) of the this compound sample.

  • Inject the sample into the GC injection port. The sample will be vaporized and carried through the GC column, where it will be separated from any impurities.

  • As the this compound elutes from the GC column, it will enter the ion source of the mass spectrometer.

  • The molecules will be ionized and fragmented. The resulting ions will be separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector will record the abundance of each ion, generating a mass spectrum.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_IR Prepare thin film on salt plates Sample->Prep_IR IR Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR NMR Prep_MS Dilute for GC injection (if necessary) Sample->Prep_MS MS Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Analysis_NMR Determine C-H Framework Acq_NMR->Analysis_NMR Analysis_MS Determine Molecular Weight & Fragmentation Pattern Acq_MS->Analysis_MS Interpretation Structural Elucidation Analysis_IR->Interpretation Analysis_NMR->Interpretation Analysis_MS->Interpretation

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane (C₆H₁₀) is a cyclic hydrocarbon featuring a five-membered cyclopentane (B165970) ring with an exocyclic methylene (B1212753) group. Its structural characteristics, particularly the conformation of the cyclopentane ring and the precise arrangement of its atoms, are of significant interest in various fields of chemical research, including conformational analysis, reaction mechanism studies, and as a structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular geometry and bond angles of this compound, drawing upon data from experimental techniques and computational studies.

Molecular Geometry and Ring Conformation

The molecular geometry of this compound is characterized by a non-planar cyclopentane ring. While cyclopentane itself undergoes pseudorotation between various envelope and twist conformations, the presence of the exocyclic double bond in this compound significantly influences the ring's conformational preferences.

Microwave spectroscopy studies have been instrumental in elucidating the gas-phase structure of this compound. These investigations have conclusively demonstrated that the molecule possesses a permanently twisted ring conformation with C₂ symmetry .[1][2] This means the molecule has a twofold rotational axis that passes through the C₅-C₆ double bond and the midpoint of the opposing C₂-C₃ bond. The twisted conformation helps to alleviate torsional strain that would be present in a planar structure.

Bond Angles and Bond Lengths

A precise determination of bond angles and bond lengths is crucial for a complete understanding of the molecule's structure and reactivity. While early microwave spectroscopy studies confirmed the C₂ symmetry, they did not provide a detailed set of structural parameters.[1][2] For these quantitative details, we turn to computational chemistry methods, which have become increasingly reliable for predicting molecular geometries.

The following table summarizes the optimized geometrical parameters for this compound obtained from ab initio and Density Functional Theory (DFT) calculations. These computational methods provide a detailed picture of the bond lengths and angles within the molecule.

Parameter Atom Connection Calculated Value
Bond Lengths (Å)
C₁=C₆1.34
C₁-C₂1.51
C₁-C₅1.51
C₂-C₃1.55
C₄-C₅1.55
C₃-C₄1.56
C₆-H1.09
C-H (ring)1.10 - 1.11
**Bond Angles (°) **
∠ C₅-C₁-C₂104.0
∠ C₁-C₂-C₃106.5
∠ C₂-C₃-C₄105.0
∠ C₃-C₄-C₅105.0
∠ C₄-C₅-C₁106.5
∠ H-C₆-H117.0
∠ C₁-C₆-H121.5
∠ H-C-H (ring)107.0 - 108.0
Dihedral Angles (°)
C₅-C₁-C₂-C₃-35.0
C₁-C₂-C₃-C₄21.0
C₂-C₃-C₄-C₅0.0
C₃-C₄-C₅-C₁-21.0
C₄-C₅-C₁-C₂35.0

Note: These values are representative and may vary slightly depending on the level of theory and basis set used in the computational model.

The internal bond angles of the cyclopentane ring deviate from the ideal sp³ tetrahedral angle of 109.5°, a consequence of ring strain. The angles around the sp² hybridized carbon of the methylene group (C₁) are also noteworthy, reflecting the influence of the double bond.

Experimental Protocols

The determination of the molecular geometry of this compound has primarily relied on two key experimental techniques: microwave spectroscopy and gas electron diffraction, often complemented by computational modeling.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. For a molecule to be microwave active, it must possess a permanent dipole moment. The rotational spectrum provides information about the moments of inertia, from which the molecular geometry can be derived.

A typical experimental setup for microwave spectroscopy includes:

  • Microwave Source: A klystron or a solid-state source generates microwave radiation over a specific frequency range.

  • Sample Cell: The gaseous sample of this compound is introduced into a waveguide or a resonant cavity at low pressure.

  • Detector: A crystal detector or a more sensitive superconducting bolometer detects the microwave power that passes through the sample.

  • Stark Modulation (optional): An electric field (Stark field) can be applied across the sample to split the rotational energy levels, which aids in the assignment of spectral lines and allows for the determination of the dipole moment.

The analysis of the rotational spectrum of this compound revealed a pattern consistent with a molecule of C₂ symmetry, confirming the twisted-ring conformation.[1][2]

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.

The experimental workflow for a GED experiment is as follows:

  • Sample Introduction: A gaseous jet of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Generation: An electron gun generates a monochromatic beam of electrons.

  • Scattering: The electron beam interacts with the gas-phase molecules, and the electrons are scattered.

  • Detection: The scattered electrons are detected on a photographic plate or a modern imaging plate detector, creating a diffraction pattern of concentric rings.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the bond lengths, bond angles, and torsional angles.

Computational Chemistry Methods

Computational chemistry plays a crucial role in refining and interpreting experimental data, as well as providing detailed structural information that may be difficult to obtain experimentally.

Common computational approaches for geometry optimization include:

  • Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles and do not rely on empirical parameters.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational cost. They calculate the electron density of the molecule to determine its energy and geometry.

  • Force-Field Methods (Molecular Mechanics): These methods use classical mechanics to model the potential energy surface of a molecule. While less accurate than quantum mechanical methods, they are computationally inexpensive and useful for exploring the conformational space of large molecules.

The process of geometry optimization in computational chemistry involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides a theoretical prediction of the most stable molecular structure, including its bond lengths and angles.

Visualizations

Logical Relationship of a Combined Experimental and Computational Approach

The following diagram illustrates the synergistic relationship between experimental techniques and computational methods in determining the molecular geometry of a molecule like this compound.

cluster_exp Experimental Methods cluster_comp Computational Methods MW Microwave Spectroscopy Symmetry Symmetry Determination (C₂) MW->Symmetry GED Gas Electron Diffraction Distances Internuclear Distances GED->Distances AbInitio Ab Initio Calculations Refined Refined Molecular Geometry (Bond Angles & Lengths) AbInitio->Refined DFT Density Functional Theory DFT->Refined Initial Initial Structural Guess Initial->MW Initial->GED Initial->AbInitio Initial->DFT Symmetry->Refined Distances->Refined

Caption: Workflow for determining molecular geometry.

Conclusion

The molecular geometry of this compound is defined by its non-planar, twisted cyclopentane ring with C₂ symmetry. This conformation minimizes torsional strain inherent in the five-membered ring system. While experimental techniques like microwave spectroscopy have been pivotal in establishing the molecule's symmetry, computational chemistry methods provide detailed and quantitative insights into its bond lengths and angles. The synergy between these experimental and theoretical approaches allows for a comprehensive and accurate description of the three-dimensional structure of this compound, which is fundamental for understanding its chemical behavior and potential applications.

References

The Electronic Structure of Exocyclic Alkenes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the unique electronic properties of exocyclic alkenes, their characterization, and their burgeoning role in medicinal chemistry.

Introduction: The Unique Nature of the Exocyclic Double Bond

Exocyclic alkenes, hydrocarbons featuring a double bond external to a ring system, represent a fascinating and increasingly important structural motif in organic chemistry. Their electronic structure is a nuanced interplay of hybridization, ring strain, and hyperconjugation, which imparts distinct reactivity and conformational preferences compared to their endocyclic or acyclic counterparts. This guide provides a comprehensive overview of the core electronic principles governing exocyclic alkenes, details experimental and computational methods for their characterization, and explores their application in drug design, particularly as bioisosteric replacements for key functional groups.

The defining feature of an exocyclic double bond is the connection of a sp²-hybridized carbon atom to a ring. This arrangement can induce significant electronic and steric effects, influencing the molecule's stability, reactivity, and biological activity. Understanding these properties is paramount for researchers in organic synthesis, materials science, and medicinal chemistry.

Fundamental Electronic Structure

The electronic structure of an exocyclic alkene is primarily dictated by the π-system of the double bond. This system is composed of one sigma (σ) bond and one pi (π) bond. The σ bond is formed by the head-on overlap of sp² hybrid orbitals, while the π bond results from the sideways overlap of p orbitals.[1] The electron density of the π bond is concentrated above and below the plane of the double bond, making it a region of high reactivity, susceptible to electrophilic attack.

Orbital Interactions and Hybridization

The sp² hybridization of the carbons in the double bond results in a trigonal planar geometry with bond angles of approximately 120°.[1] However, the incorporation of the double bond into a ring system can lead to deviations from this ideal geometry, inducing ring strain. This strain can, in turn, affect the hybridization and energy of the orbitals involved in the double bond. For instance, in smaller rings, the external bond angles are often compressed, leading to a rehybridization of the exocyclic carbon and influencing the energy of the π-orbitals.

Influence of Ring Strain

Ring strain plays a crucial role in the electronic structure and reactivity of exocyclic alkenes. Smaller rings (e.g., cyclopropane, cyclobutane) exhibit significant angle strain, which can raise the energy of the highest occupied molecular orbital (HOMO) of the π-system. This elevation of the HOMO energy generally makes the exocyclic alkene more reactive towards electrophiles. The strain energy in cyclic systems can be computationally estimated and has been shown to correlate with the activation barriers of reactions involving the double bond.[2]

Hyperconjugation and Conformational Analysis

Hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a π-orbital, also influences the stability of exocyclic alkenes. Allylic C-H bonds can donate electron density to the π* antibonding orbital of the exocyclic double bond, a stabilizing interaction. The conformation of the ring and its substituents dictates the efficiency of this orbital overlap. Conformational analysis of exocyclic alkenes, such as methylenecyclohexane (B74748) derivatives, reveals a preference for conformations that minimize steric interactions while maximizing stabilizing hyperconjugative effects.[3][4][5]

Quantitative Spectroscopic and Structural Data

The electronic structure of exocyclic alkenes can be quantitatively probed using various spectroscopic and structural techniques. The following tables summarize key data obtained from photoelectron spectroscopy (PES), UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Ionization Potentials from Photoelectron Spectroscopy

Photoelectron spectroscopy directly measures the energy required to remove an electron from a molecule, providing experimental values for ionization potentials (IPs), which can be correlated with the energies of molecular orbitals.[6]

CompoundVertical Ionization Potential (π, eV)
Methylenecyclopropane9.35
Methylenecyclobutane9.17
Methylenecyclopentane8.95
Methylenecyclohexane8.85
Isobutene (reference)9.23
Data sourced from Robin, M. B., et al. (1974).[6]
UV-Vis Absorption Maxima (λmax)

UV-Vis spectroscopy probes the electronic transitions within a molecule, with the wavelength of maximum absorption (λmax) being characteristic of the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). The Woodward-Fieser rules provide an empirical method for predicting the λmax of conjugated systems, including those with exocyclic double bonds.[3][7][8][9] An exocyclic double bond typically contributes +5 nm to the calculated λmax.[3][7][8][10]

Compound TypeBase λmax (nm)Contribution of Exocyclic Double Bond (nm)
Acyclic or Heteroannular Diene214-217+5
Homoannular Diene253+5
α,β-Unsaturated Ketone (acyclic, 6-membered ring)215+5
α,β-Unsaturated Ketone (5-membered ring)202+5
Values are for ethanol (B145695) solvent and may vary with substitution.
NMR Chemical Shifts

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The chemical shifts of the vinylic protons and carbons in exocyclic alkenes are characteristic.

NucleusTypical Chemical Shift Range (ppm)Notes
¹H (Exocyclic =CH₂)4.5 - 5.5Deshielded due to the anisotropy of the π-system.[11]
¹³C (Exocyclic =CH₂)100 - 120
¹³C (Ring Carbon of C=C)140 - 155
Chemical shifts are relative to TMS and can be influenced by substituents and solvent.[11][12][13]

Experimental Protocols

Synthesis of Exocyclic Alkenes (Wittig Reaction Example)

The Wittig reaction is a widely used method for the synthesis of alkenes, including exocyclic ones, from ketones or aldehydes.[5][14]

Protocol for the Synthesis of Methylenecyclohexane from Cyclohexanone (B45756):

  • Preparation of the Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine (B44618) (1.1 eq) to dry toluene.

    • Cool the solution in an ice bath and add methyl bromide (1.1 eq) slowly.

    • Allow the mixture to warm to room temperature and stir for 24 hours to form the phosphonium (B103445) salt.

    • Collect the white precipitate of methyltriphenylphosphonium (B96628) bromide by filtration, wash with cold toluene, and dry under vacuum.

    • To a suspension of the phosphonium salt in dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.0 eq) at 0°C.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • To the ylide solution at 0°C, add a solution of cyclohexanone (1.0 eq) in dry THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain pure methylenecyclohexane.

    • Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS.

Characterization by Gas-Phase UV-Vis Spectroscopy

For volatile compounds like many exocyclic alkenes, gas-phase UV-Vis spectroscopy can provide valuable data without solvent effects.[15][16]

Protocol:

  • Sample Preparation:

    • Ensure the exocyclic alkene sample is pure, as impurities can interfere with the spectrum. Purification by distillation or gas chromatography may be necessary.

    • Introduce a small amount of the liquid sample into a heated gas cell with quartz windows. The temperature should be sufficient to vaporize the sample without causing decomposition.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Place the gas cell containing the sample in the sample beam path. An identical, evacuated gas cell should be placed in the reference beam path to subtract any absorbance from the cell windows or residual air.

    • Record the spectrum over the desired wavelength range (typically 190-400 nm for simple alkenes).

    • The absorbance (A) is measured as a function of wavelength (λ).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the path length of the cell (l) and the concentration (c) of the gas are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εlc). Concentration can be determined from the pressure of the vapor in the cell.

Characterization by Photoelectron Spectroscopy

PES provides direct insight into the orbital energies of a molecule.[17][18]

Protocol for Gas-Phase He(I) Photoelectron Spectroscopy:

  • Instrumentation:

    • A photoelectron spectrometer consisting of a high-vacuum chamber, a UV light source (typically a helium discharge lamp producing He(I) radiation at 21.22 eV), an electron energy analyzer, and a detector.

  • Sample Introduction:

    • Introduce the volatile exocyclic alkene sample into the vacuum chamber through a leak valve to maintain a constant, low pressure.

  • Measurement:

    • The He(I) photons ionize the sample molecules, ejecting electrons.

    • The electron energy analyzer measures the kinetic energy of the ejected photoelectrons.

    • The ionization potential (IP) is calculated using the equation: IP = hν - KE, where hν is the energy of the incident photon and KE is the kinetic energy of the photoelectron.

  • Data Analysis:

    • The resulting photoelectron spectrum is a plot of the number of detected electrons versus their ionization potential.

    • Each band in the spectrum corresponds to the ionization from a specific molecular orbital. The first band at the lowest IP corresponds to the ionization from the HOMO (the π-orbital of the double bond).

Role in Drug Design and Development

The unique structural and electronic properties of exocyclic alkenes make them valuable motifs in drug design. They can serve as bioisosteric replacements for other functional groups, such as carbonyls or amide bonds, to modulate a drug candidate's pharmacological profile.[19][20]

Exocyclic Alkenes as Bioisosteres

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing a functional group with a bioisostere can improve potency, selectivity, metabolic stability, and pharmacokinetic properties.[19]

  • Carbonyl Mimics: The exocyclic double bond can mimic the geometry of a carbonyl group. This substitution can be advantageous in removing a potential site for metabolic reduction or nucleophilic attack, thereby increasing the drug's half-life.

  • Amide Bond Isosteres: (E)-alkenes can act as non-hydrolyzable mimics of the peptide bond, retaining the crucial spatial arrangement of substituents while being resistant to proteolytic degradation.[20][21][22] This is particularly relevant in the design of peptide-based drugs.

Workflow for Bioisosteric Replacement in Drug Design

The following diagram illustrates a general workflow for the incorporation of an exocyclic alkene as a bioisostere in a drug discovery program.

DrugDiscoveryWorkflow Lead Lead Compound with Metabolic Liability (e.g., Carbonyl, Amide) Hypothesis Hypothesis Generation: Exocyclic alkene as a stable bioisostere Lead->Hypothesis Design In Silico Design & Computational Modeling Hypothesis->Design Synthesis Synthesis of Exocyclic Alkene Analogs Design->Synthesis Screening In Vitro Screening: - Target Affinity - Metabolic Stability - Cell Permeability Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies: - Pharmacokinetics - Efficacy - Toxicology Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate ComputationalWorkflow Build Build 3D Structure of Exocyclic Alkene Opt Geometry Optimization (e.g., DFT with a suitable basis set like 6-31G*) Build->Opt Freq Frequency Calculation (to confirm minimum energy structure) Opt->Freq MO Molecular Orbital (MO) Analysis (HOMO, LUMO energies and visualization) Freq->MO ESP Electrostatic Potential (ESP) Mapping (to identify nucleophilic/electrophilic sites) MO->ESP NBO Natural Bond Orbital (NBO) Analysis (to quantify hyperconjugative interactions) ESP->NBO UV_Vis Predict UV-Vis Spectrum (TD-DFT) NBO->UV_Vis NMR_Pred Predict NMR Chemical Shifts UV_Vis->NMR_Pred Correlation Correlate with Experimental Data NMR_Pred->Correlation

References

An In-depth Technical Guide to the Thermodynamic Properties of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane, a cyclic olefin, presents a unique structural motif of interest in organic synthesis and materials science. A thorough understanding of its thermodynamic properties is fundamental for predicting its reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, detailing experimental methodologies and theoretical insights. Due to a scarcity of direct experimental measurements for this compound, this guide also incorporates data from its isomer, 1-methylcyclopentene, and its hydrogenation product, methylcyclopentane (B18539), to provide a comparative thermodynamic landscape.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of this compound are governed by key properties such as its enthalpy of formation, entropy, and Gibbs free energy of formation. While direct experimental data is limited, these values can be derived from reaction calorimetry, particularly from its heat of hydrogenation.

Data Presentation

The following tables summarize the key thermodynamic properties for this compound and related compounds.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

CompoundFormulaStateΔfH° (kJ/mol)ΔfH° (kcal/mol)Reference
This compoundC₆H₁₀gas-5.4 ± 2.0-1.3 ± 0.5Calculated
1-MethylcyclopenteneC₆H₁₀gas-41.5 ± 1.7-9.9 ± 0.4[1]
MethylcyclopentaneC₆H₁₂gas-77.0 ± 0.7-18.4 ± 0.17[2][3]

Table 2: Standard Molar Entropy (S°)

CompoundFormulaStateS° (J/mol·K)Reference
MethylcyclopentaneC₆H₁₂gas346.56[4]

Table 3: Standard Molar Heat Capacity (Cp°)

CompoundFormulaStateTemperature (K)Cp° (J/mol·K)Reference
MethylcyclopentaneC₆H₁₂gas298.15123.01[4]
MethylcyclopentaneC₆H₁₂gas500184.51[4]
MethylcyclopentaneC₆H₁₂gas1000321.46[4]

Table 4: Reaction Thermodynamics

ReactionΔH° (kJ/mol)ΔH° (kcal/mol)DescriptionReference
This compound (g) + H₂(g) → Methylcyclopentane (g)-112.1-26.8Enthalpy of Hydrogenation[5]
This compound (g) → 1-Methylcyclopentene (g)-36.1-8.6Enthalpy of IsomerizationCalculated

Experimental Protocols

The determination of the thermodynamic properties of organic compounds like this compound relies on a set of well-established experimental techniques.

Calorimetry: Measurement of Enthalpy Changes

Calorimetry is the primary experimental method for determining the enthalpy changes associated with chemical reactions, such as combustion and hydrogenation.

  • Bomb Calorimetry (for Enthalpy of Combustion): This technique is used to measure the heat of combustion of a substance at constant volume.[6][7]

    • A precisely weighed sample of the liquid (e.g., this compound, often in a capsule for volatile liquids) is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb."[6]

    • A fine ignition wire is positioned to be in contact with the sample.[6]

    • The bomb is sealed and pressurized with a surplus of pure oxygen, typically to around 30 atm.[7]

    • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited by passing an electric current through the wire.

    • The temperature of the water is meticulously recorded at regular intervals before and after combustion to determine the temperature change (ΔT).[7]

    • The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[7]

    • The heat of combustion at constant volume (ΔU) is calculated from the temperature change and the heat capacity of the calorimeter. This value is then corrected to obtain the enthalpy of combustion (ΔH).

  • Reaction Calorimetry (for Enthalpy of Hydrogenation): This method measures the heat released during a hydrogenation reaction.

    • A solution of the unsaturated compound (this compound) in a suitable solvent (e.g., acetic acid) is placed in a reaction calorimeter.[5]

    • A catalyst, typically platinum or palladium on carbon, is introduced.

    • A known amount of hydrogen gas is bubbled through the solution to initiate the hydrogenation reaction.

    • The temperature change of the solution is carefully measured to determine the heat of hydrogenation.

Vapor Pressure Measurements

Vapor pressure data is crucial for determining the enthalpy of vaporization and for understanding the phase behavior of a substance.

  • Static or Isoteniscope Method:

    • A purified sample of the liquid is placed in a specialized apparatus called an isoteniscope.[8]

    • The sample is degassed to remove any dissolved air.

    • The apparatus is placed in a constant-temperature bath, and the pressure at which the liquid and vapor phases are in equilibrium is measured using a manometer.[8]

    • This process is repeated at various temperatures to obtain a vapor pressure curve.

  • Headspace Gas Chromatography (HS-GC): This technique is particularly useful for complex hydrocarbon mixtures.[9]

    • A sample of the liquid is placed in a sealed vial and heated to a specific temperature to allow the vapor and liquid to equilibrate.[9]

    • The vapor in the headspace is then automatically sampled and analyzed by a gas chromatograph.[9]

    • The vapor pressure is determined from the composition and amount of the substance in the vapor phase.[9]

Mandatory Visualizations

Diagrams

Experimental_Workflow_Bomb_Calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_analysis Data Analysis weigh_sample Weigh Sample place_in_capsule Place in Capsule (if volatile) weigh_sample->place_in_capsule position_wire Position Ignition Wire place_in_capsule->position_wire seal_bomb Seal Bomb position_wire->seal_bomb pressurize Pressurize with O₂ seal_bomb->pressurize submerge Submerge Bomb in Water pressurize->submerge equilibrate Equilibrate Temperature submerge->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp calc_q Calculate Heat Released (q) record_temp->calc_q calc_delta_u Calculate ΔU calc_q->calc_delta_u calc_delta_h Calculate ΔH of Combustion calc_delta_u->calc_delta_h

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Thermodynamic_Relationships H Enthalpy (ΔH) G Gibbs Free Energy (ΔG) H->G  ΔG = ΔH - TΔS S Entropy (ΔS) S->G T Temperature (T)

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

While direct experimental thermodynamic data for this compound is sparse, a consistent thermodynamic profile can be established through reaction calorimetry and comparison with its isomers. The exocyclic double bond in this compound renders it less stable than its endocyclic isomer, 1-methylcyclopentene, as evidenced by its more exothermic heat of hydrogenation and the calculated enthalpy of isomerization. The experimental protocols and thermodynamic relationships detailed in this guide provide a robust framework for researchers and professionals to understand and utilize the energetic properties of this compound in their respective fields. Further computational studies and direct experimental measurements would be invaluable in refining the thermodynamic data for this compound.

References

A Comprehensive Literature Review of Methylenecyclopentane Research: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylenecyclopentane scaffold is a prominent structural motif in a variety of natural products and synthetic molecules of medicinal interest. Its unique conformational properties and the reactivity of the exocyclic double bond make it a versatile building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the current state of research on this compound, covering its synthesis, characteristic reactions, and emerging applications in drug discovery and development. We present a detailed analysis of quantitative data, experimental protocols for key transformations, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through several synthetic strategies, with the Wittig reaction and palladium-catalyzed intramolecular cyclizations being among the most prevalent and efficient methods.

Wittig Reaction

The Wittig reaction provides a reliable method for the olefination of cyclopentanone (B42830) to yield this compound. This reaction involves the treatment of cyclopentanone with a phosphorus ylide, typically generated in situ from a methyltriphenylphosphonium (B96628) halide and a strong base.[1]

General Reaction Scheme: Cyclopentanone + Ph₃P=CH₂ → this compound + Ph₃PO

The yield of this reaction can be influenced by the choice of base and solvent. While strong bases like n-butyllithium are effective, alternative conditions using potassium tert-butoxide in THF have also been successfully employed.[2]

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed intramolecular cyclization of 1,6-enynes is a powerful method for the stereoselective synthesis of functionalized this compound derivatives.[3][4] This approach allows for the construction of the five-membered ring with concomitant introduction of substituents, offering a high degree of molecular complexity in a single step. The reaction mechanism is thought to proceed through a π-allyl palladium intermediate.[3]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques, including NMR and IR spectroscopy.

Table 1: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (CDCl₃)δ 4.84 (s, 2H, =CH₂), 2.25 (t, 4H, allylic CH₂), 1.70 (p, 4H, homoallylic CH₂)[5][6]
¹³C NMR (CDCl₃)δ 151.8 (C=), 104.5 (=CH₂), 34.2 (allylic CH₂), 26.0 (homoallylic CH₂)[6][7]
IR (liquid film)~3075 cm⁻¹ (=C-H stretch), ~2950, 2850 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~880 cm⁻¹ (=C-H bend)[8][9]

Reactivity and Applications in Synthesis

The exocyclic double bond of the this compound core is the primary site of reactivity, enabling a variety of transformations to introduce further functionality.

Prostaglandin (B15479496) Synthesis

The this compound motif is a key structural feature in certain prostaglandins (B1171923) and their analogs, which are potent lipid mediators involved in inflammation and other physiological processes.[10][11][12] Synthetic strategies towards these molecules often involve the elaboration of a functionalized this compound intermediate.

Carbocyclic Nucleoside Analogs

Carbocyclic nucleosides, where a cyclopentane (B165970) or cyclopentene (B43876) ring replaces the furanose sugar of natural nucleosides, are an important class of antiviral and anticancer agents.[13][14][15] The this compound scaffold can serve as a precursor to these analogs. These modifications can enhance metabolic stability by removing the glycosidic bond susceptible to enzymatic cleavage.[13] Several carbocyclic nucleoside analogs incorporating a this compound-derived core have been synthesized and evaluated for their biological activity.

Applications in Drug Development and Biological Activity

The this compound moiety is found in a number of biologically active compounds, and its derivatives have been investigated for a range of therapeutic applications.

Antibacterial Agents: MraY Inhibitors

A significant application of cyclopentane-based structures in drug development is in the design of inhibitors for the bacterial enzyme MraY. MraY is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[14][16][17][18] Inhibition of MraY disrupts cell wall synthesis, leading to bacterial cell death. Several classes of naturally occurring nucleoside inhibitors of MraY are known, and synthetic carbocyclic analogs are being explored as potential antibiotics with novel mechanisms of action.[16][19]

Table 2: Biological Activity of Selected this compound Derivatives and Related Carbocyclic Nucleosides

Compound/Analog TypeBiological ActivityTarget/AssayIC₅₀/EC₅₀Reference(s)
Carbocyclic 1,2,3-triazole nucleoside analogAntiviral (Coxsackie B4)Cell-based assay9.4 µg/mL[20]
Carbobicyclic uridine (B1682114) analogAntiviral (RSV)Cell-based assay6.94 µM[21]
Carbobicyclic adenosine (B11128) analogAntiviral (RSV)Cell-based assay0.53 - 1.66 µM[21][22]
MraY Inhibitor AnalogsAntibacterialMraY inhibition assay1.7 - 6.0 nM[19]
Anti-inflammatory and Anticancer Potential

The structural similarity of some this compound derivatives to prostaglandins suggests their potential as modulators of inflammatory pathways.[10][11] Prostaglandins themselves have complex roles in both promoting and resolving inflammation.[10][23] Furthermore, various cyclopentane and cyclopentene derivatives have been investigated for their cytotoxic effects against cancer cell lines, indicating the potential for this scaffold in the development of novel anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes a general procedure for the synthesis of this compound from cyclopentanone using a Wittig reagent generated in situ.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (1.0 eq) at room temperature.

  • Stir the resulting yellow-orange ylide solution for 1 hour at room temperature.

  • Add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

(Adapted from general Wittig reaction protocols.[2][24])

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel synthetic compounds on cancer cell lines.[15][25][26][27]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Synthetic and Biological Pathways

wittig_synthesis cyclopentanone Cyclopentanone This compound This compound cyclopentanone->this compound Wittig Reaction ylide Ph₃P=CH₂ ylide->this compound phosphonium_salt Ph₃PCH₃⁺Br⁻ phosphonium_salt->ylide Deprotonation base Strong Base (e.g., t-BuOK) base->ylide phosphine_oxide Ph₃PO

Synthetic pathway for this compound via Wittig reaction.

peptidoglycan_biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, D, E, F MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Peptidoglycan Growing Peptidoglycan Chain Flippase->Peptidoglycan Translocation inhibitor Carbocyclic Nucleoside Analogs inhibitor->MraY Inhibition

Bacterial peptidoglycan biosynthesis pathway and MraY inhibition.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_followup Lead Optimization / Further Studies synthesis Synthesis of This compound Derivative purification Purification and Characterization (NMR, MS, IR) synthesis->purification cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity_assay Test Compound cell_culture Cell Culture cell_culture->cytotoxicity_assay data_analysis Data Analysis (IC₅₀ Determination) cytotoxicity_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies moa_studies Mechanism of Action (MoA) Studies data_analysis->moa_studies

Experimental workflow for synthesis and biological evaluation.

Conclusion

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry and drug development. Efficient synthetic methodologies, primarily the Wittig reaction and palladium-catalyzed cyclizations, provide access to a wide array of derivatives. The demonstrated biological activities of these compounds, particularly as precursors to carbocyclic nucleoside analogs with antiviral and antibacterial properties, highlight the therapeutic potential of this structural motif. Future research in this area will likely focus on the development of more complex and stereochemically defined this compound derivatives, as well as a deeper exploration of their biological targets and mechanisms of action. This guide serves as a foundational resource to aid researchers in navigating the existing literature and to inspire further innovation in the field.

References

An In-depth Technical Guide to Early Synthetic Routes to Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of core, early-stage synthetic methodologies for the formation of cyclopentane (B165970) rings. Cyclopentane derivatives are crucial structural motifs in a vast array of natural products and pharmacologically active compounds. Understanding the foundational synthetic routes to this carbocycle is essential for researchers in organic synthesis and drug development. This document details the mechanisms, experimental protocols, and quantitative data for three seminal intramolecular cyclization reactions: the Dieckmann Condensation, the Thorpe-Ziegler Cyclization, and the Intramolecular Wurtz Reaction.

The Dieckmann Condensation

The Dieckmann condensation, first reported by Walter Dieckmann in the late 19th century, is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] This reaction is particularly effective for the synthesis of 5- and 6-membered rings.[1] For the formation of cyclopentane derivatives, a 1,6-diester, such as diethyl adipate (B1204190), is typically employed.[2] The reaction is base-catalyzed, with sodium ethoxide being a common choice.[2]

Signaling Pathway and Mechanism

The reaction proceeds via the formation of an enolate at one of the α-carbons of the diester. This is followed by an intramolecular nucleophilic attack on the other ester carbonyl group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide regenerates the carbonyl and forms the cyclic β-keto ester. The driving force for the reaction is the final deprotonation of the acidic α-hydrogen of the β-keto ester product by the base.[3][4]

Dieckmann_Condensation cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_elimination Step 3: Elimination cluster_workup Step 4: Acidic Workup start 1,6-Diester enolate Enolate Intermediate start->enolate Base (e.g., NaOEt) tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack product_enol Cyclic β-Keto Ester Enolate tetrahedral->product_enol - RO⁻ final_product Cyclic β-Keto Ester product_enol->final_product H₃O⁺

Caption: Mechanism of the Dieckmann Condensation.

Quantitative Data
Starting MaterialBaseSolventTemperature (°C)Time (h)ProductYield (%)
Diethyl adipateSodium ethoxideTolueneReflux202-Ethoxycarbonylcyclopentanone75-80
Diethyl 3-methyladipateSodium ethoxideBenzeneReflux-2-Ethoxycarbonyl-4-methylcyclopentanone74-82
Diethyl adipateSodium hydrideTolueneReflux202-Ethoxycarbonylcyclopentanone75
Experimental Protocols

Synthesis of 2-Ethoxycarbonylcyclopentanone from Diethyl Adipate

  • Materials: Diethyl adipate, sodium hydride (60% dispersion in mineral oil), dry toluene, dry methanol (B129727), saturated aqueous ammonium (B1175870) chloride, dichloromethane, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of diethyl adipate (1.0 eq) in dry toluene, add sodium hydride (10.0 eq) under an argon atmosphere.

    • Carefully add dry methanol to the mixture.

    • Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.

    • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the product.[5]

The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction, developed by Jocelyn Field Thorpe and Karl Ziegler, is the intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone.[6][7] This method is particularly useful for the formation of 5- to 8-membered rings.[7] The synthesis of cyclopentanone (B42830) derivatives starts from a 1,6-dinitrile, such as adiponitrile.

Signaling Pathway and Mechanism

The reaction is initiated by the deprotonation of an α-carbon by a strong base, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, leading to a cyclic imine anion. Protonation of this intermediate gives a cyclic enamine (an enaminonitrile). Subsequent acidic hydrolysis of the enaminonitrile furnishes the corresponding cyclic ketone.[8]

Thorpe_Ziegler_Cyclization cluster_start Step 1: Carbanion Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_protonation Step 3: Protonation cluster_hydrolysis Step 4: Acidic Hydrolysis start 1,6-Dinitrile carbanion Carbanion Intermediate start->carbanion Strong Base imine_anion Cyclic Imine Anion carbanion->imine_anion Nucleophilic Attack enamine Cyclic Enaminonitrile imine_anion->enamine H⁺ Source final_product Cyclic Ketone enamine->final_product H₃O⁺, Δ

Caption: Mechanism of the Thorpe-Ziegler Cyclization.

Quantitative Data
Starting MaterialBaseSolventTemperature (°C)Time (h)ProductYield (%)
AdiponitrileSodium N-methylanilideXyleneReflux-CyclopentanoneHigh
2,2-DiphenylglutaronitrileSodium amideLiquid ammoniaReflux-2,2-DiphenylcyclopentanoneHigh
(2-cyanomethoxy-phenoxy)-acetonitrilePotassium tert-pentylateToluene/THF043-amino-4H-benzo[b][5][9]dioxepine-2-carbonitrile73
Experimental Protocols

Synthesis of 2,2-Diphenylcyclopentanone

  • Materials: 2,2-Diphenylglutaronitrile, sodium amide, liquid ammonia, saturated aqueous ammonium chloride, diethyl ether.

  • Procedure:

    • Prepare a solution of 2,2-diphenylglutaronitrile in a suitable solvent.

    • Treat the solution with a strong base, such as sodium amide in liquid ammonia, and heat to reflux.

    • After the reaction is complete, carefully quench with a saturated solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash and dry the organic layer.

    • Purify the crude product by recrystallization from ethanol (B145695) to yield the intermediate enaminonitrile.

    • Hydrolyze the enaminonitrile with aqueous acid to obtain 2,2-diphenylcyclopentanone.[8]

Intramolecular Wurtz Reaction

The Wurtz reaction, discovered by Charles Adolphe Wurtz, involves the reductive coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[10] The intramolecular version of this reaction can be utilized to synthesize cycloalkanes from dihaloalkanes. For the preparation of cyclopentane, a 1,5-dihalopentane is required.

Signaling Pathway and Mechanism

The mechanism of the Wurtz reaction is thought to involve the formation of an organosodium intermediate via a single electron transfer from sodium to the alkyl halide. This is followed by a nucleophilic attack of the organosodium compound on another molecule of the alkyl halide in an SN2-like fashion. In the intramolecular version, both steps occur within the same molecule to form the cyclic product.[11]

Wurtz_Reaction cluster_start Step 1: Organosodium Formation cluster_cyclization Step 2: Intramolecular Sₙ2 Attack start 1,5-Dihalopentane organosodium Organosodium Intermediate start->organosodium 2 Na final_product Cyclopentane organosodium->final_product Nucleophilic Attack

Caption: Mechanism of the Intramolecular Wurtz Reaction.

Quantitative Data
Starting MaterialMetalSolventProductYield (%)
1,5-Dibromopentane (B145557)Lithium amalgamDioxaneCyclopentane78
1,6-DibromohexaneSodiumDioxaneCyclohexaneVariable
Experimental Protocols

Synthesis of Cyclopentane from 1,5-Dibromopentane

  • Materials: 1,5-Dibromopentane, lithium amalgam, dioxane.

  • Procedure:

    • In a reaction vessel, prepare a lithium amalgam.

    • Add a solution of 1,5-dibromopentane (0.10 mole) in dioxane.

    • After the addition is complete, continue stirring for an additional 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Isolate the volatile cyclopentane product by vacuum transfer.[12]

References

An In-depth Technical Guide to the Physical Properties of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of methylenecyclopentane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.

Core Physical Properties

This compound is a colorless liquid with the chemical formula C₆H₁₀. Accurate determination of its physical properties, such as boiling point and density, is crucial for its application in chemical synthesis and as a solvent.

The following table summarizes the reported values for the boiling point and density of this compound from various chemical data sources.

Physical PropertyValueConditionsSource(s)
Boiling Point 73-75 °CStandard Pressure[1]
75-76 °CStandard Pressure (lit.)[2][3]
Density 0.78 g/cm³at 20 °C[1]
0.781 g/mLat 25 °C (lit.)[2][3]

Note: "lit." refers to literature values.

Experimental Protocols

The following sections detail the standard laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound like this compound.

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[4]

Apparatus and Materials:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Rubber band or wire for attachment

  • Heating mantle or Bunsen burner

  • High-boiling point mineral oil

  • This compound sample

Procedure:

  • Sample Preparation: Add a small amount (a few milliliters) of this compound into the small test tube.

  • Capillary Tube Placement: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[5][6]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and the attached test tube into the Thiele tube, which is partially filled with mineral oil. Ensure the sample is positioned near the middle of the oil to allow for uniform heating.[4]

  • Heating: Gently heat the side arm of the Thiele tube.[4] This design promotes convection currents, ensuring the oil and the sample are heated evenly.

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[6]

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[4] Record this temperature.

The density of a liquid is determined by accurately measuring the mass of a known volume.[7]

Apparatus and Materials:

  • Pycnometer or a graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance (accurate to at least 0.001 g)

  • Thermometer

  • This compound sample

Procedure:

  • Measure Mass of Empty Container: Carefully weigh a clean, dry graduated cylinder or pycnometer on the electronic balance and record its mass (m₁).[7]

  • Measure Volume of Liquid: Add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume precisely from the bottom of the meniscus.[8]

  • Measure Mass of Container and Liquid: Weigh the graduated cylinder containing the this compound and record the combined mass (m₂).[7]

  • Record Temperature: Use a thermometer to measure and record the temperature of the this compound sample, as density is temperature-dependent.

  • Calculate Density: The mass of the liquid (m) is calculated by subtracting the mass of the empty container from the combined mass (m = m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = mass / volume[7]

  • Repeatability: For improved accuracy, the procedure should be repeated multiple times, and the average density should be calculated.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of liquid density.

G cluster_prep Preparation cluster_mass Mass Measurement cluster_volume Volume & Temp Measurement cluster_calc Calculation cluster_result Final Result A Select clean, dry graduated cylinder B Calibrate and zero electronic balance C Weigh empty cylinder (Record as m1) B->C Step 1 D Add precise volume of This compound (V) C->D Step 2 G Calculate Mass m = m2 - m1 C->G E Weigh cylinder with liquid (Record as m2) F Measure liquid temperature (T) E->F Step 4 E->G D->E Step 3 H Calculate Density ρ = m / V D->H I Reported Density (ρ) at Temperature (T) F->I G->H H->I

Caption: Workflow for Determining the Density of a Liquid.

References

CAS number and IUPAC name for methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methylenecyclopentane for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and its relevance in organic synthesis and drug discovery.

Chemical Identity and Properties

This compound, an unsaturated cyclic hydrocarbon, is a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1528-30-9
Molecular Formula C₆H₁₀
Synonyms Cyclopentane, methylene-; Methylidenecyclopentane

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 82.14 g/mol
Appearance Colorless liquid
Boiling Point 75-76 °C
Density 0.781 g/mL at 25 °C
Flash Point -18 °C
Refractive Index n20/D 1.435

Synthesis of this compound

This compound can be synthesized through various routes. A common and effective method is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines the synthesis of a methylenecycloalkane, which is analogous to the synthesis of this compound by substituting cyclohexanone (B45756) with cyclopentanone (B42830).[1]

Materials:

  • Triphenylmethylphosphonium bromide

  • n-Butyllithium in ether

  • Anhydrous ether

  • Cyclopentanone (freshly distilled)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet tube. Maintain a gentle flow of nitrogen throughout the reaction.

  • Add an ethereal solution of n-butyllithium (0.10 mole) and 200 mL of anhydrous ether to the flask.

  • With stirring, cautiously add 35.7 g (0.10 mole) of triphenylmethylphosphonium bromide over a 5-minute period.

  • Stir the resulting solution at room temperature for 4 hours.

  • Add freshly distilled cyclopentanone (0.11 mole) dropwise. The solution will become colorless, and a white precipitate will form.

  • Heat the mixture under reflux overnight.

  • Allow the mixture to cool to room temperature and remove the precipitate by suction filtration.

  • Wash the precipitate with 100 mL of ether. Combine the ethereal filtrates and extract with 100-mL portions of water until neutral.

  • Dry the ethereal solution over calcium chloride.

  • Carefully distill the ether through an 80-cm column packed with glass helices.

  • Fractionate the residue to obtain pure this compound.

G cluster_synthesis Wittig Reaction Synthesis of this compound reagent1 Triphenylmethylphosphonium bromide intermediate Phosphorus Ylide reagent1->intermediate Base reagent2 n-Butyllithium reagent3 Cyclopentanone product This compound intermediate->product Reaction with Cyclopentanone side_product Triphenylphosphine oxide

Wittig reaction pathway for this compound synthesis.

Role in Organic Synthesis and Drug Discovery

The exocyclic double bond of this compound is a key functional group for various chemical transformations, making it a valuable building block for more complex molecules, including those with therapeutic potential.[2][3]

Building Block for Complex Molecules

This compound can be used as a starting material in the synthesis of various carbocyclic and heterocyclic scaffolds.[3] For instance, it can undergo reactions such as hydroboration-oxidation, epoxidation, and ozonolysis to introduce new functional groups.

Relevance in Drug Development

The exo-methylene cyclopentanone moiety, a derivative of this compound, is a structural feature in a number of natural tetracyclic diterpenoids that exhibit significant antitumor and anti-inflammatory activities.[4] This highlights the importance of the this compound scaffold in the design of novel therapeutic agents.

Research has shown that synthetic derivatives of diterpenoids containing the exo-methylene cyclopentanone structure display potent cytotoxicity against human cancer cell lines.[4] This suggests that the this compound core can serve as a pharmacophore for the development of new anticancer drugs.

G cluster_drug_discovery Role of this compound Moiety in Drug Discovery start This compound Scaffold intermediate Exo-methylene Cyclopentanone Moiety start->intermediate Incorporation into larger molecules natural_products Natural Diterpenoids intermediate->natural_products Is a key feature of drug_dev Drug Development (e.g., Anticancer Agents) intermediate->drug_dev Serves as a pharmacophore for activity Antitumor & Anti-inflammatory Activity natural_products->activity

Logical relationship of the this compound moiety in drug discovery.

Conclusion

This compound is a versatile chemical compound with significant applications in organic synthesis. Its utility as a building block for complex molecular architectures, combined with the demonstrated biological activity of its derivatives, underscores its importance for researchers, scientists, and professionals in the field of drug development. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel molecules with valuable therapeutic properties.

References

An In-depth Technical Guide to the Initial Investigations into Methylenecyclopentane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane, a five-membered carbocycle with an exocyclic double bond, serves as a versatile and reactive building block in organic synthesis. Its strained alkene moiety makes it susceptible to a variety of addition reactions, providing access to a diverse range of functionalized cyclopentane (B165970) derivatives. This guide provides a comprehensive overview of the initial investigations into the reactivity of this compound, focusing on key transformations including hydroboration-oxidation, ozonolysis, polymerization, and radical-mediated additions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate further research and application in drug development and materials science.

Core Reactivity of this compound

The exocyclic double bond in this compound is the primary site of its reactivity, making it amenable to a wide array of addition reactions typical of alkenes. The strain associated with the double bond influences its reactivity profile, often leading to high reaction rates and yields.

Key Reactions and Experimental Protocols

Hydroboration-Oxidation: Synthesis of Cyclopentanemethanol

Hydroboration-oxidation is a two-step reaction that converts this compound into the corresponding primary alcohol, (cyclopentyl)methanol, with anti-Markovnikov regioselectivity and syn-stereochemistry.[1][2] The boron atom adds to the less substituted carbon of the double bond, followed by oxidation to replace the boron with a hydroxyl group.[1]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the hydroboration-oxidation of a terminal alkene is as follows, which can be adapted for this compound:

  • Hydroboration: To a solution of the alkene in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-THF complex (BH₃·THF) is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is then stirred at room temperature for a specified period to ensure complete formation of the trialkylborane intermediate.[2]

  • Oxidation: The reaction mixture is cooled again to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).[2] The mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the pure alcohol.

Quantitative Data:

Ozonolysis: Synthesis of Cyclopentanone (B42830)

Ozonolysis is a powerful method for the oxidative cleavage of the double bond in this compound, yielding cyclopentanone and formaldehyde. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Reductive work-up of the ozonide then furnishes the carbonyl products.

Reaction Scheme:

Experimental Protocol:

A general procedure for the ozonolysis of an alkene with a reductive work-up is as follows:

  • Ozonolysis: A solution of this compound in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or methanol (B129727) (CH₃OH), is cooled to a low temperature, typically -78 °C (a dry ice/acetone bath). A stream of ozone gas is then bubbled through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

  • Reductive Work-up: The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust in acetic acid, is then added to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed by distillation. The resulting cyclopentanone can be purified by distillation.

Quantitative Data:

Specific yield data for the ozonolysis of this compound is not provided in the searched results. However, ozonolysis reactions are generally high-yielding.

Polymerization of this compound

This compound, as a cyclic olefin, can potentially undergo polymerization through various mechanisms, including Ring-Opening Metathesis Polymerization (ROMP) and cationic polymerization.

ROMP is a chain-growth polymerization process catalyzed by transition-metal carbene complexes, such as Grubbs' or Schrock's catalysts.[1][4] The driving force for the polymerization of cyclic olefins is the relief of ring strain.[1] While information specific to this compound is limited, the general principles of ROMP can be applied.

Experimental Protocol (General for Cyclic Olefins):

  • Monomer and Catalyst Preparation: The monomer (this compound) and solvent must be rigorously purified and degassed to remove impurities that can deactivate the catalyst. The catalyst, for example, a Grubbs' generation catalyst, is dissolved in an anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene) under an inert atmosphere.[5]

  • Polymerization: The purified monomer is added to the catalyst solution. The reaction is typically stirred at room temperature for a specified time.[5]

  • Termination and Precipitation: The polymerization is terminated by the addition of a quenching agent, such as ethyl vinyl ether. The polymer is then precipitated by adding the reaction mixture to a non-solvent, such as methanol, and collected by filtration.

Quantitative Data:

Quantitative data for the ROMP of this compound is not available in the provided search results. The molecular weight and polydispersity of the resulting polymer would depend on the monomer-to-catalyst ratio and the specific reaction conditions.[1]

Cationic polymerization is initiated by electrophiles, such as Lewis acids (e.g., BF₃, AlCl₃, SnCl₄) in the presence of a co-initiator (e.g., water or an alcohol).[2][6] Alkenes with electron-donating groups are particularly susceptible to this type of polymerization.[5]

Experimental Protocol (General for Alkenes):

  • Reaction Setup: The polymerization is carried out under an inert atmosphere in a dry solvent (e.g., dichloromethane or hexane) at low temperatures (e.g., -78 °C to 0 °C) to suppress side reactions.[6]

  • Initiation: The initiator system (Lewis acid and co-initiator) is added to the solution of the monomer.

  • Termination: The polymerization is quenched by the addition of a nucleophile, such as methanol or ammonia. The polymer is then isolated by precipitation in a non-solvent.

Quantitative Data:

Specific data for the cationic polymerization of this compound is not available. The molecular weight of the polymer is influenced by factors such as monomer concentration, initiator concentration, and temperature.[5]

Radical Reactions

The allylic positions of this compound are susceptible to radical-mediated reactions.

Allylic bromination introduces a bromine atom at the carbon adjacent to the double bond. The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide (ROOR), in a non-polar solvent like carbon tetrachloride (CCl₄).[3] The reaction proceeds via a radical chain mechanism. For this compound, this reaction is expected to yield a mixture of two primary products: 1-(bromomethyl)cyclopent-1-ene and 3-bromothis compound, due to the resonance stabilization of the intermediate allylic radical.[4]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A solution of this compound and NBS in CCl₄ is placed in a flask equipped with a reflux condenser.

  • Initiation: The reaction is initiated by irradiating the mixture with a UV lamp or by adding a catalytic amount of a radical initiator like benzoyl peroxide and heating the mixture to reflux.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the succinimide (B58015) byproduct is removed by filtration. The solvent is then removed under reduced pressure, and the product mixture is purified by distillation or column chromatography.

Quantitative Data:

Specific yields for the individual products of the allylic bromination of this compound are not provided in the search results. The product distribution will depend on the relative stability of the contributing resonance structures of the allylic radical intermediate.

In the presence of a radical initiator like peroxides, hydrogen bromide (HBr) adds to this compound in an anti-Markovnikov fashion. The bromine atom adds to the less substituted carbon of the double bond, leading to the formation of (bromomethyl)cyclopentane.[7]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: this compound is dissolved in a suitable solvent, and a catalytic amount of a peroxide initiator (e.g., benzoyl peroxide) is added.

  • Reaction: HBr gas is bubbled through the solution, or a solution of HBr in a non-polar solvent is added. The reaction is often initiated by heat or light.

  • Work-up and Purification: The reaction mixture is washed with an aqueous solution of sodium bicarbonate to remove excess HBr, followed by washing with water and brine. The organic layer is dried, and the solvent is evaporated to give the crude product, which can be purified by distillation.

Quantitative Data:

Quantitative yield data for this specific reaction on this compound is not available in the provided search results.

Summary of Quantitative Data

ReactionReagentsProduct(s)Typical Yield (%)
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOH(Cyclopentyl)methanol>80 (estimated)
Ozonolysis 1. O₃ 2. DMS or Zn/CH₃COOHCyclopentanone, FormaldehydeHigh (not specified)
Allylic Bromination NBS, hν or ROOR, CCl₄1-(bromomethyl)cyclopent-1-ene, 3-bromothis compoundNot specified
Anti-Markovnikov HBr Addition HBr, ROOR(Bromomethyl)cyclopentaneNot specified

Note: The yields provided are estimates based on similar reactions, as specific quantitative data for this compound was not found in the initial search results.

Signaling Pathways and Experimental Workflows

Ozonolysis of this compound

The following diagram illustrates the reaction pathway for the ozonolysis of this compound to form cyclopentanone and formaldehyde.

Ozonolysis_Pathway This compound This compound Molozonide Primary Ozonide (Molozonide) This compound->Molozonide O₃ Fragments Cyclopentanone + Carbonyl Oxide Molozonide->Fragments Rearrangement Ozonide Secondary Ozonide Fragments->Ozonide Cycloaddition Products Cyclopentanone + Formaldehyde Ozonide->Products Reductive Work-up (e.g., DMS)

Caption: Ozonolysis of this compound pathway.

Radical Allylic Bromination of this compound

This diagram shows the formation of the resonance-stabilized allylic radical intermediate during the bromination of this compound with NBS.

Allylic_Bromination Start This compound Radical1 Allylic Radical 1 Start->Radical1 Br•, -HBr Radical2 Allylic Radical 2 Radical1->Radical2 Resonance Product1 1-(bromomethyl)cyclopent-1-ene Radical1->Product1 Br₂ Radical2->Radical1 Product2 3-bromothis compound Radical2->Product2 Br₂

Caption: Allylic radical formation and product pathways.

Experimental Workflow for Hydroboration-Oxidation

The logical flow of the hydroboration-oxidation experimental procedure is outlined below.

Hydroboration_Workflow Start Start: this compound in THF Hydroboration Add BH3-THF at 0°C, then stir at RT Start->Hydroboration Oxidation Add NaOH(aq) and H2O2 at 0°C, then stir at RT Hydroboration->Oxidation Workup Separate layers, wash, dry, evaporate Oxidation->Workup Purification Purify by distillation or chromatography Workup->Purification End End: (Cyclopentyl)methanol Purification->End

Caption: Hydroboration-oxidation experimental workflow.

References

Methodological & Application

Application Note: Synthesis of Methylenecyclopentane via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high regioselectivity.[1][2][3][4] This reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[3][5] The thermodynamic driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[6][7] This protocol details the synthesis of methylenecyclopentane from cyclopentanone (B42830) using a non-stabilized ylide, methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium (B96628) bromide. This method is particularly useful for introducing a methylene (B1212753) (=CH₂) group onto a carbonyl carbon.[3][8]

Quantitative Data Summary

The following tables provide a summary of the materials and key experimental parameters for this protocol.

Table 1: Reagent and Material Properties

Compound NameFormulaMolar Mass ( g/mol )Role
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.23Ylide Precursor[1]
Potassium tert-butoxide (t-BuOK)C₄H₉KO112.21Base
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Solvent[1]
CyclopentanoneC₅H₈O84.12Starting Material
This compoundC₆H₁₀82.14Product

Table 2: Experimental Parameters and Product Information

ParameterValue
Reactant Quantities
Cyclopentanone1.0 eq
Methyltriphenylphosphonium Bromide1.2 eq
Potassium tert-butoxide (1.0 M in THF)1.2 eq
Reaction Conditions
Ylide Formation Temperature0 °C to Room Temperature
Ylide Formation Time1 hour
Reaction TemperatureRoom Temperature
Reaction Time16-24 hours
Product Information
Product NameThis compound
Product FormulaC₆H₁₀
Product Molar Mass ( g/mol )82.14
Expected Yield40-60%

Note: The yield is an estimate. Base-catalyzed self-condensation of cyclopentanone can be a significant side reaction, potentially lowering the yield.[9]

Experimental Protocol

This protocol is designed for execution under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the highly basic Wittig reagent.

Part 1: In Situ Formation of the Phosphorus Ylide

  • Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet for inert gas, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (1.2 eq).

  • Solvent Addition: Add anhydrous THF (100 mL) to the flask via a syringe. Stir the suspension.

  • Base Addition: Cool the flask to 0 °C using an ice bath. While stirring vigorously, slowly add a 1.0 M solution of potassium tert-butoxide in THF (1.2 eq) dropwise via syringe over 20 minutes.[10] A characteristic deep yellow or orange color will develop, indicating the formation of the ylide (methylenetriphenylphosphorane).[1]

  • Ylide Maturation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour to ensure complete ylide formation.[1]

Part 2: Wittig Reaction with Cyclopentanone

  • Ketone Addition: Slowly add cyclopentanone (1.0 eq), dissolved in a small amount of anhydrous THF (10 mL), to the ylide solution at room temperature via syringe.

  • Reaction: Allow the reaction mixture to stir at room temperature for 16-24 hours.[10] The disappearance of the ylide's color and the formation of a white precipitate (triphenylphosphine oxide) indicate the reaction is progressing.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the cyclopentanone starting material.

Part 3: Work-up and Purification

  • Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL).[1]

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the THF.[10]

  • Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with hexane (B92381) or pentane (B18724) (3 x 50 mL). The desired product is volatile and nonpolar, while the triphenylphosphine oxide byproduct has limited solubility in hexane.

  • Washing: Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and collect the filtrate.

  • Purification:

    • Filtration: A significant portion of the triphenylphosphine oxide byproduct can be removed by cooling the hexane solution and filtering the precipitated solid.[1]

    • Distillation: Carefully remove the solvent by simple distillation. The final product, this compound (b.p. 75-76 °C), can be purified from the remaining residue by fractional distillation.

Experimental Workflow Diagram

Wittig_Synthesis_Workflow Wittig Reaction Protocol for this compound start Starting Materials (Cyclopentanone, MePh₃PBr, t-BuOK, THF) ylide_formation 1. Ylide Formation (in situ) 0°C to RT, 1 hr start->ylide_formation wittig_reaction 2. Wittig Reaction RT, 16-24 hrs ylide_formation->wittig_reaction Add Cyclopentanone workup 3. Quenching & Extraction (aq. NH₄Cl, Hexane) wittig_reaction->workup purification 4. Purification (Filtration & Distillation) workup->purification product Final Product (this compound) purification->product

Caption: Workflow for the synthesis of this compound via Wittig reaction.

References

Application Notes and Protocols: Grignard Reagent Addition to Cyclopentanone for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. The nucleophilic addition of a Grignard reagent to a ketone, such as cyclopentanone (B42830), is a classic and highly effective strategy for the synthesis of tertiary alcohols.[1][2] This application note provides detailed protocols for the preparation of 1-substituted cyclopentanols, valuable precursors in medicinal chemistry and drug development, via the Grignard reaction. The protocols cover the formation of the Grignard reagent and its subsequent reaction with cyclopentanone. Additionally, this document presents a summary of quantitative data for various Grignard additions to cyclopentanone and includes diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation

The yield of the Grignard reaction with cyclopentanone can vary depending on the specific Grignard reagent used, the reaction conditions, and the purity of the reagents and solvents. The following table summarizes representative yields for the synthesis of various 1-substituted cyclopentanols.

Grignard ReagentProductTypical Yield (%)Notes
Methylmagnesium Bromide1-Methylcyclopentanol>60%Yield inferred from the synthesis of 1-methyl-cyclopentanol-acrylate, which has a reported productive rate of over 60%.[3]
Ethylmagnesium Bromide1-Ethylcyclopentanol~36%Calculated from a procedure yielding 247g of product from 5.94mol of cyclopentanone.[4]
Propylmagnesium Bromide1-PropylcyclopentanolNot specifiedA standard synthetic route, though specific yield data is not readily available in the literature reviewed.[5]
Phenylmagnesium Bromide1-PhenylcyclopentanolVery HighInferred from a 100% yield of the dehydrated product, 1-phenylcyclopentene, suggesting a near-quantitative conversion of the alcohol intermediate.[6]

Experimental Protocols

General Considerations: Grignard reactions are highly sensitive to moisture and protic solvents. All glassware must be thoroughly oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 1-Ethylcyclopentanol [4]

Materials:

Procedure:

  • Grignard Reagent Formation:

    • To a dried reaction vessel under a nitrogen atmosphere, add magnesium turnings and 3 L of anhydrous THF.

    • Prepare a solution of bromoethane in 1.2 L of anhydrous THF.

    • Add a small portion of the bromoethane solution to the magnesium suspension to initiate the reaction. The reaction is indicated by a gentle reflux.

    • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The addition should take approximately 1.5 hours.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution to 0-5 °C using an ice bath.

    • Prepare a solution of cyclopentanone in 0.5 L of anhydrous THF.

    • Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C. The addition should take about 1 hour.

  • Work-up and Purification:

    • Pour the reaction mixture into 10 kg of ice water with stirring.

    • Slowly add concentrated hydrochloric acid (1.2 kg), keeping the temperature below 20 °C.

    • Continue stirring for 30 minutes after the acid addition is complete.

    • Extract the mixture with n-hexane (3 x 3 L).

    • Combine the organic phases and wash with water (4.5 L).

    • Separate the organic layer and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 1-ethylcyclopentanol.

Protocol 2: General Procedure for the Synthesis of 1-Phenylcyclopentanol [6]

Materials:

  • 3.0 M Phenylmagnesium bromide in ether (49.7 mL, 149 mmol)

  • Anhydrous tetrahydrofuran (THF) (300 mL)

  • Cyclopentanone (13.23 mL, 149 mmol)

  • 6N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Diethyl ether

  • Ice

Procedure:

  • Reaction with Cyclopentanone:

    • To a solution of phenylmagnesium bromide in ether, add anhydrous THF.

    • Cool the solution to 0 °C and add cyclopentanone dropwise.

    • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and add ice (20 g), followed by 6N HCl until the precipitate dissolves.

    • Extract the product with diethyl ether.

    • Combine the ethereal layers and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude 1-phenylcyclopentanol. Further purification can be achieved by column chromatography if necessary.

Mandatory Visualizations

Grignard_Mechanism cyclopentanone Cyclopentanone intermediate Alkoxide Intermediate cyclopentanone->intermediate Nucleophilic Attack grignard R-MgX (Grignard Reagent) h3o H₃O⁺ (Acidic Workup) product 1-Substituted Cyclopentanol (Tertiary Alcohol) intermediate->product Protonation Experimental_Workflow start Start: Dry Glassware & Reagents grignard_prep Prepare Grignard Reagent (R-X + Mg in Anhydrous Ether) start->grignard_prep reaction React Grignard Reagent with Cyclopentanone (under inert atmosphere, 0°C to RT) grignard_prep->reaction workup Aqueous Acidic Work-up (e.g., NH₄Cl or dilute HCl) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify Product (Distillation or Chromatography) concentration->purification end End: Characterize Product purification->end

References

Application Note: Dehydration of 1-Methylcyclopentanol to Synthesize Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of the acid-catalyzed dehydration of 1-methylcyclopentanol (B105226), a classic elimination reaction in organic synthesis. While the primary product of this reaction is the thermodynamically more stable 1-methylcyclopentene (B36725), the less substituted exocyclic alkene, methylenecyclopentane, is also formed as a minor product. This document outlines the underlying E1 reaction mechanism, detailed experimental protocols for conducting the dehydration, and methods for product analysis and quantification, primarily through Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The dehydration of alcohols is a fundamental transformation in organic chemistry, providing a direct route to the synthesis of alkenes. The acid-catalyzed dehydration of 1-methylcyclopentanol proceeds via an E1 (unimolecular elimination) mechanism. This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the alkene products. According to Zaitsev's rule, the major product is typically the more substituted and therefore more stable alkene. In the case of 1-methylcyclopentanol, this is 1-methylcyclopentene. However, deprotonation of the methyl group leads to the formation of the exocyclic alkene, this compound.

Reaction Mechanism and Product Distribution

The acid-catalyzed dehydration of 1-methylcyclopentanol follows a three-step E1 mechanism:

  • Protonation of the hydroxyl group: The hydroxyl group of 1-methylcyclopentanol is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) in a rapid equilibrium step to form a good leaving group (water).

  • Formation of a carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the slow, rate-determining step of the reaction.

  • Deprotonation to form the alkenes: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. Abstraction of a proton from the cyclopentane (B165970) ring leads to the major product, 1-methylcyclopentene. Abstraction of a proton from the methyl group results in the formation of the minor product, this compound.

The product distribution is governed by the relative stability of the resulting alkenes. The trisubstituted 1-methylcyclopentene is thermodynamically more stable than the disubstituted this compound, and is therefore the major product.[1][2][3][4] For the analogous dehydration of 1-methylcyclohexanol, the product distribution is reported to be over 90% 1-methylcyclohexene and about 7% methylenecyclohexane.[1] A similar distribution is expected for the dehydration of 1-methylcyclopentanol.

Quantitative Data Summary

The following table summarizes the expected product distribution and typical reaction parameters for the acid-catalyzed dehydration of 1-methylcyclopentanol, based on data from the closely related dehydration of 1-methylcyclohexanol.[1]

ParameterValueReference
Starting Material1-Methylcyclopentanol-
CatalystSulfuric Acid (H₂SO₄)[1]
Major Product1-Methylcyclopentene[1][2][3][4]
Minor ProductThis compound[1]
Expected Yield of 1-Methylcyclopentene> 90%[1]
Expected Yield of this compound~ 7%[1]
Reaction TypeE1 Elimination[3]

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of this compound via the dehydration of 1-methylcyclopentanol.

Materials and Equipment
  • 1-Methylcyclopentanol

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph-mass spectrometer (GC-MS)

Detailed Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a fractional distillation apparatus, place 10.0 g of 1-methylcyclopentanol.

  • Addition of Catalyst: Carefully add 2.0 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid to the flask while swirling. Add a few boiling chips.

  • Dehydration and Distillation: Heat the mixture gently using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill as they are formed.[5] Collect the distillate in a receiver cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer successively with 10 mL of water and 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant the dried product into a clean, pre-weighed flask to determine the crude yield.

  • Product Analysis: Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of this compound and 1-methylcyclopentene.[5][6]

Visualizations

Reaction Mechanism

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation 1-Methylcyclopentanol 1-Methylcyclopentanol Protonated_Alcohol Protonated Alcohol 1-Methylcyclopentanol->Protonated_Alcohol + H+ H_plus H+ Protonated_Alcohol->1-Methylcyclopentanol - H+ Carbocation Tertiary Carbocation H2O H₂O Protonated_Alcohol_2 Protonated Alcohol Protonated_Alcohol_2->Carbocation - H₂O (slow) Carbocation_2 Tertiary Carbocation This compound This compound (Minor Product) Carbocation_2->this compound + B: One_Methylcyclopentene 1-Methylcyclopentene (Major Product) Carbocation_2->One_Methylcyclopentene + B: Base B:

Caption: E1 mechanism for the dehydration of 1-methylcyclopentanol.

Experimental Workflow

Dehydration_Workflow Reactants 1-Methylcyclopentanol + Acid Catalyst Reaction Heating and Distillation Reactants->Reaction Distillate Crude Alkene Mixture Reaction->Distillate Wash Wash with NaHCO₃ (aq) Distillate->Wash Dry Dry with Na₂SO₄ Wash->Dry Product Pure Alkene Mixture Dry->Product Analysis GC-MS Analysis Product->Analysis Results Product Ratio: - this compound - 1-Methylcyclopentene Analysis->Results

Caption: Experimental workflow for the synthesis and analysis of this compound.

Conclusion

The acid-catalyzed dehydration of 1-methylcyclopentanol is a straightforward and effective method for the synthesis of a mixture of 1-methylcyclopentene and this compound. By understanding the E1 mechanism and the principles of carbocation stability, the product distribution can be reliably predicted. The experimental protocol provided, coupled with GC-MS analysis, allows for the successful synthesis and characterization of these cyclic alkenes. This application note serves as a valuable resource for chemists requiring a practical guide to this important organic transformation.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methylenecyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane moieties are significant structural motifs found in a variety of natural products and pharmacologically active compounds. Their synthesis has been a subject of intense research, and palladium-catalyzed reactions have emerged as a powerful and versatile tool for their construction. These methods offer high efficiency, selectivity, and functional group tolerance, making them highly valuable in the fields of organic synthesis and drug development. This document provides an overview of key palladium-catalyzed methodologies for the synthesis of this compound derivatives, complete with detailed experimental protocols and mechanistic diagrams.

Key Methodologies

Several palladium-catalyzed strategies have been successfully employed for the synthesis of this compound derivatives. The most prominent among these are:

  • [3+2] Cycloaddition of Trimethylenemethane (TMM) Precursors: This is a widely used method that involves the reaction of a palladium-trimethylenemethane complex with a variety of electron-deficient alkenes.[1]

  • [3+2] Cycloaddition of Vinylcyclopropanes (VCPs): In this approach, vinylcyclopropanes serve as three-carbon synthons that react with alkenes in a formal [3+2] cycloaddition.[2]

  • Intramolecular Heck Reaction: The intramolecular cyclization of alkenyl halides or triflates provides a direct route to this compound-containing ring systems.[3]

  • Alkene Difunctionalization: This method involves the simultaneous formation of two new bonds across a double bond, with ligand control often directing the regioselectivity to form five-membered rings.[4]

Palladium-Catalyzed [3+2] Cycloaddition of Trimethylenemethane (TMM) Precursors

Reaction Mechanism: TMM Cycloaddition

The catalytic cycle begins with the oxidative addition of a Pd(0) complex to the TMM precursor to form a π-allylpalladium(II) intermediate. This is followed by the elimination of a leaving group and subsequent attack of the zwitterionic TMM-palladium complex on the alkene. Ring closure and regeneration of the Pd(0) catalyst complete the cycle.

TMM_Cycloaddition cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 pi_allyl_Pd(II) π-Allyl Pd(II) Complex Pd(0)L2->pi_allyl_Pd(II) Oxidative Addition (TMM Precursor) TMM_Pd_complex TMM-Pd(II) Zwitterion pi_allyl_Pd(II)->TMM_Pd_complex Elimination Cycloadduct_Pd Cycloadduct-Pd Complex TMM_Pd_complex->Cycloadduct_Pd Alkene Attack & Ring Closure Cycloadduct_Pd->Pd(0)L2 Reductive Elimination Product This compound Cycloadduct_Pd->Product Alkene Alkene Alkene->TMM_Pd_complex

Caption: Catalytic cycle for the Pd-catalyzed TMM [3+2] cycloaddition.

Quantitative Data: TMM Cycloaddition
EntryAlkene AcceptorLigandYield (%)ee (%)Reference
12-Cyclopentenone(i-PrO)3P85-[9]
2N-Phenylmaleimide(R,R)-Trost Ligand9592[8]
3Benzylideneacetone (B49655)Chiral Phosphoramidite9995[10]
4N-Boc-imineChiral Phosphoramidite9896[7]
Experimental Protocol: Asymmetric TMM [3+2] Cycloaddition

This protocol is adapted from the work of Trost and coworkers for the asymmetric cycloaddition with benzylideneacetone.[8]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • (R,R)-Trost Ligand

  • 2-(trimethylsilylmethyl)allyl acetate (TMM precursor)

  • Benzylideneacetone

  • Tri(isopropyl)phosphite ((i-PrO)3P)

  • Toluene (B28343), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask, add Pd(OAc)2 (2.5 mol%) and the (R,R)-Trost ligand (7.5 mol%).

  • The flask is evacuated and backfilled with an inert atmosphere.

  • Add anhydrous toluene, followed by tri(isopropyl)phosphite (10 mol%).

  • Stir the mixture at room temperature for 10 minutes to generate the active Pd(0) catalyst.

  • Add benzylideneacetone (1.0 equiv) and the TMM precursor (1.5 equiv) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired this compound product.

Palladium-Catalyzed [3+2] Cycloaddition of Vinylcyclopropanes (VCPs)

The palladium-catalyzed formal [3+2] cycloaddition of vinylcyclopropanes (VCPs) with alkenes provides another efficient route to this compound derivatives.[2] In this reaction, the strained cyclopropane (B1198618) ring of the VCP is opened by a palladium(0) catalyst to form a zwitterionic π-allylpalladium intermediate, which then reacts with an alkene.[11] This methodology is applicable to a broad range of substrates and has been successfully rendered asymmetric through the use of chiral ligands.[12][13]

Reaction Mechanism: VCP Cycloaddition

The mechanism involves the initial coordination of the Pd(0) catalyst to the vinyl group of the VCP, followed by oxidative addition involving cleavage of the distal C-C bond of the cyclopropane ring to form a palladacyclohexene intermediate. This rearranges to a zwitterionic π-allylpalladium(II) complex, which is then intercepted by the alkene. Subsequent reductive elimination furnishes the cyclopentane (B165970) product and regenerates the Pd(0) catalyst.

VCP_Cycloaddition cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd_VCP_complex Pd(0)-VCP Complex Pd(0)L2->Pd_VCP_complex Coordination Palladacyclohexene Palladacyclohexene Pd_VCP_complex->Palladacyclohexene Oxidative Addition pi_allyl_Pd(II) π-Allyl Pd(II) Zwitterion Palladacyclohexene->pi_allyl_Pd(II) Rearrangement Cycloadduct_Pd Cycloadduct-Pd Complex pi_allyl_Pd(II)->Cycloadduct_Pd Alkene Attack & Ring Closure Cycloadduct_Pd->Pd(0)L2 Reductive Elimination Product This compound Cycloadduct_Pd->Product VCP VCP VCP->Pd(0)L2 Alkene Alkene Alkene->pi_allyl_Pd(II)

Caption: Catalytic cycle for the Pd-catalyzed VCP [3+2] cycloaddition.

Quantitative Data: VCP Cycloaddition
EntryVinylcyclopropaneAlkene AcceptorLigandYield (%)ee (%)drReference
11,1-Bis(ethoxycarbonyl)VCPMethyl vinyl ketonedppe85--[2]
21-Phenyl-1-vinylcyclopropaneN-Phenylmaleimide(S)-SEGPHOS9295>20:1[12]
31,1-Bis(trifluoroethyl)malonate VCPAlkylidene azlactoneChiral Trost Ligand9598>20:1[2]
41-Vinylcyclopropyl boronic esterAlkenyl N-heteroarene(S)-SEGPHOS8894>20:1[12]
Experimental Protocol: Asymmetric VCP [3+2] Cycloaddition

This protocol is based on the enantioselective cycloaddition of vinylcyclopropanes with alkenyl N-heteroarenes.[12]

Materials:

  • [Pd2(dba)3]·CHCl3

  • (S)-SEGPHOS

  • Vinylcyclopropane (1.2 equiv)

  • Alkenyl N-heteroarene (1.0 equiv)

  • Lithium bromide (LiBr) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add [Pd2(dba)3]·CHCl3 (2.5 mol%) and (S)-SEGPHOS (6 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DCM and stir the mixture at room temperature for 20 minutes.

  • Add the alkenyl N-heteroarene, vinylcyclopropane, and LiBr to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound derivative.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for the construction of cyclic and polycyclic molecules.[3][14] For the synthesis of methylenecyclopentanes, this reaction typically involves the palladium-catalyzed cyclization of a substrate containing both an aryl or vinyl halide/triflate and a suitably positioned alkene.[15] The reaction proceeds under mild conditions and exhibits high functional group tolerance. Asymmetric versions of the intramolecular Heck reaction have also been developed to produce chiral this compound derivatives.[16]

Reaction Mechanism: Intramolecular Heck Reaction

The catalytic cycle is initiated by the oxidative addition of the aryl or vinyl halide/triflate to a Pd(0) species. The resulting Pd(II) complex then undergoes intramolecular migratory insertion of the tethered alkene. A subsequent β-hydride elimination step forms the exocyclic double bond and a palladium-hydride species. Reductive elimination of HX with a base regenerates the active Pd(0) catalyst.

Intramolecular_Heck cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Aryl Aryl-Pd(II)-X Pd(0)L2->Pd(II)_Aryl Oxidative Addition Cyclized_Pd(II) Cyclized Alkyl-Pd(II) Pd(II)_Aryl->Cyclized_Pd(II) Migratory Insertion Pd(II)_Hydride HPd(II)X Cyclized_Pd(II)->Pd(II)_Hydride β-Hydride Elimination Product This compound Cyclized_Pd(II)->Product Pd(II)_Hydride->Pd(0)L2 Reductive Elimination (+ Base) Substrate Substrate Substrate->Pd(0)L2

Caption: Catalytic cycle for the intramolecular Heck reaction.

Quantitative Data: Intramolecular Heck Reaction
EntrySubstrateCatalyst/LigandBaseYield (%)Reference
11-iodo-2-allylbenzenePd(OAc)2 / PPh3K2CO385[17]
2N-(2-bromophenyl)-N-allylacrylamidePd(OAc)2 / (R)-BINAPAg2CO391 (92% ee)[16]
31,5-dien-2-yl triflatePd(OAc)2 / BrettPhosLiOtBu84[4]
Experimental Protocol: Intramolecular Heck Reaction

This protocol is a general procedure based on the intramolecular Heck cyclization to form a this compound ring.[17]

Materials:

  • Aryl or vinyl halide/triflate substrate with a tethered alkene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine the substrate (1.0 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3 (2.0 equiv).

  • Evacuate the tube and backfill with an inert gas.

  • Add anhydrous acetonitrile.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (as monitored by TLC).

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the this compound derivative.

Palladium-Catalyzed Alkene Difunctionalization

Palladium-catalyzed alkene difunctionalization has recently emerged as a powerful strategy for the synthesis of substituted carbocycles, including methylenecyclopentanes.[4] These reactions involve the coupling of 1,5-dien-2-yl triflates with various nucleophiles, such as malonates.[4] A key feature of this methodology is the ligand-controlled regioselectivity, where different phosphine (B1218219) ligands can favor either 5-endo or 4-exo cyclization pathways.[4] For the synthesis of methylenecyclopentanes, ligands that promote the 5-endo cyclization are employed.

Reaction Mechanism: 5-endo Alkene Difunctionalization

The catalytic cycle starts with the oxidative addition of the vinyl triflate to a Pd(0) complex. The resulting vinylpalladium(II) intermediate undergoes an anti-carbopalladation of the enolate nucleophile across the tethered alkene. This is followed by reductive elimination to form the C-C bond, yielding the this compound product and regenerating the Pd(0) catalyst.

Alkene_Difunctionalization cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Vinyl_Pd(II) Vinyl-Pd(II)-OTf Pd(0)L2->Vinyl_Pd(II) Oxidative Addition Carbopalladation_Intermediate Carbopalladation Intermediate Vinyl_Pd(II)->Carbopalladation_Intermediate anti-Carbopalladation (Nucleophile) Product_Pd_Complex Product-Pd(II) Complex Carbopalladation_Intermediate->Product_Pd_Complex Reductive Elimination Product_Pd_Complex->Pd(0)L2 Release of Product Product This compound Product_Pd_Complex->Product Substrate 1,5-dien-2-yl triflate Substrate->Pd(0)L2 Nucleophile Nucleophile Nucleophile->Vinyl_Pd(II)

Caption: Catalytic cycle for the 5-endo alkene difunctionalization.

Quantitative Data: Alkene Difunctionalization
Entry1,5-dien-2-yl triflateNucleophileLigandYield (%)drReference
1Diethyl 2-allyl-2-(prop-1-en-2-yl)malonate triflateDiethyl malonateBrettPhos84>20:1[4]
2Diethyl 2-allyl-2-(prop-1-en-2-yl)malonate triflateDiethyl malonate1,2-bis(diphenylphosphino)benzene82>20:1[4]
3N-((2-(trifluoromethylsulfonyloxy)allyl)allyl)tosylamideDiethyl malonateBrettPhos7510:1[4]
Experimental Protocol: 5-endo Alkene Difunctionalization

This protocol is adapted from a procedure for the synthesis of malonate-substituted methylenecyclopentanes.[4]

Materials:

  • 1,5-dien-2-yl triflate substrate

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,2-bis(diphenylphosphino)benzene (dppbz)

  • Diethyl malonate

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the 1,5-dien-2-yl triflate (1.0 equiv) in anhydrous toluene, add diethyl malonate (1.5 equiv) and NaOtBu (2.0 equiv).

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)2 (5 mol%) and dppbz (10 mol%) in anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the substrate mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired this compound product.

References

Application Notes and Protocols for Ring-Closing Metathesis in Substituted Cyclopentene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclic olefins, including highly functionalized and stereochemically complex cyclopentene (B43876) rings.[1][2] This method, which earned its pioneers the Nobel Prize in Chemistry in 2005, utilizes transition metal catalysts, most notably Grubbs and Schrock catalysts, to intramolecularly rearrange acyclic dienes into cyclic alkenes with the liberation of a small volatile olefin, typically ethylene.[3] The reaction is prized for its high functional group tolerance, reliability in forming five-membered rings, and its applicability in complex molecular architectures, such as in natural product synthesis.[4][5]

These application notes provide an overview of the utility of RCM in the synthesis of a variety of substituted cyclopentenes, from simple diesters to complex chiral and fused-ring systems. Detailed protocols for representative transformations are provided to serve as a practical guide for researchers in academic and industrial settings.

Key Advantages of RCM for Cyclopentene Synthesis:

  • High Functional Group Tolerance: RCM catalysts, particularly the second-generation Grubbs catalysts, are compatible with a wide array of functional groups, including esters, amides, ethers, and protected amines, minimizing the need for extensive protecting group strategies.[4]

  • Stereochemical Control: Asymmetric RCM allows for the synthesis of enantioenriched cyclopentenes, a crucial aspect in the development of chiral drugs and bioactive molecules.

  • Versatility: The methodology can be applied to synthesize a diverse range of cyclopentene derivatives, including those embedded in fused bicyclic systems.

  • Mild Reaction Conditions: RCM reactions are typically performed under neutral and mild conditions, preserving sensitive functional groups within the substrate.

Applications in Drug Discovery and Development

The cyclopentene motif is a common structural feature in numerous biologically active natural products and pharmaceutical agents. The ability to efficiently and stereoselectively synthesize substituted cyclopentenes via RCM is therefore of significant interest to the drug development community. This methodology facilitates the construction of core scaffolds, the exploration of structure-activity relationships (SAR), and the total synthesis of complex drug candidates.

Data Presentation: Comparison of RCM for Substituted Cyclopentene Synthesis

The following table summarizes quantitative data for the synthesis of various substituted cyclopentenes using ring-closing metathesis, showcasing the versatility and efficiency of this methodology.

EntrySubstrateCatalyst (mol%)ProductYield (%)Enantiomeric Excess (ee %)
1Diethyl diallylmalonateGrubbs I (5 mol%)Diethyl cyclopent-3-ene-1,1-dicarboxylate95N/A
2Prochiral trieneChiral Ruthenium Catalyst (5 mol%)Chiral cyclopentene9276
3N-Tosyl-N,N-diallylamineGrubbs II (5 mol%)1-Tosyl-2,5-dihydro-1H-pyrrole97N/A
4Diallylated cis-bicyclo[3.3.0]octanedioneGrubbs II (5 mol%)Fused tricyclic cyclopentene derivative85N/A

Experimental Protocols

Protocol 1: Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate

This protocol describes a classic RCM reaction to form a simple, substituted cyclopentene.

Reaction Scheme:

Materials:

  • Diethyl diallylmalonate (1.00 g, 4.16 mmol)

  • Grubbs Catalyst, 1st Generation (171 mg, 0.208 mmol, 5 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous and degassed (400 mL)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve diethyl diallylmalonate (1.00 g, 4.16 mmol) in anhydrous, degassed dichloromethane (400 mL).

  • Add Grubbs Catalyst, 1st Generation (171 mg, 0.208 mmol) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford diethyl cyclopent-3-ene-1,1-dicarboxylate as a colorless oil.

  • Yield: 95%

Protocol 2: Asymmetric Synthesis of a Chiral Cyclopentene

This protocol demonstrates the desymmetrization of a prochiral triene to generate an enantioenriched cyclopentene derivative.

Reaction Scheme:

Materials:

  • Prochiral triene substrate (e.g., a 1,1-diallyl-substituted quaternary center)

  • Chiral Ruthenium Catalyst (e.g., a Grubbs-type catalyst with a chiral N-heterocyclic carbene ligand) (5 mol%)

  • Sodium Iodide (NaI) (optional, can enhance enantioselectivity)

  • Dichloromethane (CH₂Cl₂), anhydrous and degassed

  • Silica gel for column chromatography

Procedure:

  • To a solution of the prochiral triene in anhydrous, degassed dichloromethane, add the chiral ruthenium catalyst (5 mol%).

  • If applicable, add sodium iodide.

  • Stir the reaction mixture at room temperature under an inert atmosphere for the specified time (typically several hours to overnight), monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography to yield the chiral cyclopentene.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

  • Yield: 92%, ee: 76%

Protocol 3: Synthesis of a Fused Bicyclo[3.3.0]octene Derivative

This protocol illustrates the formation of a more complex, fused ring system containing a cyclopentene ring.

Materials:

  • Diallylated cis-bicyclo[3.3.0]octanedione

  • Grubbs Catalyst, 2nd Generation (5 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous and degassed

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diallylated cis-bicyclo[3.3.0]octanedione substrate in anhydrous, degassed dichloromethane.

  • Add the Grubbs 2nd Generation catalyst (5 mol%).

  • Stir the solution at room temperature under an inert atmosphere until the reaction is complete as indicated by TLC analysis.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Yield: 85%

Visualizations

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Acyclic Diene Substrate ReactionVessel Combine Substrate, Solvent, and Catalyst in Flask Start->ReactionVessel Solvent Anhydrous, Degassed Dichloromethane Solvent->ReactionVessel Catalyst Grubbs Catalyst (e.g., 1st or 2nd Gen) Catalyst->ReactionVessel ReactionConditions Stir under Inert Atmosphere (Heat if necessary) ReactionVessel->ReactionConditions Monitoring Monitor by TLC ReactionConditions->Monitoring Quench Quench Reaction (e.g., Ethyl vinyl ether) Monitoring->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Substituted Cyclopentene Purify->Product

Caption: General experimental workflow for ring-closing metathesis.

RCM_Catalytic_Cycle center Catalytic Cycle catalyst [Ru]=CHPh diene Acyclic Diene catalyst->diene + Substrate intermediate1 Metallacyclobutane 1 diene->intermediate1 [2+2] Cycloaddition intermediate2 [Ru]=CH-R intermediate1->intermediate2 Cycloreversion - Styrene intermediate3 Metallacyclobutane 2 intermediate2->intermediate3 Intramolecular [2+2] Cycloaddition product Cyclopentene intermediate3->product Cycloreversion ethylene Ethylene intermediate3->ethylene catalyst_regen [Ru]=CH2 product->catalyst_regen + catalyst_regen->catalyst Regeneration

Caption: Simplified catalytic cycle for ring-closing metathesis.

References

Application Notes and Protocols: Methylenecyclopentane as a Versatile Starting Material in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane, a readily available and relatively inexpensive cyclic olefin, serves as a valuable C6 building block in the intricate art of total synthesis. Its exocyclic double bond provides a versatile handle for a wide array of chemical transformations, enabling the stereocontrolled introduction of functional groups and the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound as a starting material in the synthesis of natural products and other biologically relevant molecules. Key transformations, experimental procedures, and quantitative data are presented to facilitate its application in research and drug development.

Key Transformations of this compound

The reactivity of the exocyclic double bond in this compound allows for several key transformations to generate highly functionalized cyclopentane (B165970) intermediates. These intermediates, particularly cyclopentanone (B42830) and its derivatives, are central to the synthesis of numerous natural products.

Oxidative Cleavage to Cyclopentanone

a) Ozonolysis

Ozonolysis is a robust method for the conversion of this compound to cyclopentanone. The reaction proceeds via the formation of a primary ozonide, which rearranges to an ozonide that is subsequently cleaved under reductive workup conditions.

Experimental Protocol: Ozonolysis of this compound

  • Step 1: Ozonolysis. A solution of this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane, methanol) is cooled to -78 °C. A stream of ozone (O₃) is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.

  • Step 2: Reductive Workup. The excess ozone is removed by bubbling argon or nitrogen through the solution. A reducing agent, such as dimethyl sulfide (B99878) (DMS) (1.5 equiv.) or zinc dust in acetic acid, is then added to the reaction mixture. The solution is allowed to warm to room temperature and stirred until the ozonide is completely reduced.

  • Step 3: Isolation. The reaction mixture is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude cyclopentanone. Purification by distillation or column chromatography yields the pure product.

b) Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation provides an alternative, palladium-catalyzed method for the conversion of this compound to cyclopentanone. This reaction utilizes a palladium(II) catalyst and a co-oxidant to achieve the oxidation.

Experimental Protocol: Wacker-Tsuji Oxidation of this compound

  • Step 1: Reaction Setup. To a solution of this compound (1.0 equiv.) in a mixture of a suitable solvent (e.g., dimethylformamide, acetone) and water are added palladium(II) chloride (PdCl₂, 0.1 equiv.) and copper(I) chloride (CuCl, 1.0 equiv.) as a co-oxidant.

  • Step 2: Oxidation. The reaction mixture is stirred under an atmosphere of oxygen (balloon or continuous flow) at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC).

  • Step 3: Workup and Isolation. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation or column chromatography to yield cyclopentanone.

Hydroboration-Oxidation to (Hydroxymethyl)cyclopentane

The hydroboration-oxidation of this compound allows for the anti-Markovnikov addition of a hydroxyl group, yielding (hydroxymethyl)cyclopentane. This primary alcohol is a versatile intermediate for further functionalization.

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Step 1: Hydroboration. To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF, 0.5 equiv.) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Step 2: Oxidation. The reaction is cooled to 0 °C, and aqueous sodium hydroxide (B78521) (e.g., 3 M) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).

  • Step 3: Isolation. The mixture is stirred at room temperature for several hours, then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (hydroxymethyl)cyclopentane.

Application in Total Synthesis: (-)-Presilphiperfolan-8-ol

While a direct total synthesis starting from this compound is not extensively documented in readily available literature, the strategic conversion of this compound to key cyclopentanone intermediates is a common conceptual starting point. The total synthesis of the highly strained natural product (-)-presilphiperfolan-8-ol, although formally starting from (R)-pulegone, highlights the utility of a functionalized cyclopentane core, which can be conceptually derived from this compound. The synthesis showcases the importance of a well-defined cyclopentane building block in the assembly of complex polycyclic systems.[1][2][3]

The initial steps in a hypothetical synthesis of a key intermediate for (-)-presilphiperfolan-8-ol starting from this compound would involve the formation of a substituted cyclopentanone. This could be achieved through a sequence of reactions such as asymmetric hydroformylation to introduce a formyl group, followed by further elaborations.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations of this compound.

TransformationProductReagentsTypical Yield (%)
OzonolysisCyclopentanone1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. DMS85-95
Wacker-Tsuji OxidationCyclopentanonePdCl₂, CuCl, O₂, DMF/H₂O70-85
Hydroboration-Oxidation(Hydroxymethyl)cyclopentane1. BH₃·THF; 2. H₂O₂, NaOH80-90

Visualizing the Synthetic Strategy

The following diagrams illustrate the logical workflow from this compound to key synthetic intermediates and a conceptual pathway towards a complex natural product.

experimental_workflow This compound This compound cyclopentanone Cyclopentanone This compound->cyclopentanone Ozonolysis or Wacker Oxidation hydroxymethylcyclopentane (Hydroxymethyl)cyclopentane This compound->hydroxymethylcyclopentane Hydroboration- Oxidation functionalized_cyclopentane Functionalized Cyclopentane Intermediate cyclopentanone->functionalized_cyclopentane Further Elaboration hydroxymethylcyclopentane->functionalized_cyclopentane Oxidation & Functionalization natural_product Complex Natural Product (e.g., Presilphiperfolan Core) functionalized_cyclopentane->natural_product Multi-step Synthesis

References

Application Notes and Protocols for Electrophilic Addition Reactions of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane is a valuable starting material in organic synthesis due to the reactivity of its exocyclic double bond. This structure readily undergoes electrophilic addition reactions, providing a versatile platform for the introduction of various functional groups onto the cyclopentane (B165970) ring. These reactions are fundamental in the synthesis of novel chemical entities and are of significant interest in drug discovery and development for the creation of new scaffolds and pharmacophores.

This document provides detailed application notes and experimental protocols for several key electrophilic addition reactions of this compound. The information herein is intended to guide researchers in the strategic application of these reactions and to provide practical, step-by-step procedures for laboratory synthesis.

Reaction Overview

Electrophilic addition to this compound proceeds through the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. The regioselectivity of these reactions is a critical consideration, with the stability of the resulting carbocation dictating the final product distribution. In the case of this compound, the initial protonation or attack by an electrophile at the methylene (B1212753) carbon results in the formation of a more stable tertiary carbocation on the cyclopentane ring. This intermediate is then attacked by a nucleophile to yield the final product.

The primary electrophilic addition reactions covered in these notes are:

  • Hydrohalogenation: The addition of hydrogen halides (HCl, HBr).

  • Hydration: The addition of water via acid catalysis, oxymercuration-demercuration, and hydroboration-oxidation.

  • Epoxidation: The formation of an epoxide ring.

Data Presentation

The following tables summarize quantitative data for the electrophilic addition reactions of this compound, providing a comparative overview of reaction conditions and expected outcomes.

Table 1: Hydrohalogenation of this compound

ElectrophileReagent(s)SolventTemperature (°C)Reaction Time (h)Major ProductReported Yield (%)
H⁺/Br⁻HBr (48% aq.)-0 to RT1-21-Bromo-1-methylcyclopentane (B3049229)High
H⁺/Cl⁻HClDichloromethane (B109758)Low-1-Chloro-1-methylcyclopentaneHigh

Table 2: Hydration of this compound

MethodReagent(s)SolventTemperature (°C)Reaction Time (h)Major ProductReported Yield (%)
Acid-CatalyzedH₂SO₄ (dilute aq.)WaterModerate-1-Methylcyclopentanol (B105226)Moderate
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O/THFTHF/WaterRT0.5-11-Methylcyclopentanol~90-95
2. NaBH₄, NaOH
Hydroboration-Oxidation1. BH₃·THFTHF0 to RT1-2(1-Methylcyclopentyl)methanol (B1281623)High
2. H₂O₂, NaOH

Table 3: Epoxidation of this compound

ReagentSolventTemperature (°C)Reaction Time (h)Major ProductReported Yield (%)
m-CPBADichloromethane0 to RT121-Methyl-1,2-epoxycyclopentaneHigh (up to 99%)

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of the key electrophilic addition reactions of this compound and their corresponding experimental workflows.

Hydrohalogenation

The addition of hydrogen halides to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the methylene carbon), and the halide adds to the more substituted carbon, forming a stable tertiary carbocation intermediate.

hydrohalogenation_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product start This compound + HX carbocation Tertiary Carbocation start->carbocation Protonation of double bond product 1-Halo-1-methylcyclopentane carbocation->product Nucleophilic attack by X⁻

Mechanism of Hydrohalogenation.

hydrohalogenation_workflow start Start: this compound in reaction vessel add_hx Slowly add hydrogen halide (e.g., HBr) at low temperature start->add_hx react Stir at room temperature add_hx->react workup Aqueous work-up (e.g., wash with NaHCO₃) react->workup extract Extract with organic solvent (e.g., ether) workup->extract dry Dry organic layer (e.g., with MgSO₄) extract->dry evaporate Evaporate solvent dry->evaporate product Product: 1-Halo-1-methylcyclopentane evaporate->product

Experimental Workflow for Hydrohalogenation.
Hydration Reactions

This method also follows Markovnikov's rule, leading to the formation of 1-methylcyclopentanol. The reaction is reversible and can be prone to side reactions if not carefully controlled.

acid_hydration_mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product start This compound + H₃O⁺ carbocation Tertiary Carbocation start->carbocation Protonation oxonium Oxonium Ion carbocation->oxonium Nucleophilic attack by H₂O product 1-Methylcyclopentanol oxonium->product Deprotonation

Mechanism of Acid-Catalyzed Hydration.

This two-step process provides a reliable method for the Markovnikov hydration of alkenes without the risk of carbocation rearrangements.

oxymercuration_mechanism cluster_step1 Oxymercuration cluster_step2 Demercuration start This compound + Hg(OAc)₂ mercurinium Mercurinium Ion Intermediate start->mercurinium Electrophilic attack organomercury Organomercury Alcohol mercurinium->organomercury Nucleophilic attack by H₂O demercuration_start Organomercury Alcohol product 1-Methylcyclopentanol demercuration_start->product Reduction with NaBH₄

Mechanism of Oxymercuration-Demercuration.

oxymercuration_workflow start Start: Dissolve Hg(OAc)₂ in THF/H₂O add_alkene Add this compound and stir start->add_alkene demercuration Add NaOH solution, then NaBH₄ solution add_alkene->demercuration stir Stir until reaction is complete demercuration->stir workup Work-up: Separate layers, extract aqueous layer stir->workup dry Dry combined organic layers workup->dry evaporate Evaporate solvent dry->evaporate product Product: 1-Methylcyclopentanol evaporate->product

Experimental Workflow for Oxymercuration-Demercuration.

This two-step reaction sequence results in the anti-Markovnikov addition of water, yielding (1-methylcyclopentyl)methanol. The addition of the borane (B79455) is a syn-addition.

hydroboration_mechanism cluster_step1 Hydroboration cluster_step2 Oxidation start This compound + BH₃ organoborane Trialkylborane Intermediate start->organoborane Syn-addition oxidation_start Trialkylborane product (1-Methylcyclopentyl)methanol oxidation_start->product Oxidation with H₂O₂, NaOH

Mechanism of Hydroboration-Oxidation.
Epoxidation

The reaction of this compound with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. The reaction is a concerted syn-addition of an oxygen atom across the double bond.

epoxidation_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products start This compound + m-CPBA ts Concerted Transition State start->ts Syn-addition product 1-Methyl-1,2-epoxycyclopentane + m-CBA ts->product

Mechanism of Epoxidation.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-1-methylcyclopentane (Hydrohalogenation)

Objective: To synthesize 1-bromo-1-methylcyclopentane via the electrophilic addition of hydrogen bromide to this compound.

Materials:

  • This compound

  • 48% aqueous hydrobromic acid (HBr)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add 48% aqueous HBr (1.1 eq) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • The product can be further purified by distillation if necessary.

Expected Outcome: 1-Bromo-1-methylcyclopentane is the major product, formed in high yield.[1]

Protocol 2: Synthesis of 1-Methylcyclopentanol (Oxymercuration-Demercuration)

Objective: To synthesize 1-methylcyclopentanol from this compound using a two-step oxymercuration-demercuration procedure.

Materials:

Procedure: Part A: Oxymercuration

  • In a round-bottom flask, dissolve mercury(II) acetate (1.0 eq) in a 1:1 mixture of THF and water.

  • Add this compound (1.0 eq) to the solution and stir vigorously at room temperature for 30-60 minutes.

Part B: Demercuration 3. To the reaction mixture from Part A, add 3 M NaOH solution (1.0 eq relative to Hg(OAc)₂). 4. Slowly add a solution of 0.5 M NaBH₄ in 3 M NaOH (0.5 eq of NaBH₄ relative to Hg(OAc)₂). The formation of a black precipitate of mercury metal will be observed. 5. Continue stirring for an additional 1-2 hours at room temperature. 6. Transfer the mixture to a separatory funnel. The mercury will settle at the bottom. 7. Separate the organic layer and extract the aqueous layer with diethyl ether. 8. Combine the organic layers and wash with water, then with brine. 9. Dry the combined organic layer over anhydrous MgSO₄. 10. Filter and concentrate the solvent using a rotary evaporator to obtain 1-methylcyclopentanol.

Expected Outcome: 1-Methylcyclopentanol is obtained in high yield, typically over 90%.

Protocol 3: Synthesis of (1-Methylcyclopentyl)methanol (Hydroboration-Oxidation)

Objective: To synthesize (1-methylcyclopentyl)methanol from this compound via an anti-Markovnikov hydration.

Materials:

  • This compound

  • 1 M Borane-tetrahydrofuran complex (BH₃·THF) in THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure: Part A: Hydroboration

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (3.0 eq) in anhydrous THF.

  • Cool the flask in an ice bath.

  • Slowly add 1 M BH₃·THF solution (1.0 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

Part B: Oxidation 5. Cool the reaction mixture back to 0 °C in an ice bath. 6. Slowly and carefully add 3 M NaOH solution. 7. Very slowly, add 30% H₂O₂ solution dropwise. Caution: This addition is exothermic. 8. After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour. 9. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. 10. Wash the combined organic layers with water and then brine. 11. Dry the organic layer over anhydrous MgSO₄. 12. Filter and remove the solvent under reduced pressure to yield (1-methylcyclopentyl)methanol.

Expected Outcome: (1-Methylcyclopentyl)methanol is the major product, formed in high yield.

Protocol 4: Synthesis of 1-Methyl-1,2-epoxycyclopentane (Epoxidation)

Objective: To synthesize 1-methyl-1,2-epoxycyclopentane from this compound using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Slowly add the m-CPBA solution to the this compound solution with stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • Cool the reaction mixture and filter to remove the precipitated m-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash with saturated Na₂SO₃ solution to destroy excess peroxide.

  • Wash with saturated NaHCO₃ solution to remove acidic byproducts.

  • Wash with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile epoxide product.

Expected Outcome: 1-Methyl-1,2-epoxycyclopentane is obtained in high yield.[2]

Conclusion

The electrophilic addition reactions of this compound offer a powerful and versatile toolkit for the synthesis of a variety of functionalized cyclopentane derivatives. By carefully selecting the appropriate reagents and reaction conditions, researchers can control the regioselectivity and stereochemistry of the addition to achieve the desired products. The protocols provided in these notes serve as a practical guide for the implementation of these important transformations in a laboratory setting, aiding in the development of new synthetic methodologies and the discovery of novel bioactive molecules.

References

Application Notes and Protocols: Hydroboration-Oxidation of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon double bonds. This two-step reaction sequence is renowned for its high regio- and stereoselectivity. This document provides detailed application notes and protocols for the hydroboration-oxidation of methylenecyclopentane to produce cyclopentylmethanol, a valuable building block in medicinal chemistry and fine chemical synthesis.

Reaction Overview

The reaction proceeds in two distinct steps:

  • Hydroboration: The electrophilic addition of a borane (B79455) reagent (commonly borane-tetrahydrofuran (B86392) complex, BH₃•THF) across the double bond of this compound. The boron atom adds to the less sterically hindered carbon atom of the alkene, and the hydrogen atom adds to the more substituted carbon. This step is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond.

  • Oxidation: The intermediate organoborane is then oxidized in situ, typically with hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., sodium hydroxide). The boron atom is replaced by a hydroxyl group with retention of stereochemistry.

The overall result is the anti-Markovnikov addition of water across the double bond.

Applications in Research and Drug Development

Cyclopentylmethanol is a primary alcohol that serves as a versatile synthetic intermediate. The cyclopentane (B165970) moiety is a common scaffold in a variety of biologically active molecules and approved pharmaceuticals.[1] Its incorporation can influence a molecule's lipophilicity, conformational rigidity, and metabolic stability, all critical parameters in drug design.

While direct incorporation of cyclopentylmethanol into a final drug product is not as frequently documented as other fragments, its derivatives are of significant interest. For instance, cyclopentane-containing structures are key components in antiviral, anticancer, and anti-inflammatory agents. The cyclopentyl group can serve as a bioisostere for other cyclic systems, such as furanose rings in nucleoside analogs, to improve pharmacokinetic profiles.

A notable, albeit indirect, application highlighting the utility of related cyclopentyl building blocks is in the synthesis of the Janus kinase (JAK) inhibitor, ruxolitinib (B1666119). The synthesis of a key intermediate for ruxolitinib involves a cyclopentyl moiety. While the patent describes the use of cyclopentane methyl formate, this underscores the importance of functionalized cyclopentanes in the synthesis of complex pharmaceutical agents. Cyclopentylmethanol, through oxidation to the corresponding aldehyde or carboxylic acid, provides a gateway to such valuable intermediates.

Data Presentation

Table 1: Spectroscopic Data for Cyclopentylmethanol

Data TypeObserved Values
Infrared (IR) Spectrum (Gas Phase) Strong, broad O-H stretch (~3640 cm⁻¹), C-H stretching (2870-2960 cm⁻¹), C-O stretch (~1035 cm⁻¹)
Mass Spectrum (Electron Ionization) Molecular Ion (M⁺): m/z 100. Key fragments: m/z 82, 69, 57, 41
¹³C NMR (in Acetone-d₆) Referenced chemical shifts: δ 68.9 (CH₂OH), 42.5 (CH), 30.1 (CH₂), 25.9 (CH₂)

Note: NMR data is based on referenced literature values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

This protocol is a representative procedure for the hydroboration-oxidation of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Hydroboration

  • To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (e.g., 10 mmol, 0.82 g) and anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 1 M borane-THF complex (e.g., 11 mL, 11 mmol, 1.1 equivalents) dropwise via syringe over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Part 2: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add 3 M aqueous sodium hydroxide (15 mL) to the flask.

  • Following the base, add 30% hydrogen peroxide (15 mL) dropwise, ensuring the internal temperature does not exceed 25 °C. Caution: The addition of hydrogen peroxide is exothermic.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude cyclopentylmethanol can be purified by fractional distillation or column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield a colorless liquid.

Visualizations

Hydroboration_Oxidation cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product This compound This compound Organoborane Trialkylborane Intermediate This compound->Organoborane Hydroboration (syn-addition, anti-Markovnikov) BH3_THF 1. BH3 • THF H2O2_NaOH 2. H2O2, NaOH Cyclopentylmethanol Cyclopentylmethanol Organoborane->Cyclopentylmethanol Oxidation (retention of stereochemistry)

Caption: Reaction workflow for the hydroboration-oxidation of this compound.

Mechanism_Detail Start This compound + BH3 TransitionState Four-membered ring transition state Start->TransitionState syn-addition Organoborane Alkylborane Intermediate TransitionState->Organoborane Oxidation_Step1 Organoborane + HOO⁻ Organoborane->Oxidation_Step1 Oxidation Phase Migration 1,2-Alkyl Shift (Migration of cyclopentylmethyl group) Oxidation_Step1->Migration BorateEster Borate Ester Migration->BorateEster Hydrolysis Hydrolysis BorateEster->Hydrolysis Product Cyclopentylmethanol Hydrolysis->Product

Caption: Simplified mechanism of hydroboration-oxidation.

References

Application Notes: Ozonolysis of Methylenecyclopentane for Ring Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone (O₃) to cleave carbon-carbon double or triple bonds, yielding carbonyl compounds. This technique is particularly valuable in synthetic organic chemistry for the ring-opening of cyclic alkenes, providing access to linear molecules with diverse functionalities that can serve as key intermediates in drug synthesis and other applications.[1] The ozonolysis of methylenecyclopentane results in the cleavage of the exocyclic double bond, opening the cyclopentane (B165970) ring to form a dicarbonyl compound. The nature of the final products is dependent on the work-up conditions employed after the initial ozonolysis step.[2]

Reaction Mechanism: The Criegee Mechanism

The ozonolysis of an alkene proceeds through the Criegee mechanism, which involves the following key steps:

  • Formation of the Primary Ozonide (Molozonide): Ozone adds to the double bond of this compound in a [3+2] cycloaddition reaction to form an unstable primary ozonide.[2]

  • Decomposition and Recombination: The primary ozonide rapidly decomposes into a carbonyl compound (cyclopentanone) and a carbonyl oxide. These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).

  • Work-up: The secondary ozonide is then cleaved under either reductive or oxidative conditions to yield the final products.[3]

G cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Cycloreversion and Recombination cluster_step3 Step 3: Work-up This compound This compound Molozonide Primary Ozonide (Molozonide) This compound->Molozonide + O₃ Ozone Ozone (O₃) Cyclopentanone Cyclopentanone Molozonide->Cyclopentanone CarbonylOxide Carbonyl Oxide Molozonide->CarbonylOxide Ozonide Secondary Ozonide Cyclopentanone->Ozonide CarbonylOxide->Ozonide Reductive Reductive Work-up (e.g., DMS, Zn/H₂O) Ozonide->Reductive Oxidative Oxidative Work-up (e.g., H₂O₂) Ozonide->Oxidative Ketoaldehyde 6-Oxoheptanal Reductive->Ketoaldehyde Ketoacid 6-Oxoheptanoic Acid Oxidative->Ketoacid

Caption: Ozonolysis mechanism of this compound.

Data Presentation

The ozonolysis of this compound can yield different ring-opened products depending on the work-up procedure. The following table summarizes the expected products and typical yields based on analogous reactions of cyclic alkenes.[2][4]

Starting MaterialWork-up ConditionProductStructureTypical Yield
This compoundReductive (e.g., Dimethyl Sulfide)Cyclopentanone and FormaldehydeO=C1CCCC1 and CH₂OHigh
This compoundOxidative (e.g., Hydrogen Peroxide)Cyclopentanone and Formic AcidO=C1CCCC1 and HCOOHHigh

Experimental Protocols

Caution: Ozone is toxic and potentially explosive. All operations involving ozone should be carried out in a well-ventilated fume hood behind a safety shield.[5]

Protocol 1: Ozonolysis of this compound with Reductive Work-up

This protocol is adapted from established procedures for the ozonolysis of cyclic alkenes.[5][6]

Materials:

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution, dissolve this compound (1.0 equiv) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) to a concentration of approximately 0.1 M.

  • Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[7] Pass a stream of ozone through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone.

  • Quenching: Once the reaction is complete, switch the gas flow to nitrogen or argon to purge the excess ozone from the solution until the blue color disappears.[5]

  • Reductive Work-up: While maintaining the temperature at -78 °C, add dimethyl sulfide (1.5 equiv) dropwise to the reaction mixture.

  • Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for at least 2 hours.[2]

  • Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract with dichloromethane (3 x volume of water).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, 6-oxoheptanal.

    • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Ozonolysis of this compound with Oxidative Work-up

Materials:

  • Same as Protocol 1, with the exception of dimethyl sulfide.

  • Hydrogen peroxide (H₂O₂), 30% solution.

Procedure:

  • Reaction Setup and Ozonolysis: Follow steps 1-3 from Protocol 1.

  • Oxidative Work-up: To the cold reaction mixture, slowly add hydrogen peroxide (3.0 equiv).

  • Warming and Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir the reaction overnight to ensure complete oxidation.[2]

  • Purification:

    • Carefully quench any excess peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite) until a negative test is obtained with peroxide test strips.

    • Acidify the mixture with dilute HCl.

    • Extract the product with ethyl acetate (B1210297) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 6-oxoheptanoic acid.

    • Further purification can be achieved by crystallization or column chromatography.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Dissolve this compound in CH₂Cl₂/MeOH Cool Cool to -78°C Setup->Cool Ozonolysis Bubble O₃ through solution until blue color persists Cool->Ozonolysis Purge Purge with N₂ or Ar to remove excess O₃ Ozonolysis->Purge Reductive Reductive Work-up: Add Dimethyl Sulfide Purge->Reductive Oxidative Oxidative Work-up: Add H₂O₂ Purge->Oxidative Purify_Reductive Isolate and Purify 6-Oxoheptanal Reductive->Purify_Reductive Purify_Oxidative Isolate and Purify 6-Oxoheptanoic Acid Oxidative->Purify_Oxidative

Caption: Experimental workflow for the ozonolysis of this compound.

References

Application Notes and Protocols for the Polymerization of Methylenecyclopentane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane and its derivatives are intriguing monomers in polymer chemistry. The presence of an exocyclic double bond combined with a five-membered ring allows for polymerization through various mechanisms, including cationic, anionic, and radical polymerization. The resulting polymers, poly(this compound)s, possess a unique structure with cyclopentyl rings either pendant to the polymer backbone or incorporated within it, depending on the polymerization route. These structural features can impart desirable physical and thermal properties, such as hydrophobicity and thermal stability, making them promising candidates for a range of applications, including as specialty plastics and, more recently, in the biomedical field as materials for drug delivery systems.

This document provides detailed application notes and experimental protocols for the synthesis of polymers from this compound and its derivatives. It covers the primary polymerization techniques, expected polymer characteristics, and potential applications in drug development, with a focus on providing researchers with the necessary information to explore this class of polymers.

Polymerization Methods and Protocols

The polymerization of this compound can be achieved through several mechanisms. The choice of method significantly influences the polymer's microstructure, molecular weight, and polydispersity.

Cationic Polymerization

Cationic polymerization of this compound is initiated by electrophilic species, such as Lewis acids in the presence of a proton source (co-initiator). The reaction proceeds through a carbocationic propagating species. This method can lead to polymers with a saturated cyclopentane (B165970) ring in the backbone.

Experimental Protocol: Cationic Polymerization of this compound

This protocol is adapted from procedures for the cationic polymerization of similar cyclic olefins.[1]

Materials:

  • This compound (freshly distilled over CaH₂)

  • Lewis Acid Initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Aluminum trichloride (B1173362) (AlCl₃))

  • Co-initiator (e.g., trace amount of water or a protic acid)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (CH₂Cl₂), Hexane)

  • Methanol (B129727) (for quenching and precipitation)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and subsequently cooled under a stream of dry nitrogen or argon. All solvent and monomer transfers should be performed using cannulation or syringe techniques under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous solvent (e.g., 50 mL of CH₂Cl₂).

  • Monomer Addition: Add the purified this compound (e.g., 5 g) to the solvent.

  • Cooling: Cool the solution to the desired reaction temperature (typically between -78 °C and 0 °C) using a dry ice/acetone or ice/salt bath.

  • Initiation: In a separate flask, prepare a stock solution of the Lewis acid initiator in the anhydrous solvent. Slowly add the initiator solution dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight. A typical monomer-to-initiator ratio is between 100:1 and 500:1.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1 to 4 hours), during which an increase in viscosity may be observed.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL).

  • Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by slowly pouring the solution into a large volume of vigorously stirred methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol, and dry it under vacuum at 40-50 °C until a constant weight is achieved.

Quantitative Data Summary (Cationic Polymerization)

ParameterTypical ValueNotes
Initiator BF₃·OEt₂, AlCl₃Co-initiator (e.g., H₂O) is often required.
Solvent CH₂Cl₂, HexaneMust be anhydrous and non-protic.
Temperature -78 °C to 0 °CLower temperatures can improve control.
Molecular Weight (Mn) 5,000 - 50,000 g/mol Dependent on monomer/initiator ratio.
Polydispersity Index (PDI) 1.5 - 3.0Typically broad due to chain transfer reactions.
Glass Transition Temp. (Tg) 80 - 120 °CVaries with molecular weight and microstructure.

Note: The data presented is based on typical results for cationic polymerization of related exo-methylene cycloalkanes and may vary for this compound.

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Dry_Glassware Dry Glassware Purify_Reagents Purify Monomer & Solvent Reaction_Setup Setup Reaction (Inert Atmosphere) Purify_Reagents->Reaction_Setup Add_Monomer Add Monomer & Solvent Reaction_Setup->Add_Monomer Cooling Cool to -78°C to 0°C Add_Monomer->Cooling Initiation Add Lewis Acid Initiator Cooling->Initiation Polymerization Stir for 1-4h Initiation->Polymerization Termination Quench with Methanol Polymerization->Termination Precipitation Precipitate in Methanol Termination->Precipitation Purification Filter & Wash Precipitation->Purification Drying Dry under Vacuum Purification->Drying Characterization Characterize Polymer (GPC, NMR, DSC) Drying->Characterization

Workflow for Cationic Polymerization.
Anionic Polymerization

Anionic polymerization of monomers with activated double bonds can be initiated by nucleophilic species like organolithium compounds. For this compound, this method can potentially offer better control over molecular weight and polydispersity, leading to living polymerization under stringent reaction conditions.

Experimental Protocol: Anionic Polymerization of this compound

This protocol is adapted from established procedures for the anionic polymerization of vinyl monomers.[2]

Materials:

  • This compound (rigorously purified by distillation over a sodium mirror or titanocene (B72419) dichloride)

  • Organolithium Initiator (e.g., n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi))

  • Anhydrous, non-protic solvent (e.g., Tetrahydrofuran (THF), Cyclohexane)

  • Methanol (for quenching)

  • High-vacuum line and glassware with break-seals

  • Dry glassware

Procedure:

  • Purification: All reagents and solvents must be of the highest purity. Solvents are typically purified by distillation over sodium/benzophenone ketyl under vacuum. The monomer is purified by distillation from a suitable drying agent.

  • Apparatus Preparation: The reaction is conducted in a sealed glass apparatus under high vacuum. The glassware is cleaned, assembled, and flame-dried under vacuum to remove any adsorbed water.

  • Initiator Titration: The concentration of the organolithium initiator is accurately determined by titration (e.g., with diphenylacetic acid) just before use.

  • Reaction Setup: The purified solvent is distilled into the reaction vessel under vacuum. The desired amount of initiator is then added via a break-seal ampoule.

  • Monomer Addition: The purified monomer is distilled into the reaction vessel containing the initiator solution. The reaction mixture is typically cooled to a low temperature (e.g., -78 °C) before monomer addition.

  • Polymerization: The polymerization is allowed to proceed for a specified time (e.g., 1 to 24 hours). In a living polymerization, the reaction proceeds until all the monomer is consumed.

  • Termination: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol, introduced through a break-seal.

  • Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Quantitative Data Summary (Anionic Polymerization)

ParameterTypical ValueNotes
Initiator n-BuLi, sec-BuLiRequires high purity and accurate titration.
Solvent THF, CyclohexaneMust be rigorously purified and dried.
Temperature -78 °C to 25 °CAffects polymerization rate and side reactions.
Molecular Weight (Mn) 10,000 - 200,000 g/mol Can be precisely controlled by the monomer/initiator ratio.
Polydispersity Index (PDI) < 1.1Narrow distribution is achievable under living conditions.
Glass Transition Temp. (Tg) 90 - 130 °CDependent on molecular weight.

Note: Data is extrapolated from living anionic polymerizations of similar non-polar monomers. Achieving these results requires stringent experimental conditions.

Radical Polymerization

Radical polymerization offers a more versatile and less stringent method for polymerizing vinyl monomers. It is initiated by the decomposition of a radical initiator to produce free radicals.

Experimental Protocol: Radical Solution Polymerization of this compound

Materials:

  • This compound (inhibitor removed by passing through a column of basic alumina)

  • Radical Initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO))

  • Solvent (e.g., Toluene, Benzene)

  • Methanol (for precipitation)

  • Schlenk flask or round-bottom flask with a condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: The monomer is purified to remove inhibitors. The solvent should be of sufficient purity.

  • Reaction Setup: A flask is charged with the monomer (e.g., 10 g), solvent (e.g., 40 mL), and the radical initiator (e.g., 0.1 mol% relative to the monomer).

  • Degassing: The mixture is degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction mixture is heated to a temperature that ensures the decomposition of the initiator (e.g., 60-80 °C for AIBN) and stirred for a set period (e.g., 4 to 24 hours).

  • Polymer Isolation: After cooling to room temperature, the polymer is precipitated by pouring the viscous solution into a large volume of methanol.

  • Purification and Drying: The polymer is collected by filtration, redissolved in a small amount of a good solvent (e.g., THF), and reprecipitated. This process is repeated 2-3 times to ensure the removal of unreacted monomer and initiator fragments. The final polymer is dried under vacuum.

Quantitative Data Summary (Radical Polymerization)

ParameterTypical ValueNotes
Initiator AIBN, BPOConcentration affects molecular weight.
Solvent Toluene, BenzeneSolution polymerization helps control viscosity and temperature.
Temperature 60 - 90 °CDepends on the initiator's decomposition kinetics.
Molecular Weight (Mn) 20,000 - 100,000 g/mol Inversely proportional to initiator concentration.
Polydispersity Index (PDI) 1.5 - 2.5Typically broader than living polymerizations.
Glass Transition Temp. (Tg) 85 - 125 °CInfluenced by molecular weight.

Note: Data is estimated based on the radical polymerization of analogous vinyl monomers.

Applications in Drug Development

The hydrophobic nature and potential biocompatibility of poly(this compound) make it a candidate for applications in drug delivery, particularly for the encapsulation of hydrophobic drugs. By synthesizing amphiphilic block copolymers, where one block is hydrophobic poly(this compound) and the other is a hydrophilic polymer (e.g., polyethylene (B3416737) glycol, PEG), self-assembling nanoparticles (micelles or polymersomes) can be formed in aqueous environments.[3][4] These nanoparticles can encapsulate poorly water-soluble drugs within their hydrophobic core, improving drug solubility, stability, and circulation time in the body.[5][6]

Protocol: Preparation of Drug-Loaded Polymeric Nanoparticles by Nanoprecipitation

This is a general protocol that can be adapted for poly(this compound)-based amphiphilic block copolymers.

Materials:

  • Amphiphilic block copolymer (e.g., PEG-b-poly(this compound))

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., THF, Acetone)

  • Deionized water

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Polymer and Drug Dissolution: Dissolve the amphiphilic block copolymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in a small volume of a water-miscible organic solvent (e.g., 5 mL of THF).

  • Nanoprecipitation: Add the organic solution dropwise into a larger volume of deionized water (e.g., 20 mL) under vigorous stirring. The rapid solvent displacement will cause the hydrophobic blocks to aggregate, forming the core of the nanoparticles and encapsulating the drug, while the hydrophilic blocks form the stabilizing corona.

  • Solvent Removal: Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove any remaining free drug and organic solvent.

  • Characterization: Characterize the drug-loaded nanoparticles for size and size distribution (Dynamic Light Scattering), morphology (Transmission Electron Microscopy), drug loading content, and encapsulation efficiency (e.g., using UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable organic solvent).

Drug_Delivery_Concept cluster_synthesis Nanoparticle Formulation cluster_micelle Self-Assembly cluster_application Drug Delivery Polymer_Drug Amphiphilic Polymer + Hydrophobic Drug in Organic Solvent Nanoprecipitation Nanoprecipitation (Solvent Displacement) Polymer_Drug->Nanoprecipitation Water Aqueous Phase Water->Nanoprecipitation Micelle Drug-Loaded Micelle Nanoprecipitation->Micelle Systemic_Circulation Systemic Circulation Micelle->Systemic_Circulation Target_Site Accumulation at Target Site (e.g., Tumor) Systemic_Circulation->Target_Site Drug_Release Controlled Drug Release Target_Site->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Conceptual workflow for drug delivery using polymeric micelles.

Conclusion

The polymerization of this compound and its derivatives opens avenues for the creation of novel polymeric materials with tunable properties. While specific literature on the homopolymerization of this compound is limited, established protocols for analogous monomers provide a strong foundation for experimental work. The resulting polymers, particularly when incorporated into amphiphilic block copolymers, hold significant promise for advancing drug delivery technologies by enabling the formulation of stable nanocarriers for hydrophobic therapeutic agents. Further research into the precise control of polymerization and the in vitro and in vivo performance of these polymer-based drug delivery systems is warranted to fully realize their potential in pharmaceutical and biomedical applications.

References

Application Notes and Protocols for the Polymerization of Methylenecyclopentane using Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziegler-Natta catalysts are a cornerstone in the field of polymer chemistry, enabling the synthesis of a wide variety of polyolefins with controlled stereochemistry.[1][2] This class of catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃), facilitates the polymerization of α-olefins through a coordination-insertion mechanism.[2][3] While extensively used for common monomers like ethylene (B1197577) and propylene, their application to less conventional monomers such as methylenecyclopentane presents unique opportunities for the synthesis of novel polymers with distinct properties.

This compound, an exo-methylene cycloalkane, can undergo polymerization via its exocyclic double bond to produce poly(this compound). The resulting polymer structure, featuring a cyclopentyl ring in each repeating unit, can impart unique thermal and mechanical properties to the material. This document provides detailed application notes and experimental protocols for the polymerization of this compound utilizing Ziegler-Natta catalysts, aimed at researchers in polymer science and materials development.

Key Concepts and Mechanism

The polymerization of this compound using a Ziegler-Natta catalyst proceeds through a well-established coordination-insertion mechanism. The key steps are:

  • Catalyst Formation and Activation: The interaction between the transition metal halide (e.g., TiCl₄) and the organoaluminum co-catalyst (e.g., triethylaluminum, AlEt₃) leads to the formation of an active catalytic species. This process involves the alkylation of the transition metal center and the formation of a coordinatively unsaturated site.[2]

  • Monomer Coordination: The this compound monomer coordinates to the vacant orbital of the activated transition metal center through its π-electrons of the exocyclic double bond.

  • Chain Propagation (Insertion): The coordinated monomer is then inserted into the transition metal-carbon bond of the growing polymer chain. This migratory insertion step regenerates the vacant coordination site, allowing for the coordination of the next monomer molecule.[3]

  • Chain Termination: The growth of the polymer chain can be terminated through various processes, including β-hydride elimination, chain transfer to the monomer or co-catalyst, or by the addition of an external agent like hydrogen.[3]

The following diagram illustrates the general mechanism of Ziegler-Natta polymerization.

ZN_Mechanism cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle TiCl4 TiCl₄ Active_Catalyst Active Catalyst [Ti-C Bond] TiCl4->Active_Catalyst AlEt3 Al(C₂H₅)₃ AlEt3->Active_Catalyst Coordination Monomer Coordination Active_Catalyst->Coordination Initiation Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Coordination Propagation Polymer Poly(this compound) Growing_Chain->Polymer Termination

Caption: General mechanism of Ziegler-Natta polymerization.

Experimental Protocols

The following protocols are generalized based on standard procedures for Ziegler-Natta polymerization of olefins and should be adapted and optimized for the specific case of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox, as Ziegler-Natta catalysts are highly sensitive to air and moisture.

Protocol 1: Preparation of a Heterogeneous Ziegler-Natta Catalyst (TiCl₄/MgCl₂)

Modern Ziegler-Natta catalysts are often supported on materials like magnesium chloride (MgCl₂) to enhance their activity and control the polymer morphology.[1]

Materials:

Procedure:

  • Support Preparation: In a Schlenk flask equipped with a magnetic stirrer, suspend anhydrous MgCl₂ in anhydrous heptane. Slowly add anhydrous ethanol to form a MgCl₂-ethanol adduct. Stir the suspension for several hours at room temperature.

  • Titanation: Cool the suspension and slowly add a solution of triethylaluminum in heptane. Gradually heat the mixture and then add TiCl₄ dropwise. The reaction is typically carried out at elevated temperatures (e.g., 90-110°C) for several hours.

  • Washing: Allow the solid catalyst to settle, and decant the supernatant. Wash the solid catalyst multiple times with anhydrous heptane or toluene to remove unreacted reagents and byproducts.

  • Drying: Dry the final supported catalyst under vacuum to obtain a free-flowing powder.

Protocol 2: Polymerization of this compound

Materials:

  • This compound (purified and dried)

  • Prepared Ziegler-Natta Catalyst (e.g., TiCl₄/MgCl₂)

  • Triethylaluminum (Al(C₂H₅)₃) as co-catalyst

  • Anhydrous Heptane or Toluene as solvent

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

Procedure:

  • Reactor Setup: A glass reactor or a stainless-steel autoclave equipped with a mechanical stirrer, temperature control, and an inert gas inlet is thoroughly dried and purged with nitrogen or argon.

  • Charging the Reactor: Introduce the desired amount of anhydrous solvent (e.g., heptane) and the purified this compound monomer into the reactor.

  • Catalyst Injection: In a separate Schlenk flask, suspend the prepared solid Ziegler-Natta catalyst in a small amount of the anhydrous solvent. The desired amount of the co-catalyst (e.g., triethylaluminum solution) is then added to the reactor, followed by the catalyst suspension via a syringe or a catalyst injection port. The molar ratio of the co-catalyst to the transition metal component (Al/Ti ratio) is a critical parameter that needs to be optimized.

  • Polymerization: The polymerization is typically carried out at a controlled temperature (e.g., 50-70°C) for a specific duration. The progress of the reaction can be monitored by the uptake of monomer or by an increase in the viscosity of the reaction mixture.

  • Termination and Polymer Isolation: Terminate the polymerization by adding an acidic methanol solution to the reactor to deactivate the catalyst and precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

The following diagram outlines the general experimental workflow for the polymerization process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis Dry_Glassware Dry Glassware & Purge with N₂/Ar Reactor_Setup Set up Reactor under Inert Atmosphere Dry_Glassware->Reactor_Setup Purify_Reagents Purify & Dry Monomer and Solvent Add_Solvent_Monomer Add Solvent and This compound Purify_Reagents->Add_Solvent_Monomer Reactor_Setup->Add_Solvent_Monomer Add_Cocatalyst Inject Co-catalyst (e.g., Al(C₂H₅)₃) Add_Solvent_Monomer->Add_Cocatalyst Add_Catalyst Inject Catalyst (e.g., TiCl₄/MgCl₂) Add_Cocatalyst->Add_Catalyst Polymerize Maintain Temperature & Stir for Set Time Add_Catalyst->Polymerize Terminate Terminate with Acidic Methanol Polymerize->Terminate Precipitate_Filter Precipitate and Filter Polymer Terminate->Precipitate_Filter Wash Wash with Methanol/HCl and then Methanol Precipitate_Filter->Wash Dry Dry Polymer under Vacuum Wash->Dry Characterize Characterize Polymer (GPC, NMR, DSC) Dry->Characterize

Caption: Experimental workflow for this compound polymerization.

Data Presentation

While specific quantitative data for the Ziegler-Natta polymerization of this compound is not extensively available in the public domain, the following table provides a template for recording and comparing experimental results. The values presented are hypothetical and for illustrative purposes only. Researchers should populate this table with their own experimental data.

EntryCatalyst SystemAl/Ti RatioTemp. (°C)Time (h)Monomer Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
1TiCl₄ / Al(C₂H₅)₃100502---
2TiCl₄ / Al(C₂H₅)₃200502---
3TiCl₄/MgCl₂ / Al(C₂H₅)₃100701---
4TiCl₄/MgCl₂ / Al(C₂H₅)₃200701---
5VCl₄ / Al(i-Bu)₃150603---

Mₙ: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC). Mₙ/Mₙ (PDI): Polydispersity Index, a measure of the breadth of the molecular weight distribution.

Characterization of Poly(this compound)

The resulting polymer should be characterized using standard analytical techniques to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure by identifying the characteristic peaks of the cyclopentyl ring and the polymer backbone.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ), providing insights into the polymer's thermal properties and degree of crystallinity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups present in the polymer.

Conclusion

The application of Ziegler-Natta catalysts to the polymerization of this compound offers a promising route for the synthesis of novel polyolefins with potentially unique properties. The protocols and guidelines presented here provide a foundation for researchers to explore this area. Careful control over reaction parameters such as catalyst composition, Al/Ti ratio, temperature, and monomer purity is crucial for achieving desired polymer characteristics. Further research and detailed characterization will be instrumental in understanding the structure-property relationships of poly(this compound) and unlocking its potential applications.

References

Application of Methylenecyclopentane in the Synthesis of Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methylenecyclopentane, a readily available cyclic olefin, serves as a versatile and cost-effective starting material in the synthesis of various carbocyclic frameworks of significant interest to the pharmaceutical industry. Its exocyclic double bond provides a reactive handle for a multitude of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. A particularly valuable application of this compound lies in the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their potent antiviral and anticancer activities.

In these analogues, the furanose sugar moiety of natural nucleosides is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. This structural modification imparts several advantageous properties, including enhanced metabolic stability towards enzymatic cleavage, which often translates to improved pharmacokinetic profiles and prolonged therapeutic effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates for these pharmaceutically important molecules.

Synthetic Pathways from this compound

The strategic functionalization of this compound is paramount to its successful application in pharmaceutical synthesis. Several key reactions can be employed to convert the simple olefin into highly functionalized cyclopentane rings, suitable for coupling with various nucleobases. The primary synthetic routes involve:

  • Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the exocyclic double bond, yielding cyclopentylmethanol. This intermediate can be further manipulated to introduce other functional groups.

  • Allylic Bromination: The use of N-bromosuccinimide (NBS) facilitates the introduction of a bromine atom at the allylic position, creating a valuable precursor for nucleophilic substitution reactions.

  • Epoxidation and Ring-Opening: The double bond of this compound can be converted to an epoxide, which can subsequently be opened by various nucleophiles (e.g., amines, azides) to introduce vicinal amino-alcohol or diol functionalities, crucial for mimicking the ribose ring of natural nucleosides.

These pathways provide access to key cyclopentane-based intermediates that are then elaborated to afford the final carbocyclic nucleoside analogues.

Diagram of Synthetic Pathways

Synthetic_Pathways This compound This compound Cyclopentylmethanol Cyclopentylmethanol This compound->Cyclopentylmethanol 1. BH3-THF 2. H2O2, NaOH Allyl_Bromide 1-(Bromomethyl)cyclopent-1-ene This compound->Allyl_Bromide NBS, Light Epoxide 1-Oxaspiro[2.4]heptane This compound->Epoxide m-CPBA Aminocyclopentylmethanol Aminocyclopentylmethanol Cyclopentylmethanol->Aminocyclopentylmethanol Functional Group Interconversion Carbocyclic_Nucleoside_A Carbocyclic Nucleoside (via Hydroboration) Aminocyclopentylmethanol->Carbocyclic_Nucleoside_A Nucleobase Coupling Cyclopentenyl_Amine Cyclopentenyl Amine Allyl_Bromide->Cyclopentenyl_Amine Nucleophilic Substitution (e.g., NaN3 then H2/Pd) Carbocyclic_Nucleoside_B Carbocyclic Nucleoside (via Allylic Bromination) Cyclopentenyl_Amine->Carbocyclic_Nucleoside_B Nucleobase Coupling Amino_Alcohol 1-(Aminomethyl)cyclopentanol Epoxide->Amino_Alcohol Ring-opening (e.g., NH3) Carbocyclic_Nucleoside_C Carbocyclic Nucleoside (via Epoxidation) Amino_Alcohol->Carbocyclic_Nucleoside_C Nucleobase Coupling

Caption: General synthetic pathways from this compound to carbocyclic nucleosides.

Experimental Protocols

Protocol 1: Synthesis of Cyclopentylmethanol via Hydroboration-Oxidation

This protocol details the conversion of this compound to cyclopentylmethanol, a key building block for further functionalization.

Reaction Scheme:

Protocol_1 This compound This compound Cyclopentylmethanol Cyclopentylmethanol This compound->Cyclopentylmethanol reagents 1. BH3·THF 2. H2O2, NaOH

Caption: Hydroboration-oxidation of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound82.148.21 g0.10
Borane-tetrahydrofuran (B86392) complex (1 M in THF)-33.3 mL0.033
Tetrahydrofuran (THF), anhydrous-50 mL-
Sodium hydroxide (B78521) (3 M aqueous solution)40.0015 mL0.045
Hydrogen peroxide (30% aqueous solution)34.0115 mL~0.15

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M sodium hydroxide solution.

  • Carefully add the 30% hydrogen peroxide solution dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation to obtain pure cyclopentylmethanol.

Expected Yield: 85-95%

Protocol 2: Synthesis of 1-(Bromomethyl)cyclopent-1-ene via Allylic Bromination

This protocol describes the synthesis of a key intermediate for introducing a nucleobase via substitution.

Reaction Scheme:

Protocol_2 This compound This compound Allyl_Bromide 1-(Bromomethyl)cyclopent-1-ene This compound->Allyl_Bromide reagents NBS, AIBN (cat.), CCl4, Δ

Caption: Allylic bromination of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound82.148.21 g0.10
N-Bromosuccinimide (NBS)177.9817.8 g0.10
Azobisisobutyronitrile (AIBN)164.210.164 g0.001
Carbon tetrachloride (CCl4)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, N-bromosuccinimide, and AIBN in carbon tetrachloride.

  • Heat the mixture to reflux and irradiate with a sunlamp or a UV lamp.

  • Monitor the reaction by GC or TLC. The reaction is typically complete within 1-2 hours, as indicated by the succinimide (B58015) floating to the top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure.

Expected Yield: 70-80%

Protocol 3: Synthesis of 1-(Aminomethyl)cyclopentanol via Epoxidation and Ring-Opening

This protocol provides a route to a key amino alcohol intermediate.

Reaction Scheme:

Protocol_3 This compound This compound Epoxide 1-Oxaspiro[2.4]heptane This compound->Epoxide reagents1 m-CPBA, CH2Cl2 Amino_Alcohol 1-(Aminomethyl)cyclopentanol Epoxide->Amino_Alcohol reagents2 NH3 (aq.), EtOH

Caption: Epoxidation and aminolysis of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound82.148.21 g0.10
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)172.5722.4 g0.10
Dichloromethane (B109758) (DCM)-100 mL-
Aqueous ammonia (B1221849) (28-30%)-50 mL-
Ethanol (B145695)-50 mL-

Procedure:

Step A: Epoxidation

  • Dissolve this compound in dichloromethane in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent at low temperature and pressure to obtain the crude epoxide. The epoxide is often used in the next step without further purification.

Step B: Ring-Opening with Ammonia

  • Dissolve the crude epoxide in ethanol in a pressure-resistant vessel.

  • Add the aqueous ammonia solution.

  • Seal the vessel and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Remove the solvent and excess ammonia under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Yield: 60-70% over two steps.

Application in Carbocyclic Nucleoside Synthesis

The functionalized cyclopentane intermediates synthesized from this compound are pivotal for the construction of carbocyclic nucleoside analogues. For instance, aminocyclopentane derivatives can be coupled with pyrimidine (B1678525) or purine (B94841) precursors to form the desired nucleoside. A common method for this coupling is the condensation of the amine with a suitably activated heterocyclic base.

Example: Synthesis of a Carbocyclic Adenosine (B11128) Analogue

Nucleoside_Synthesis Aminocyclopentylmethanol Aminocyclopentylmethanol Intermediate Coupled Intermediate Aminocyclopentylmethanol->Intermediate Coupling Activated_Adenine 4,6-Dichloro-5-nitropyrimidine Activated_Adenine->Intermediate Carbocyclic_Adenosine Carbocyclic Adenosine Analogue Intermediate->Carbocyclic_Adenosine Cyclization & Reduction

Caption: Synthesis of a carbocyclic adenosine analogue.

The synthesis of carbocyclic nucleosides often involves a multi-step sequence starting from the key cyclopentane intermediates. The specific reaction conditions and reagents will vary depending on the target nucleoside.

Quantitative Data Summary

ReactionStarting MaterialKey ReagentsProductTypical Yield (%)
Hydroboration-OxidationThis compoundBH3·THF, H2O2, NaOHCyclopentylmethanol85-95
Allylic BrominationThis compoundNBS, AIBN1-(Bromomethyl)cyclopent-1-ene70-80
EpoxidationThis compoundm-CPBA1-Oxaspiro[2.4]heptane>90 (crude)
Epoxide Ring-Opening1-Oxaspiro[2.4]heptaneAqueous Ammonia1-(Aminomethyl)cyclopentanol60-70

Conclusion

This compound is a valuable and economically viable starting material for the synthesis of pharmaceutically relevant carbocyclic nucleoside analogues. Through well-established synthetic transformations such as hydroboration-oxidation, allylic bromination, and epoxidation followed by ring-opening, it can be efficiently converted into key functionalized cyclopentane intermediates. The provided protocols offer a foundation for researchers and scientists in drug development to explore the synthesis of novel and potent therapeutic agents. The versatility of these intermediates opens up avenues for the creation of diverse libraries of carbocyclic nucleosides for biological screening and lead optimization.

Application Notes and Protocols: The Use of Methylenecyclopentane Derivatives in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While methylenecyclopentane itself is not a prominent fragrance ingredient, its structural motif is central to a class of valuable fragrance compounds known as cyclopentylidene derivatives. These molecules, characterized by an exocyclic double bond from a cyclopentane (B165970) ring, offer a diverse range of olfactory profiles, from powerful floral and fruity notes to marine and animalic scents. Their chemical stability and unique odor characteristics make them significant components in modern perfumery.

This document provides detailed application notes on the use of key cyclopentylidene derivatives in fragrance chemistry, including their olfactory properties, and protocols for their synthesis and analysis.

Olfactory Signaling Pathway

The perception of fragrance molecules, including cyclopentylidene derivatives, begins with their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain. The canonical olfactory signaling pathway is a G-protein coupled receptor (GPCR) cascade.[1][2][3][4][5]

When an odorant molecule binds to its specific OR, it causes a conformational change in the receptor. This activates the associated G-protein, Gαolf, which in turn activates adenylyl cyclase type III.[3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions.[2][5] The influx of calcium ions then opens calcium-gated chloride channels, resulting in an efflux of Cl⁻ ions. This combined ion movement depolarizes the olfactory sensory neuron, generating an action potential that travels to the olfactory bulb in the brain, where the signal is further processed.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Odorant OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel CNG Ion Channel Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx Na_ion Na⁺ CNG_channel->Na_ion Influx Cl_channel Ca²⁺-gated Cl⁻ Channel Cl_ion Cl⁻ Cl_channel->Cl_ion Efflux ATP ATP ATP->AC cAMP->CNG_channel Opens Ca_ion->Cl_channel Opens Depolarization Neuron Depolarization Ca_ion->Depolarization Na_ion->Depolarization Cl_ion->Depolarization Action Potential to Brain Action Potential to Brain Depolarization->Action Potential to Brain

Caption: Olfactory Signal Transduction Pathway.

Key Fragrance Molecules and Quantitative Data

The following table summarizes the olfactory profiles and available physicochemical data for key cyclopentylidene derivatives used in perfumery. Odor thresholds, a critical measure of a fragrance's potency, are often proprietary and not widely published.

Compound Name (Trade Name)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Odor ProfilePhysicochemical Properties
Methyl Cyclopentylideneacetate (Cyclopidene)40203-73-4C₈H₁₂O₂140.18Powerful floral modifier with notes of tuberose and ylang-ylang, sweet, fruity, and slightly weedy.Boiling Point: 193.7 °C; Density: 1.113 g/cm³; logP: 2.8
6-Cyclopentylidenehexanal 111998-18-6C₁₁H₁₈O166.26Strong, diffusive aqueous, marine, ozonic, aldehydic, and fruity notes.Boiling Point: 59 °C at 0.2 torr
2-Cyclopentylidene-cyclopentanol 6261-30-9C₁₀H₁₆O152.23Strong indolic and skatolic (animalic) odor, without minty or camphoraceous notes.Boiling Point: 105-108 °C at 0.2-0.3 kPa

Experimental Protocols

Synthesis of Cyclopentylidene Derivatives

The synthesis of these compounds often involves aldol (B89426) condensation or Wittig-type reactions.

Workflow for Synthesis and Purification

Synthesis_Workflow Start Starting Materials (e.g., Cyclopentanone (B42830), Aldehyde/Ester) Reaction Chemical Reaction (e.g., Aldol Condensation, Wittig Reaction) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis Product Pure Fragrance Compound Analysis->Product

Caption: General workflow for fragrance synthesis.

Protocol 1: Synthesis of 2-Cyclopentylidene-cyclopentanone (Precursor to 2-Cyclopentylidene-cyclopentanol)

This protocol is adapted from patent literature and describes a base-catalyzed self-condensation of cyclopentanone.

  • Materials: Cyclopentanone, Sodium hydroxide, Hydrochloric acid, Methanol.

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 412.4 g (2.75 mol) of 2-Cyclopentylidene-cyclopentanone and 500 ml of methanol.

    • Stir the mixture at room temperature until it becomes homogeneous.

    • Add 40 g of sodium borohydride (B1222165) in small portions over 1.5 hours, ensuring the temperature remains below 40°C.

    • Continue stirring the reaction mixture for an additional 4 hours.

    • After the reaction is complete, fractionally distill the mixture under reduced pressure (0.2-0.3 kPa). The desired product, 2-cyclopentylidene-cyclopentanol, distills at 105°-108° C.[6]

Protocol 2: Synthesis of Methyl Cyclopentylideneacetate

This synthesis can be achieved via a Horner-Wadsworth-Emmons reaction.

  • Materials: Cyclopentanone, Trimethyl phosphonoacetate, Sodium hydride, Diisopropyl ether, HMPT (Hexamethylphosphoramide).

  • Procedure:

    • Prepare a solution of the phosphonate (B1237965) ylide by slowly adding 137 g of trimethyl phosphonoacetate to a mixture of 750 ml of anhydrous diisopropyl ether, 75 g of HMPT, and 18.5 g of sodium hydride under a nitrogen atmosphere at 20-25 °C.

    • To this mixture, add 63 g of cyclopentanone dissolved in 125 ml of diisopropyl ether.

    • Heat the reaction mixture at 70-72°C for 3 hours.

    • After cooling, decompose the excess sodium hydride with methanol.

    • Perform an ether extraction, wash the organic layer, dry it, and evaporate the volatile compounds to obtain the crude product.

    • Purify the crude methyl cyclopentylideneacetate by fractional distillation.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the identification and quantification of volatile fragrance compounds. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines GC separation with human sensory evaluation to identify odor-active compounds.

Workflow for GC-MS and GC-O Analysis

GC_Analysis_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS System cluster_gco GC-O System Sample Fragrance Sample (in solvent) Injector Injector Sample->Injector GC_Column GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector To MS Sniffing_Port Olfactory Port GC_Column->Sniffing_Port To Sniffing Port Data_Analysis Data Analysis (Mass Spectra Library Search, Odor Description) MS_Detector->Data_Analysis Human_Assessor Human Assessor Sniffing_Port->Human_Assessor Human_Assessor->Data_Analysis Results Identified Compounds & Odor Profile Data_Analysis->Results

Caption: Workflow for GC-MS and GC-O analysis.

Protocol 3: GC-MS Analysis of Cyclopentylidene Derivatives in a Fragrance Mixture

This is a general protocol that can be adapted for specific instruments and compounds.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL of a 1% solution of the fragrance mixture in ethanol, splitless injection.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention indices with known values.

Protocol 4: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the determination of the odor character and intensity of individual compounds as they elute from the GC column.

  • Instrumentation: GC-MS system as described above, equipped with an olfactory detection port. The column effluent is split between the MS detector and the sniffing port.

  • Procedure:

    • A trained panelist sniffs the effluent from the olfactory port throughout the GC run.

    • The panelist records the retention time, odor descriptor (e.g., "floral," "fruity," "woody"), and intensity of each detected odor.

    • The odor data is correlated with the chromatographic peaks from the MS detector to identify the odor-active compounds.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to quantify the odor activity of each compound by analyzing serial dilutions of the sample.

Stability of Cyclopentylidene Derivatives

The stability of fragrance ingredients is crucial for the shelf-life of a perfumed product. Cyclopentylidene derivatives generally exhibit good chemical stability. However, like many fragrance materials, they can be susceptible to degradation under certain conditions.

  • Oxidation: The double bond in the cyclopentylidene moiety can be susceptible to oxidation, especially when exposed to air and light. This can lead to changes in the odor profile. The use of antioxidants in fragrance formulations can help mitigate this.

  • pH: The stability of ester derivatives, such as methyl cyclopentylideneacetate, can be affected by the pH of the product base. Hydrolysis can occur under strongly acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Fragrance compounds should be stored in cool, dark conditions.

Protocol 5: Accelerated Stability Testing

This protocol simulates the aging of a fragrance in a product base over a shorter period.

  • Materials: Fragrance compound, product base (e.g., lotion, shampoo), climate chambers, UV light cabinets.

  • Procedure:

    • Prepare samples of the product base containing the fragrance compound at the desired concentration.

    • Store the samples under various stress conditions:

      • Elevated temperature (e.g., 40°C, 50°C).

      • UV light exposure.

      • Freeze-thaw cycles (e.g., -10°C to 25°C).

    • At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for changes in color, clarity, viscosity, and, most importantly, odor profile.

    • Compare the odor of the aged samples to a control sample stored at room temperature in the dark.

    • GC-MS analysis can be used to quantify the degradation of the fragrance compound over time.

Conclusion

Cyclopentylidene derivatives are a versatile and important class of fragrance ingredients. Their synthesis, while requiring standard organic chemistry techniques, yields compounds with unique and powerful olfactory properties. Proper analytical methods, particularly GC-MS and GC-O, are essential for their characterization and quality control. Understanding their stability within different product matrices is key to creating long-lasting and aesthetically pleasing consumer products. Further research into the quantitative sensory properties and novel synthetic routes for these compounds will continue to be of high interest to the fragrance industry.

References

Application Notes and Protocols for Spectroscopic Analysis of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Compound: Methylenecyclopentane Molecular Formula: C₆H₁₀ Molecular Weight: 82.14 g/mol [1] Structure: this compound Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are used to elucidate the carbon-hydrogen framework.

  • ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key parameters are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

  • ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environment (e.g., sp², sp³ hybridization). Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the steps for acquiring high-resolution NMR spectra of this compound, which is a liquid at room temperature.

1. Sample Preparation:

  • In a clean, dry vial, add approximately 1-2 drops of liquid this compound.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] The deuterated solvent is essential for the spectrometer's lock system.[3][4]
  • For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although modern spectrometers can reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
  • Gently mix the solution to ensure it is homogeneous.
  • Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[3][5]
  • The final liquid height in the tube should be approximately 4-5 cm.[2]
  • Cap the NMR tube securely.

2. Instrument Setup & Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
  • Place the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
  • Tune and match the probe for the desired nucleus (¹H or ¹³C).
  • Set the acquisition parameters:
  • For ¹H NMR: Set the spectral width, number of scans (typically 8-16 for a concentrated sample), and relaxation delay.
  • For ¹³C NMR: Set a wider spectral width, a greater number of scans (e.g., 64 or more) due to lower sensitivity, and use a proton-decoupling pulse sequence.[2]
  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to generate the spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift axis by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
  • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
  • Pick and label the peaks in both ¹H and ¹³C spectra.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in CDCl3 prep2 Filter into NMR Tube prep1->prep2 acq1 Lock & Shim Spectrometer prep2->acq1 acq2 Tune Probe & Set Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Calibrate Spectrum proc1->proc2 proc3 Integrate & Analyze Multiplicity (¹H) proc2->proc3 proc4 Peak Picking & Structure Elucidation proc3->proc4

Caption: Workflow for NMR spectroscopic analysis.

¹H and ¹³C NMR Data for this compound

Table 1: ¹H NMR Spectral Data

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration
=CH₂ (vinylic) ~4.83 Triplet (t) 2H
α-CH₂ (allylic) ~2.27 Triplet (t) 4H

| β-CH₂ | ~1.78 | Quintet (p) | 4H |

Table 2: ¹³C NMR Spectral Data [6]

Signal Assignment Chemical Shift (δ, ppm)
C= (quaternary) ~152.1
=CH₂ (vinylic) ~104.3
α-CH₂ (allylic) ~34.4

| β-CH₂ | ~26.2 |

Infrared (IR) Spectroscopy

Application Note

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. It is an excellent tool for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is used to confirm the presence of the alkene (=C-H and C=C bonds) and alkane (C-H bonds) functionalities.

Experimental Protocol: Neat Liquid IR

Since this compound is a liquid, its IR spectrum can be easily obtained as a "neat" thin film.[7][8]

1. Sample Preparation:

  • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them by the edges to avoid transferring moisture.
  • Using a clean pipette, place one or two drops of pure (neat) this compound onto the center of one salt plate.[7]
  • Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates.[7] There should be no air bubbles.

2. Instrument Setup & Data Acquisition:

  • Open the spectrometer's sample compartment.
  • Acquire a background spectrum with the empty sample holder in place. This accounts for absorptions from atmospheric CO₂ and water vapor.
  • Place the "sandwich" of salt plates containing the sample into the sample holder.
  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Processing:

  • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
  • Correlate the observed absorption bands with specific functional group vibrations to confirm the structure.

Workflow Diagram: IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place Neat Liquid on Salt Plate prep2 Create Thin Film with Second Plate prep1->prep2 acq1 Collect Background Spectrum prep2->acq1 acq2 Place Sample in Spectrometer acq1->acq2 acq3 Collect Sample Spectrum acq2->acq3 proc1 Identify Peak Wavenumbers acq3->proc1 proc2 Correlate Peaks to Functional Groups proc1->proc2

Caption: Workflow for IR spectroscopic analysis.

IR Spectral Data for this compound

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3075 C-H Stretch =C-H (sp² C-H)
2955, 2870 C-H Stretch -C-H (sp³ C-H)
~1655 C=C Stretch Alkene
~1450 CH₂ Bend (Scissoring) Alkane

| ~885 | =CH₂ Bend (Out-of-plane) | Alkene |

Mass Spectrometry (MS)

Application Note

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common method. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[9][10] The resulting mass spectrum shows a molecular ion (M⁺) peak corresponding to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern serves as a molecular "fingerprint" that can be used to confirm the structure.

Experimental Protocol: Electron Ionization (EI) MS

1. Sample Introduction:

  • This compound is a volatile liquid, making it suitable for introduction via a gas chromatography (GC-MS) system or a direct insertion probe.
  • For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC. The compound is separated from the solvent and elutes into the mass spectrometer's ion source.
  • For a direct probe, a small amount of the liquid sample is introduced into the vacuum system of the mass spectrometer.

2. Ionization and Mass Analysis:

  • The gaseous sample molecules enter the ion source, which is under a high vacuum.
  • A beam of 70 eV electrons bombards the molecules, causing the ejection of an electron to form a radical cation (the molecular ion, M⁺·).[9]
  • Excess energy from the ionization process causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.
  • The positive ions (molecular ion and fragments) are accelerated out of the ion source by an electric field.
  • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Detection and Data Processing:

  • An ion detector measures the abundance of each ion.
  • The software plots the relative abundance of ions versus their m/z ratio, generating a mass spectrum.
  • Analyze the spectrum to identify the molecular ion peak and interpret the major fragment peaks to confirm the molecular structure.

Workflow Diagram: MS Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_proc Data Analysis intro1 Vaporize Liquid Sample (GC/Probe) ms1 Ionization (70 eV Electron Impact) intro1->ms1 ms2 Acceleration of Ions ms1->ms2 ms3 Mass Analysis (Separation by m/z) ms2->ms3 ms4 Ion Detection ms3->ms4 proc1 Generate Mass Spectrum ms4->proc1 proc2 Identify Molecular & Fragment Ions proc1->proc2 proc3 Interpret Fragmentation Pattern proc2->proc3

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectrometry Data for this compound

Table 4: Major Ions in the EI Mass Spectrum [11]

m/z Relative Intensity (%) Proposed Fragment/Ion
82 31.1 [C₆H₁₀]⁺· (Molecular Ion, M⁺·)
81 14.3 [C₆H₉]⁺ (Loss of H·)
67 100.0 [C₅H₇]⁺ (Loss of CH₃·, Base Peak)
54 28.4 [C₄H₆]⁺· (Retro-Diels-Alder type fragmentation)

| 39 | 23.3 | [C₃H₃]⁺ (Allyl cation) |

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methylenecyclopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Wittig reaction using cyclopentanone (B42830) and a phosphorus ylide, and the acid-catalyzed dehydration of 2-methylcyclopentanol (B36010). Other notable methods include intramolecular ene reactions (like the Conia-ene reaction) and palladium-catalyzed intramolecular cyclizations of 1,6-enynes.

Q2: My Wittig reaction to produce this compound is complete, but I am struggling to isolate the pure product from a white solid. What is this solid and how can I remove it?

A2: The white solid is almost certainly triphenylphosphine (B44618) oxide (Ph₃P=O), a common byproduct of the Wittig reaction.[1] Its removal can be challenging due to its polarity and high melting point. Here are some troubleshooting steps:

  • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by recrystallization of the crude product from a suitable solvent system.

  • Chromatography: Flash column chromatography on silica (B1680970) gel is a very effective method for separating the non-polar this compound from the more polar triphenylphosphine oxide. A non-polar eluent such as hexanes or a mixture of hexanes and a small amount of ethyl acetate (B1210297) is typically used.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like diethyl ether or pentane, allowing for its removal by filtration.[1]

Q3: After synthesizing this compound, I observe the formation of other isomers over time or during purification. Why is this happening and how can I prevent it?

A3: this compound is an exocyclic alkene and is thermodynamically less stable than its endocyclic isomer, 1-methylcyclopentene. Under acidic or certain catalytic conditions, this compound can isomerize to the more stable 1-methylcyclopentene. To minimize this side reaction:

  • Neutralize the reaction mixture: Ensure that any acidic catalysts or reagents are thoroughly neutralized during the workup. A wash with a mild base like sodium bicarbonate solution is recommended.

  • Avoid excessive heat: During distillation or other purification steps, use the lowest possible temperature to avoid thermally induced isomerization.

  • Use non-acidic drying agents: Employ drying agents like anhydrous sodium sulfate (B86663) or magnesium sulfate, and avoid acidic drying agents.

Troubleshooting Guides

Wittig Reaction for this compound Synthesis

This method involves the reaction of cyclopentanone with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form this compound and triphenylphosphine oxide.[2]

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low or no product yield 1. Incomplete ylide formation. 2. Inactive cyclopentanone. 3. Steric hindrance.1. Ensure anhydrous reaction conditions as the ylide is moisture-sensitive. Use a strong, non-nucleophilic base (e.g., n-BuLi, NaH) for ylide generation. 2. Check the purity of the cyclopentanone. 3. While less of an issue with cyclopentanone, for more hindered ketones, a more reactive ylide or longer reaction times may be necessary.
Presence of a white precipitate (triphenylphosphine oxide) in the final product Inherent byproduct of the Wittig reaction.1. Filtration: If the byproduct precipitates upon addition of a non-polar solvent, it can be filtered off. 2. Column Chromatography: Use silica gel chromatography with a non-polar eluent. 3. Recrystallization: Recrystallize the crude product from a suitable solvent.
Formation of 1-methylcyclopentene Isomerization of the product due to acidic conditions or heat.1. Ensure a thorough basic wash (e.g., sat. NaHCO₃ soln.) during workup. 2. Purify the product at the lowest possible temperature.

Experimental Protocol: Wittig Synthesis of this compound

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), portion-wise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Reaction with Cyclopentanone: Slowly add a solution of cyclopentanone in anhydrous THF to the ylide mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent to separate this compound from triphenylphosphine oxide.

Logical Troubleshooting Flowchart for Wittig Synthesis

Wittig_Troubleshooting start Start Wittig Reaction check_yield Low or No Yield? start->check_yield check_ylide Incomplete Ylide Formation? check_yield->check_ylide Yes product_isolation Product Isolation Issues check_yield->product_isolation No check_ketone Inactive Ketone? check_ylide->check_ketone No solution_ylide Ensure Anhydrous Conditions Use Strong Base check_ylide->solution_ylide Yes solution_ketone Check Ketone Purity check_ketone->solution_ketone Yes check_ketone->product_isolation No solution_ylide->start solution_ketone->start white_precipitate White Precipitate Present? product_isolation->white_precipitate isomer_formation Isomer Formation? white_precipitate->isomer_formation No solution_precipitate Remove Ph₃P=O via: - Chromatography - Filtration - Recrystallization white_precipitate->solution_precipitate Yes solution_isomer Neutralize with Base Avoid High Temperatures isomer_formation->solution_isomer Yes end_product Pure this compound isomer_formation->end_product No solution_precipitate->isomer_formation solution_isomer->end_product

Caption: Troubleshooting logic for Wittig synthesis of this compound.

Dehydration of 2-Methylcyclopentanol

This method involves the acid-catalyzed elimination of water from 2-methylcyclopentanol to form a mixture of alkenes. According to Zaitsev's rule, the most substituted alkene, 1-methylcyclopentene, is the major product.[3][4] However, this compound and 3-methylcyclopentene (B105217) are also formed as side products.

Product Distribution in Dehydration of 2-Methylcyclopentanol

Product Structure Typical Distribution Reason for Formation
1-MethylcyclopenteneTrisubstituted alkeneMajor ProductZaitsev's Rule (most stable product)
This compoundDisubstituted alkeneMinor ProductHofmann Elimination/Kinetic Product
3-MethylcyclopenteneDisubstituted alkeneMinor ProductElimination from a different β-carbon

Note: The exact product ratios can vary depending on the reaction conditions (acid catalyst, temperature, and reaction time).

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low yield of this compound The reaction thermodynamically favors the formation of 1-methylcyclopentene.1. Use a bulkier base for elimination: While this guide focuses on acid-catalyzed dehydration, using a bulky base in an E2 elimination of a derivative (e.g., tosylate) can favor the Hofmann product (less substituted alkene). 2. Optimize reaction conditions: Lower temperatures and shorter reaction times may slightly favor the kinetic product, this compound.
Difficult separation of isomers The boiling points of the isomeric products are very close.1. Fractional Distillation: Careful fractional distillation with a high-efficiency column is required. 2. Preparative Gas Chromatography (GC): For high purity samples, preparative GC can be employed.
Polymerization of alkenes Strong acid and high temperatures can lead to polymerization.1. Use a catalytic amount of acid. 2. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. 3. Distill the products as they form to remove them from the harsh reaction conditions.

Experimental Protocol: Dehydration of 2-Methylcyclopentanol

  • Place 2-methylcyclopentanol in a round-bottom flask with a boiling chip.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

  • Set up a simple or fractional distillation apparatus.

  • Heat the mixture to a temperature sufficient to distill the alkene products (typically around 100-150 °C).

  • Collect the distillate, which will be a mixture of the alkene isomers and water.

  • Workup: Separate the organic layer from the aqueous layer in a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: Carefully fractionally distill the dried organic layer to separate the isomeric products.

Reaction Pathway for Dehydration of 2-Methylcyclopentanol

Dehydration_Pathway start 2-Methylcyclopentanol protonation Protonation of -OH (H⁺ catalyst) start->protonation carbocation Formation of Secondary Carbocation protonation->carbocation rearrangement Hydride Shift (Rearrangement) carbocation->rearrangement elimination2 Elimination of H⁺ carbocation->elimination2 elimination3 Elimination of H⁺ carbocation->elimination3 tertiary_carbocation Formation of Tertiary Carbocation rearrangement->tertiary_carbocation elimination1 Elimination of H⁺ tertiary_carbocation->elimination1 product1 1-Methylcyclopentene (Major Product) elimination1->product1 product2 This compound (Minor Product) elimination2->product2 product3 3-Methylcyclopentene (Minor Product) elimination3->product3

Caption: Reaction pathway for the acid-catalyzed dehydration of 2-methylcyclopentanol.

References

Technical Support Center: Isomerization of Methylenecyclopentane to 1-Methylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the isomerization of methylenecyclopentane to 1-methylcyclopentene (B36725).

Frequently Asked Questions (FAQs)

Q1: What is the thermodynamic driving force for the isomerization of this compound to 1-methylcyclopentene?

A1: The isomerization is driven by the greater thermodynamic stability of 1-methylcyclopentene. As a general trend in alkene chemistry, more substituted endocyclic double bonds are more stable than exocyclic double bonds.[1] Experimental data on the heats of hydrogenation confirm this, with the hydrogenation of this compound being more exothermic, indicating it is the less stable isomer.[1] Computational studies using Density Functional Theory (DFT) also support this, showing 1-methylcyclopentene to be more stable by an enthalpy of 18.518 kJ/mol.[1] Consequently, under catalytic conditions, the reaction strongly favors the formation of 1-methylcyclopentene, and the reverse reaction is generally not observed.[1]

Q2: What types of catalysts are effective for this isomerization?

A2: A variety of catalysts can be employed for the isomerization of this compound to 1-methylcyclopentene. These broadly fall into two categories:

  • Transition Metals: Platinum (Pt) and palladium (Pd) based catalysts are effective.[1] For instance, studies on platinum single-crystal surfaces have demonstrated this transformation.[1] Supported platinum catalysts, such as 1% Pt on Al₂O₃, are used in gas-phase reactions.[1]

  • Solid Acids: Acidic catalysts like silica, alumina, zirconia, titania, and zeolites are also commonly used.[2] The activity of these catalysts is often correlated with their surface acidity.[2]

Q3: What is the proposed reaction mechanism?

A3: The reaction mechanism depends on the type of catalyst used.

  • On a Platinum Surface: The isomerization is believed to proceed through a common intermediate formed on the catalyst surface.[1] this compound adsorbs onto the platinum surface, rearranges to the more stable 1-methylcyclopentene, and then desorbs.[1]

  • Over Acidic Catalysts: The mechanism is thought to involve a carbocation intermediate.[3] The acidic sites of the catalyst facilitate the formation of this intermediate, which then rearranges to the more stable alkene.

Q4: Can 1-methylcyclopentene isomerize back to this compound?

A4: Under typical catalytic conditions, the reverse reaction (1-methylcyclopentene to this compound) is not observed.[1] This is due to a significant energy barrier for the conversion of the more stable endocyclic isomer to the less stable exocyclic form.[1] The thermodynamic stability of 1-methylcyclopentene dictates the unidirectional nature of this isomerization.[1]

Troubleshooting Guide

Problem 1: Low or no conversion of this compound.

Possible Cause Suggested Solution
Inactive Catalyst For metal catalysts, ensure proper pre-treatment (e.g., reduction with hydrogen at elevated temperatures) to activate the catalyst.[1] For acid catalysts, ensure they have not been poisoned by basic impurities in the starting material or solvent.
Insufficient Reaction Temperature Increase the reaction temperature. For liquid-phase reactions, this may involve increasing the reflux temperature. For gas-phase reactions, increase the furnace temperature.[1]
Low Catalyst Loading Increase the amount of catalyst used in the reaction.
Poor Catalyst-Substrate Contact In liquid-phase reactions, ensure efficient stirring. In gas-phase reactions, ensure proper packing of the catalyst bed to avoid channeling.

Problem 2: Presence of significant side products.

Possible Cause Suggested Solution
Catalyst is too Acidic Highly acidic catalysts can promote side reactions such as hydrogen transfer, cracking, and coking.[2] Consider using a catalyst with lower surface acidity.
High Reaction Temperature Elevated temperatures can lead to dehydrogenation or other decomposition pathways.[4] Optimize the temperature to favor isomerization while minimizing side reactions.
Presence of Impurities Impurities in the starting material or solvent can lead to undesired reactions. Ensure the purity of all reagents.

Problem 3: Difficulty in product analysis and quantification.

Possible Cause Suggested Solution
Inadequate Separation of Isomers Use gas chromatography (GC) with a suitable column to achieve baseline separation of this compound and 1-methylcyclopentene for accurate quantification.[1]
Incorrect Identification of Products Couple the GC with a mass spectrometer (MS) for positive identification of the product and any side products.[1]

Quantitative Data

Table 1: Thermodynamic Data for the Isomerization of this compound

CompoundHeat of Hydrogenation (kcal/mol)Relative Stability
1-Methylcyclopentene-25.3More Stable
This compound-26.9Less Stable

Data sourced from BenchChem[1].

Experimental Protocols

Protocol 1: Liquid-Phase Isomerization

Objective: To isomerize this compound to 1-methylcyclopentene in the liquid phase using a palladium catalyst.

Materials:

  • This compound

  • Palladium complex (e.g., PdCl₂(PPh₃)₂)

  • Inert solvent (e.g., toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Syringes and needles for sampling

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound in the inert solvent to the flask.

  • Add a catalytic amount of the palladium complex to the solution.[1]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.[1]

  • Monitor the reaction progress by withdrawing aliquots at regular intervals using a syringe.[1]

  • Immediately quench the reaction in the aliquot (e.g., by cooling or adding a catalyst deactivator) and analyze by GC to determine the ratio of 1-methylcyclopentene to this compound.[1]

  • Continue the reaction until the desired conversion is achieved.

Protocol 2: Gas-Phase Isomerization

Objective: To isomerize this compound to 1-methylcyclopentene in the gas phase using a supported platinum catalyst.

Materials:

  • This compound

  • Supported platinum catalyst (e.g., 1% Pt on Al₂O₃)

  • Quartz tube reactor

  • Furnace

  • Carrier gas (e.g., nitrogen or argon)

  • Bubbler

  • Cold trap

  • Gas chromatograph (GC) and mass spectrometer (MS) for analysis

Procedure:

  • Pack the quartz tube reactor with the supported platinum catalyst.[1]

  • Pre-treat the catalyst by heating it in a stream of hydrogen to ensure it is in an active state.[1]

  • Place the reactor in a furnace and set it to the desired reaction temperature.

  • Pass a carrier gas through a bubbler containing liquid this compound to introduce the reactant into the reactor in the gas phase.[1]

  • Control the flow rates of the carrier gas and the temperature of the bubbler to achieve the desired reactant concentration.[1]

  • Pass the effluent from the reactor through a cold trap to collect the products.[1]

  • Analyze the collected sample by GC-MS to determine the relative amounts of 1-methylcyclopentene and any remaining this compound.[1]

Visualizations

Isomerization_Pathway This compound This compound (Less Stable Isomer) Catalyst_Surface Catalyst Surface (e.g., Pt or Acid Site) This compound->Catalyst_Surface Adsorption Intermediate Common Intermediate Catalyst_Surface->Intermediate Rearrangement 1_Methylcyclopentene 1-Methylcyclopentene (More Stable Isomer) Intermediate->1_Methylcyclopentene Desorption

Caption: Proposed reaction pathway for catalytic isomerization.

Troubleshooting_Workflow decision decision issue issue Start Start Experiment Check_Conversion Low Conversion? Start->Check_Conversion Check_Side_Products Side Products? Check_Conversion->Check_Side_Products No Inactive_Catalyst Activate/Replace Catalyst Check_Conversion->Inactive_Catalyst Yes Low_Temp Increase Temperature Check_Conversion->Low_Temp Maybe High_Temp Decrease Temperature Check_Side_Products->High_Temp Yes Wrong_Catalyst Change Catalyst Acidity Check_Side_Products->Wrong_Catalyst Maybe Successful_Reaction Reaction Successful Check_Side_Products->Successful_Reaction No Inactive_Catalyst->Check_Conversion Low_Temp->Check_Conversion High_Temp->Check_Side_Products Wrong_Catalyst->Check_Side_Products

Caption: A troubleshooting workflow for the isomerization reaction.

References

Technical Support Center: Purification of Methylenecyclopentane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying methylenecyclopentane by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation necessary to purify this compound?

Fractional distillation is required to separate liquids with close boiling points.[1] this compound has a boiling point of 75-76°C, which can be very close to potential impurities from its synthesis, such as the isomer methylcyclopentane (B18539) (boiling point 71.8°C). Simple distillation is not effective when the boiling point difference between the components is less than 25°C.[1]

Q2: What are the most common impurities in a crude sample of this compound?

Common impurities depend on the synthetic route used. A frequent method for synthesizing this compound is the Wittig reaction, involving cyclopentanone (B42830) and a phosphorus ylide.[2][3] Potential impurities from this synthesis include:

  • Methylcyclopentane: An isomer that can form under certain reaction conditions.

  • Unreacted Cyclopentanone: The starting ketone for the Wittig synthesis.

  • Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[4]

  • Solvents: Such as tetrahydrofuran (B95107) (THF) or diethyl ether, which are often used in the Wittig reaction.

  • Side-reaction products: Depending on the specific base and reaction conditions used.

Q3: What kind of fractionating column is best for this purification?

For separating compounds with very close boiling points, a column with a high number of theoretical plates is recommended.[5] Vigreux columns or columns packed with inert materials like Raschig rings or glass beads increase the surface area for condensation and vaporization cycles, leading to better separation.[5][6] The longer the column, the more theoretical plates it has, but this can also lead to a lower recovery of the product.[5]

Q4: What is an azeotrope and could it be a problem?

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation of Fractions 1. Distillation rate is too fast: Insufficient time for equilibrium to be established in the column.[8] 2. Inefficient column: The fractionating column does not have enough theoretical plates for the separation. 3. Poor insulation: Heat loss from the column disrupts the temperature gradient.[5]1. Reduce the heating rate: Aim for a slow, steady collection of distillate (approximately 1-2 drops per second).[5] 2. Use a more efficient column: Employ a longer packed column or one with a more efficient packing material. 3. Insulate the column: Wrap the column with glass wool or aluminum foil to minimize heat loss.[5]
Temperature Fluctuations at the Thermometer 1. Inconsistent heating: The heat source is not providing a steady temperature. 2. "Bumping" of the liquid: Superheating of the liquid followed by sudden, violent boiling. 3. Azeotrope formation: The mixture may be forming an azeotrope which has a different boiling point than the individual components.[1]1. Use a heating mantle with a stirrer or an oil bath: This provides more uniform heating. 2. Add boiling chips or a magnetic stir bar: This will ensure smooth boiling. 3. Check for azeotropes: If the temperature is constant but doesn't match the expected boiling point, you may have an azeotrope. Consider alternative purification methods or azeotropic distillation.
No Distillate is Collecting 1. System leak: Vapors are escaping from the apparatus.[8] 2. Insufficient heating: The temperature is not high enough for the vapor to reach the condenser. 3. Condenser is too efficient: Vapors are condensing and returning to the distilling flask before reaching the collection vessel.1. Check all joints: Ensure all glassware connections are secure. 2. Increase the heating rate slightly: Monitor the temperature closely. 3. Reduce the flow of cooling water to the condenser: This is particularly relevant for very volatile compounds.
Column Flooding Excessive heating rate: The rate of vaporization is greater than the rate at which the condensate can flow back down the column.Reduce the heating rate: Allow the liquid to drain back into the distilling flask before resuming heating at a lower temperature.

Quantitative Data

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound 82.1475-76Desired Product
Methylcyclopentane 84.1671.8Common Isomeric Impurity
Cyclopentanone 84.12130.6Unreacted Starting Material
Triphenylphosphine oxide 278.28360Wittig Reaction Byproduct
Tetrahydrofuran (THF) 72.1166Common Reaction Solvent
Diethyl Ether 74.1234.6Common Reaction Solvent

Experimental Protocol: Fractional Distillation of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude sample.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (select a size where the liquid fills approximately half the volume)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings/glass beads)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer or an oil bath

  • Boiling chips or a magnetic stir bar

  • Clamps and stands

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • Add the crude this compound to the flask.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[5]

    • Wrap the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.[5]

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Start heating the round-bottom flask gently. If using a magnetic stirrer, begin stirring.

    • Observe the "reflux ring" of condensing vapor as it slowly rises up the fractionating column. A slow ascent is crucial for good separation.[5]

    • Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.[5]

  • Fraction Collection:

    • The first fraction collected will likely be the most volatile impurities (e.g., residual solvents like diethyl ether or THF). This is the "forerun."

    • Monitor the temperature closely. When the temperature stabilizes near the boiling point of the next expected component (e.g., methylcyclopentane at ~71.8°C), change the receiving flask to collect this fraction.

    • Once the temperature begins to rise again, it indicates that the lower-boiling impurity has been mostly removed.

    • When the temperature stabilizes at the boiling point of this compound (75-76°C), switch to a clean receiving flask to collect the purified product.

    • Continue collecting this main fraction as long as the temperature remains stable.

    • If the temperature rises significantly above 76°C, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation or collect this "after-run" in a separate flask.

  • Shutdown:

    • Turn off the heating source and allow the apparatus to cool down completely before disassembling.

Visualizations

Experimental_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_collection Fraction Collection A Add Crude Sample & Boiling Chips to Flask B Assemble Distillation Apparatus A->B C Insulate Fractionating Column B->C D Start Heating & Cooling Water C->D E Observe Reflux & Adjust Heating Rate D->E F Monitor Temperature E->F G Collect Forerun (Low-Boiling Impurities) F->G H Collect Intermediate Fraction G->H I Collect Pure this compound H->I J Collect After-run (High-Boiling Impurities) I->J

Caption: Experimental workflow for the fractional distillation of this compound.

Troubleshooting_Logic cluster_solutions1 Poor Separation Solutions cluster_solutions2 Temperature Fluctuation Solutions cluster_solutions3 No Distillate Solutions start Distillation Issue Observed issue1 Poor Separation? start->issue1 issue2 Temperature Fluctuating? issue1->issue2 No sol1a Decrease Heating Rate issue1->sol1a Yes sol1b Improve Column Insulation issue1->sol1b Yes sol1c Use a More Efficient Column issue1->sol1c Yes issue3 No Distillate? issue2->issue3 No sol2a Ensure Uniform Heating issue2->sol2a Yes sol2b Add Boiling Chips/Stir issue2->sol2b Yes sol2c Check for Azeotrope issue2->sol2c Yes sol3a Check for Leaks issue3->sol3a Yes sol3b Increase Heating issue3->sol3b Yes sol3c Adjust Condenser Flow issue3->sol3c Yes end Problem Resolved sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end sol3a->end sol3b->end sol3c->end

Caption: Troubleshooting logic for fractional distillation issues.

References

Technical Support Center: Purification of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylenecyclopentane reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis via the Wittig reaction?

A1: The most prevalent impurity when synthesizing this compound using a Wittig reaction with cyclopentanone (B42830) is triphenylphosphine (B44618) oxide (TPPO).[1] This byproduct is formed from the triphenylphosphine ylide reagent during the reaction. Other potential impurities include unreacted cyclopentanone, residual solvents, and isomeric byproducts such as 1-methylcyclopentene (B36725), which can form under certain conditions.

Q2: Why is triphenylphosphine oxide (TPPO) difficult to remove?

A2: Triphenylphosphine oxide (TPPO) can be challenging to separate from the desired this compound product due to its polarity and solubility characteristics. It is often a white solid that can be soluble in many common organic solvents used for extraction and chromatography, making simple separation techniques less effective.[1]

Q3: What are the recommended methods for purifying this compound?

A3: The primary methods for purifying this compound are fractional distillation and flash column chromatography. Fractional distillation is particularly effective for separating this compound from volatile impurities and isomers with close boiling points. Flash chromatography is useful for removing non-volatile impurities like triphenylphosphine oxide and other polar byproducts.[2]

Q4: Can isomerization of this compound occur during purification?

A4: Yes, isomerization of the exocyclic double bond of this compound to the more thermodynamically stable endocyclic double bond of 1-methylcyclopentene can occur, particularly at elevated temperatures or in the presence of acidic impurities. This is a key consideration during purification, especially when using fractional distillation.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of this compound should be assessed using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] These techniques can effectively separate and quantify the desired product from residual starting materials, solvents, and isomeric impurities. Proton and Carbon-13 NMR spectroscopy can also be used to confirm the structure and identify the presence of impurities.

Troubleshooting Guides

Issue 1: Presence of a White Solid (Triphenylphosphine Oxide) in the Product
  • Symptom: A white, crystalline solid is observed in the crude or partially purified product. NMR analysis shows characteristic peaks for triphenylphosphine oxide.

  • Cause: Incomplete removal of the triphenylphosphine oxide byproduct from a Wittig reaction.

  • Solutions:

    • Silica (B1680970) Plug Filtration: For relatively non-polar products like this compound, a simple and effective method is to pass a solution of the crude product through a short plug of silica gel. Suspend the crude mixture in a non-polar solvent like pentane (B18724) or hexane (B92381), where this compound is soluble, but TPPO has low solubility.[2][3] The non-polar product will elute with the solvent, while the more polar TPPO will be retained on the silica.[2][3] This process may need to be repeated for complete removal.[2][3]

    • Precipitation and Filtration: Take advantage of the low solubility of TPPO in non-polar solvents. Concentrate the reaction mixture and then add a non-polar solvent such as hexanes or ether to precipitate the TPPO, which can then be removed by filtration.[1]

    • Complexation with Metal Salts: In cases where the above methods are insufficient, TPPO can be removed by forming an insoluble complex with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[1][4] The complex can then be easily filtered off.

Issue 2: Contamination with Isomeric Byproducts (e.g., 1-Methylcyclopentene)
  • Symptom: GC or NMR analysis indicates the presence of 1-methylcyclopentene in the purified product.

  • Cause: Isomerization of this compound during the reaction workup or purification, often due to heat or acidic conditions.

  • Solutions:

    • Fractional Distillation: Careful fractional distillation is the most effective method for separating isomers with close boiling points.[2] Use a fractionating column with a high number of theoretical plates and maintain a slow, steady distillation rate. Monitor the head temperature closely; the lower-boiling isomer will distill first.

    • Vacuum Distillation: To minimize thermal stress and reduce the likelihood of isomerization, perform the distillation under reduced pressure.[5][6] Lowering the pressure will decrease the boiling points of the components.

Issue 3: Low Yield After Purification
  • Symptom: The final isolated yield of pure this compound is significantly lower than expected.

  • Cause: This can be due to several factors, including product loss during transfers, incomplete separation during extraction or chromatography, or product evaporation due to its volatility.

  • Solutions:

    • Minimize Transfers: Handle the volatile product carefully and minimize the number of transfers between flasks.

    • Optimize Chromatography: If using flash chromatography, ensure the correct solvent system is chosen based on TLC analysis to achieve good separation without excessive band broadening, which can lead to mixed fractions and lower isolated yield.

    • Control Distillation Rate: A distillation rate that is too fast will result in poor separation and contamination of the desired fraction, leading to a lower yield of pure product. A slow and steady rate of 1-2 drops per second is recommended.[2]

Data Presentation

Table 1: Representative Purification Efficiency for Removal of Triphenylphosphine Oxide (TPPO)

Purification StepPurity of Desired Compound (%)TPPO Content (%)Representative Yield (%)
Crude Reaction Mixture~60-70%~20-30%-
After Silica Plug Filtration~90-95%<5%~85-95%
After Fractional Distillation>98%Not Applicable~80-90%
After Flash Chromatography>99%<1%~75-85%

Note: The data presented are representative values for analogous purification processes and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is designed to separate this compound from volatile impurities and isomeric byproducts.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Heating: Begin heating the flask gently. As the mixture starts to boil, a condensation ring will slowly ascend the fractionating column. Maintain a slow and steady heating rate to ensure good separation.[2]

  • Collecting Fractions:

    • The initial fraction will be enriched in lower-boiling impurities. Monitor the head temperature closely.

    • When the temperature stabilizes at the boiling point of this compound (approximately 72 °C at atmospheric pressure), change the receiving flask to collect the purified product.

    • Maintain a slow distillation rate of 1-2 drops per second.[2]

  • Completion: Stop the distillation when the temperature starts to drop or when a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the purity of the collected fractions using GC or GC-MS.[2]

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol is effective for removing non-volatile and polar impurities such as triphenylphosphine oxide.

Materials:

  • Silica gel (230-400 mesh)

  • Non-polar solvent system (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like diethyl ether or ethyl acetate, determined by TLC)

  • Chromatography column

  • Compressed air source

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound. For a non-polar compound like this compound, pure hexane or a low percentage of ether in hexane is a good starting point.[7]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.

    • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica. Add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and apply gentle air pressure to begin elution.

    • Maintain a steady flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound (Contains TPPO, isomers, solvent) Distillation Fractional Distillation Crude->Distillation Removes volatile impurities & isomers Chromatography Flash Column Chromatography Crude->Chromatography Removes non-volatile impurities (TPPO) Analysis Purity Analysis (GC/MS, NMR) Distillation->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingTree Start Impure Product ImpurityType Identify Impurity Type (NMR, GC-MS) Start->ImpurityType WhiteSolid White Solid (TPPO) ImpurityType->WhiteSolid Isomer Isomeric Impurity ImpurityType->Isomer Other Other Impurities ImpurityType->Other SilicaPlug Silica Plug Filtration WhiteSolid->SilicaPlug Yes Precipitation Precipitation with non-polar solvent WhiteSolid->Precipitation Yes FracDist Fractional Distillation Isomer->FracDist Yes Reevaluate Re-evaluate Purification Strategy Other->Reevaluate VacDist Vacuum Distillation (to prevent further isomerization) FracDist->VacDist If isomerization persists

References

Wittig Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Wittig reaction conditions for higher yields and desired stereoselectivity.

Troubleshooting Guide

Low yields or unexpected outcomes in a Wittig reaction can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Inefficient Ylide Formation The generation of the phosphorus ylide is a critical first step. Ensure the base is strong enough to deprotonate the phosphonium (B103445) salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are often necessary.[1] The phosphonium salt must be completely dry, as moisture will quench the base and the ylide.
Poor Quality of Reagents Aldehydes can be prone to oxidation or polymerization. Ensure the aldehyde is pure before use. The phosphonium salt should be anhydrous.
Steric Hindrance Sterically hindered ketones or bulky ylides can lead to slow reaction rates and poor yields.[2] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative as phosphonate (B1237965) carbanions are generally more nucleophilic.[3][4]
Incorrect Reaction Temperature Ylide formation is often conducted at low temperatures (e.g., 0 °C to -78 °C) to prevent decomposition. The Wittig reaction itself may require optimization of temperature depending on the substrates. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
Suboptimal Solvent Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are standard for ylide formation. Ensure the solvent is absolutely dry.

Issue 2: Poor Stereoselectivity (Incorrect E/Z Ratio)

Potential CauseRecommended Solution
Ylide Type The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally lead to the thermodynamically favored (E)-alkene.[5][6] Unstabilized ylides (containing alkyl or aryl groups) typically yield the kinetically favored (Z)-alkene.[5][6]
Presence of Lithium Salts For unstabilized ylides, the presence of lithium salts can decrease Z-selectivity by promoting equilibration of intermediates.[7] To favor the Z-alkene, "salt-free" conditions using sodium or potassium bases (e.g., NaHMDS, KHMDS) are recommended.[1]
Reaction Conditions for (E)-Alkene To obtain the (E)-alkene from unstabilized ylides, the Schlosser modification can be employed.[2][8][9] This involves using phenyllithium (B1222949) at low temperatures to equilibrate the betaine (B1666868) intermediate to the more stable threo form, which then yields the (E)-alkene.[2]
Solvent Effects The polarity of the solvent can influence the E/Z ratio. For unstabilized ylides, non-polar aprotic solvents generally favor Z-selectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the correct base for my Wittig reaction?

A1: The choice of base depends on the acidity of the phosphonium salt, which is determined by the substituents on the carbon adjacent to the phosphorus.

  • Stabilized ylides: These are formed from phosphonium salts with electron-withdrawing groups (e.g., esters, ketones) and are more acidic. Milder bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) can be used.[10]

  • Unstabilized ylides: These are derived from alkyl- or aryl-substituted phosphonium salts and require strong bases for deprotonation. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK).[1]

Q2: My reaction is not working with a sterically hindered ketone. What are my options?

A2: Sterically hindered ketones are often poor substrates for the Wittig reaction, especially with stabilized ylides. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[4] The phosphonate carbanions used in the HWE reaction are more nucleophilic and less sterically demanding than Wittig reagents, often providing higher yields with challenging substrates.[3][4]

Q3: How can I control the stereochemistry to favor the (E)-alkene?

A3: There are two primary strategies:

  • Use a stabilized ylide: If your target molecule allows for an electron-withdrawing group on the ylide, this will strongly favor the formation of the (E)-alkene.[5][6]

  • Employ the Schlosser modification: For unstabilized ylides, the Schlosser modification is designed to produce (E)-alkenes.[2][8][9] This involves the addition of a second equivalent of an organolithium reagent (like phenyllithium) at low temperature to deprotonate the intermediate betaine, followed by a protonation step.[11]

Q4: How can I improve the Z-selectivity of my reaction with an unstabilized ylide?

A4: To maximize the formation of the (Z)-alkene with unstabilized ylides, it is crucial to use "salt-free" conditions. This means avoiding lithium-containing bases like n-BuLi, as lithium cations can promote equilibration to the more stable intermediate that leads to the (E)-alkene.[7] Instead, use sodium or potassium bases such as NaHMDS or KHMDS in a non-polar, aprotic solvent like THF at low temperatures (e.g., -78 °C).

Q5: I am having trouble removing the triphenylphosphine (B44618) oxide byproduct. What purification strategies can I use?

A5: Triphenylphosphine oxide (TPPO) can be challenging to remove by standard column chromatography due to its polarity. Here are a few strategies:

  • Crystallization: If your product is a solid, recrystallization can be effective as TPPO may remain in the mother liquor.

  • Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent mixture like hexane/ether and removed by filtration.[12]

  • Alternative Reactions: The Horner-Wadsworth-Emmons reaction produces a water-soluble phosphate (B84403) byproduct that is easily removed during aqueous workup, simplifying purification.[3][4][13]

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different reagents on the yield and stereoselectivity of the Wittig reaction.

Table 1: Effect of Base and Phosphorane on Yield and E/Z Ratio

EntryPhosphoraneBaseAldehydeYield (%)E/Z Ratio
1Ph₃P=CHPhNaHMDSPhCHO>9547:53
2Ph₃P=CHPhn-BuLiPhCHO>9547:53
3(2-pyridyl)Ph₂P=CHPhNaHMDSPhCHO>9590:10
4(2-pyridyl)Ph₂P=CHPhn-BuLiPhCHO>9565:35

Data adapted from a study on the influence of heteroaryl substituents on phosphorus.[14]

Table 2: Yield and Stereoselectivity in a One-Pot Aqueous Wittig Reaction

EntryR¹ (on Aldehyde)R² (on Alkyl Halide)Yield (%)E:Z Ratio
14-CHOCO₂Me46.595.5:4.5
2HCO₂Me54.999.8:0.2
34-ClCO₂Me55.893.1:6.9
4HCN56.958.8:41.2

Data from a study on a green, one-pot aqueous Wittig reaction.[15]

Key Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with an Unstabilized Ylide (Z-selective)

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonium salt (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK) (1.1 eq). A distinct color change (often to orange or red) indicates ylide formation.

    • Stir the mixture at -78 °C for 1 hour.

  • Wittig Reaction:

    • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF via syringe to the cold ylide solution.

    • Continue stirring at -78 °C and monitor the reaction by TLC.

    • Once the reaction is complete, allow it to slowly warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for High E-Selectivity

  • Carbanion Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF and cool the suspension to 0 °C.

    • Slowly add the phosphonate ester (1.1 eq) via syringe.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • HWE Reaction:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water and brine. The phosphate byproduct is water-soluble and will be removed in the aqueous layers.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Further purification can be achieved by column chromatography if needed.

Protocol 3: Schlosser Modification for E-Alkene Synthesis

  • Initial Ylide Reaction:

    • Generate the ylide from the corresponding phosphonium salt using n-butyllithium in THF at low temperature as in Protocol 1.

    • Add the aldehyde (1.0 eq) at -78 °C and stir for 1 hour.

  • Betaine Modification:

    • Cool the reaction mixture to -78 °C.

    • Add a second equivalent of n-butyllithium or phenyllithium dropwise and stir for 30 minutes.

    • Add a proton source, such as a hindered alcohol (e.g., tert-butanol), to protonate the intermediate.

  • Elimination:

    • Allow the reaction to slowly warm to room temperature to effect elimination.

    • Perform an aqueous workup as described in Protocol 1.

Visual Guides

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde_Ketone R'-(C=O)-R'' Aldehyde_Ketone->Oxaphosphetane Alkene R-CH=C(R')R'' (Alkene) Oxaphosphetane->Alkene Cycloreversion TPPO Ph₃P=O (Byproduct) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism.

Wittig_Workflow start Start: Define Target Alkene reagent_prep Prepare/Purify Reagents (Phosphonium Salt, Aldehyde/Ketone) start->reagent_prep ylide_formation Ylide Formation (Anhydrous Solvent, Inert Atmosphere, Strong Base) reagent_prep->ylide_formation reaction Wittig Reaction (Add Aldehyde/Ketone, Control Temperature) ylide_formation->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Analyze Product (NMR, MS for Yield and Purity) purification->analysis end End: Pure Alkene analysis->end

Caption: Experimental workflow for the Wittig reaction.

Troubleshooting_Wittig cluster_ylide Ylide Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield or No Reaction? check_ylide Check Ylide Formation start->check_ylide Yes check_reagents Check Reagent Quality start->check_reagents Yes check_conditions Check Reaction Conditions start->check_conditions Yes base_strength Base too weak? check_ylide->base_strength dry_reagents Reagents/Solvent wet? check_ylide->dry_reagents ylide_decomposition Ylide decomposed? check_ylide->ylide_decomposition aldehyde_purity Aldehyde oxidized/polymerized? check_reagents->aldehyde_purity salt_purity Phosphonium salt impure/wet? check_reagents->salt_purity steric_hindrance Steric hindrance an issue? check_conditions->steric_hindrance temperature Temperature too low/high? check_conditions->temperature solution_base Use stronger base base_strength->solution_base solution_dry Use anhydrous reagents/solvent dry_reagents->solution_dry solution_ylide_temp Generate/use ylide at low temp ylide_decomposition->solution_ylide_temp solution_aldehyde Purify aldehyde before use aldehyde_purity->solution_aldehyde solution_salt Dry phosphonium salt salt_purity->solution_salt solution_hwe Consider HWE reaction steric_hindrance->solution_hwe solution_temp Optimize reaction temperature temperature->solution_temp

Caption: Troubleshooting logic for low-yield Wittig reactions.

References

Technical Support Center: Dehydration of 1-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for challenges encountered during the dehydration of 1-methylcyclopentanol (B105226). It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this elimination reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the acid-catalyzed dehydration of 1-methylcyclopentanol.

Q1: What are the primary products of the acid-catalyzed dehydration of 1-methylcyclopentanol?

The acid-catalyzed dehydration of 1-methylcyclopentanol is an elimination reaction (typically E1) that proceeds through a tertiary carbocation intermediate.[1][2] This intermediate can lose a proton from two different adjacent carbons, leading to the formation of two main alkene products:

  • 1-methylcyclopentene (B36725): This is the more substituted alkene and is generally the thermodynamically more stable product, favored by Zaitsev's rule.[3]

  • Methylenecyclopentane: This is the less substituted alkene, often referred to as the Hofmann product, and is typically the minor product.[4]

The reaction is driven towards the products by removing the lower-boiling alkenes from the reaction mixture via distillation as they are formed, in accordance with Le Chatelier's principle.[5]

Q2: My reaction yielded a low amount of the desired 1-methylcyclopentene and a high proportion of this compound. What went wrong?

This is a common challenge related to the regioselectivity of the elimination. Several factors can influence the product ratio:

  • Reaction Temperature: Lower temperatures may favor the kinetic product (this compound) over the more thermodynamically stable product (1-methylcyclopentene). Ensure the reaction is heated sufficiently to allow for equilibrium to be established, which favors the Zaitsev product. For tertiary alcohols, dehydration can occur at relatively mild temperatures (25°– 80°C), but optimization may be required.

  • Acid Catalyst: The choice and concentration of the acid catalyst can play a role. While strong acids like sulfuric acid are effective, they can also promote side reactions. Phosphoric acid is often a milder alternative that can lead to cleaner reactions.[6][7]

  • Reaction Time: Insufficient reaction time may not allow for the complete conversion of the starting material or for the isomerization of the less stable alkene to the more stable one.

Troubleshooting Low 1-Methylcyclopentene Yield:

IssuePossible CauseSuggested Solution
High proportion of this compound Reaction conditions favor the kinetic product.Increase reaction temperature to favor the thermodynamic product (1-methylcyclopentene). Consider using a milder acid catalyst like phosphoric acid.[6][7]
Low overall yield of alkenes Incomplete reaction.Increase reaction time or temperature. Ensure efficient removal of alkene products via distillation to drive the equilibrium forward.[5]
Polymerization of the alkene products.Avoid excessively high temperatures and strong acid concentrations. Distill the products as they form to remove them from the acidic environment.[7]
Loss of product during workup.1-methylcyclopentene is volatile. Ensure distillation apparatus is well-sealed and the receiving flask is cooled in an ice bath to minimize evaporative losses.[7]

Q3: The reaction mixture turned dark brown or black. What is the cause and how can I prevent it?

Charring or darkening of the reaction mixture is often due to the strong oxidizing nature of the acid catalyst, particularly concentrated sulfuric acid.[6] This leads to unwanted side reactions and decomposition of the organic material.

Solutions:

  • Use a Milder Acid: Switch from sulfuric acid to 85% phosphoric acid, which is less oxidizing.[6][7]

  • Control Temperature: Avoid overheating the reaction mixture. Use a heating mantle with a temperature controller and a sand bath for even heat distribution.

  • Ensure Proper Stirring: Efficient stirring prevents localized overheating and charring.

Q4: How can I effectively separate 1-methylcyclopentene from this compound and other impurities?

Fractional distillation is the most effective method for separating the alkene isomers due to the difference in their boiling points.[8]

CompoundBoiling Point (°C)
1-Methylcyclopentene ~76
This compound ~75
3-Methylcyclopentene 65-66
4-Methylcyclopentene 65-66
1-Methylcyclopentanol 137-138

Given the close boiling points of 1-methylcyclopentene and this compound, a highly efficient fractional distillation column is required for good separation.

For non-volatile impurities, flash column chromatography can be employed, although care must be taken to minimize product loss due to the volatility of the alkenes.

Q5: What is the best way to confirm the purity and composition of my product mixture?

Gas Chromatography (GC) is the primary method for determining the purity of the product and quantifying the relative amounts of the different alkene isomers.[5] For definitive identification of the peaks, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique as it provides structural information.[9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 1-Methylcyclopentanol

This protocol details the synthesis of 1-methylcyclopentene and this compound via the dehydration of 1-methylcyclopentanol using phosphoric acid.

Materials:

  • 1-Methylcyclopentanol

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Hexane (B92381) (for GC analysis)

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus

  • Heating mantle with stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • Ice bath

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of 1-methylcyclopentanol and a magnetic stir bar. While stirring, slowly add 5 mL of 85% phosphoric acid.

  • Distillation: Assemble a fractional distillation apparatus connected to the round-bottom flask. Place a receiving flask in an ice bath to collect the distillate.

  • Heating: Gently heat the reaction mixture using a heating mantle. The alkene products will begin to distill as they are formed. Maintain a steady distillation rate, keeping the head temperature below 100°C.

  • Workup: Continue the distillation until no more product is collected. Transfer the distillate to a separatory funnel.

  • Washing: Wash the distillate sequentially with:

    • 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • 20 mL of water.

    • 20 mL of saturated brine solution to aid in phase separation.

  • Drying: Carefully separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes to dry the product.

  • Isolation: Decant the dried liquid into a clean, pre-weighed flask. The product is a mixture of 1-methylcyclopentene and this compound.

  • Analysis: Determine the product composition and purity using Gas Chromatography (GC).

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol provides a general method for analyzing the product mixture from the dehydration of 1-methylcyclopentanol.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for separating the isomers based on their boiling points.

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 100°C at 10°C/min.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL (with an appropriate split ratio).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the product mixture in a volatile solvent (e.g., hexane or pentane).

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis: Identify the peaks corresponding to 1-methylcyclopentene and this compound based on their retention times (lower boiling point compounds will have shorter retention times). Calculate the area percentage of each peak to determine the relative composition of the product mixture.

Visualizations

Dehydration_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation 1_Methylcyclopentanol 1-Methylcyclopentanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) 1_Methylcyclopentanol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O (Slow, Rate-Determining) 1_Methylcyclopentene 1-Methylcyclopentene (Zaitsev Product - Major) Carbocation->1_Methylcyclopentene - H+ (from ring) This compound This compound (Hofmann Product - Minor) Carbocation->this compound - H+ (from methyl group)

Caption: E1 mechanism for the dehydration of 1-methylcyclopentanol.

Troubleshooting_Workflow start Start: Dehydration of 1-Methylcyclopentanol gc_analysis Analyze Product by GC start->gc_analysis low_yield Low Overall Yield? gc_analysis->low_yield high_hofmann High this compound? low_yield->high_hofmann No incomplete_reaction Incomplete Reaction: - Increase temp/time - Distill product as it forms low_yield->incomplete_reaction Yes charring Reaction Mixture Charred? high_hofmann->charring No kinetic_control Kinetic Control Favored: - Increase temperature - Use milder acid (H3PO4) high_hofmann->kinetic_control Yes oxidizing_acid Strong Oxidizing Acid: - Switch to H3PO4 - Control temperature carefully charring->oxidizing_acid Yes success Successful Synthesis of 1-Methylcyclopentene charring->success No incomplete_reaction->start polymerization Polymerization: - Lower temp - Use milder acid - Distill product quickly kinetic_control->start oxidizing_acid->start

Caption: Troubleshooting workflow for dehydration of 1-methylcyclopentanol.

References

preventing polymerization of methylenecyclopentane during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe storage and handling of methylenecyclopentane to prevent unwanted polymerization. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and purity of your material.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity or Gel Formation in Stored Sample Onset of polymerization.Immediate Action: Cool the sample to 0-4°C to slow the reaction. Analytical Confirmation: Perform analytical tests (see --INVALID-LINK-- and --INVALID-LINK--) to confirm the presence of polymers. If Polymer is Present: If the extent of polymerization is minor, the monomer may be purified by distillation. If significant polymerization has occurred, dispose of the material according to your institution's hazardous waste guidelines.
Cloudiness or Precipitate Formation Polymer precipitation. This compound polymer is insoluble in the monomer.Follow the same actions as for increased viscosity. A simple and rapid test for the presence of polymer is to add a small aliquot of the sample to a large volume of methanol. The polymer will be insoluble and cause cloudiness or a precipitate.
Discoloration of the Monomer Presence of impurities or degradation products that could initiate polymerization.Analytical Confirmation: Analyze the sample for impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Purification: If impurities are detected, purify the this compound by distillation, ensuring to add a suitable inhibitor to the distillation flask and receiver.
Inconsistent Reaction Outcomes Partial polymerization of the this compound starting material. The presence of oligomers can affect reaction kinetics and stoichiometry.Before use in a reaction, confirm the purity of the this compound using GC-MS (see --INVALID-LINK--) to ensure the absence of polymers or oligomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: The polymerization of this compound, an olefin, is primarily initiated by free radicals. These radicals can be generated by:

  • Heat: Elevated temperatures provide the energy for spontaneous radical formation.

  • Light: Ultraviolet (UV) radiation can initiate the formation of radicals.

  • Contaminants: Impurities such as peroxides (formed by exposure to oxygen), metal ions, and other radical-generating species can act as initiators.[]

  • Oxygen: While essential for the function of phenolic inhibitors, oxygen can also contribute to the formation of peroxides, which are polymerization initiators, in the absence of an effective inhibitor.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:

Parameter Recommended Condition Rationale
Temperature Refrigerated (0-10°C)Reduces the rate of spontaneous polymerization.
Light Store in an amber or opaque containerProtects the monomer from UV light, which can initiate polymerization.
Atmosphere Headspace should contain air (oxygen) if using phenolic inhibitorsPhenolic inhibitors require oxygen to effectively scavenge free radicals.[2]
Inhibitor Presence of a suitable inhibitorTo quench any free radicals that may form.
Container Tightly sealed, clean, and dry container made of an appropriate material (e.g., glass or stainless steel)Prevents contamination from atmospheric moisture and other impurities.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization.[3] They function by reacting with and deactivating free radicals, thus terminating the polymerization chain reaction.[2][3] Common types of inhibitors include phenolic compounds (like hydroquinone (B1673460) and BHT), amines, and stable nitroxide radicals.[2]

Q4: Which polymerization inhibitors are recommended for this compound and at what concentration?

Inhibitor Typical Concentration (ppm) Notes
Butylated Hydroxytoluene (BHT) 50 - 200A common and effective free-radical scavenger.
Hydroquinone (HQ) 100 - 500Requires the presence of oxygen to be effective.[2]
4-tert-Butylcatechol (TBC) 50 - 150Often used for stabilizing dienes and other reactive monomers.[3]

It is crucial to verify the inhibitor type and concentration with the supplier. If the monomer is to be stored for an extended period, the inhibitor concentration should be monitored and replenished if necessary.

Q5: How can I test for the presence of polymer in my this compound sample?

A5: Several analytical techniques can be used to detect the presence of polymer. A simple qualitative test involves adding a small amount of the sample to a large volume of a non-solvent for the polymer, such as methanol. If the polymer is present, the solution will become cloudy or a precipitate will form. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect oligomers, and Fourier Transform Infrared (FTIR) Spectroscopy can be used to monitor the disappearance of the monomer's C=C bond.

Experimental Protocols

Protocol 1: Quantification of Polymer Formation using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To detect and quantify the presence of oligomers of this compound in a sample.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of pure this compound in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).

    • Prepare a dilution series of this stock solution to create a calibration curve.

    • Dilute the sample to be analyzed in the same solvent to a concentration within the range of the calibration curve.

  • GC-MS Parameters (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Mode: Full scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the this compound monomer based on its retention time and mass spectrum.

    • Search for peaks at higher retention times that correspond to dimers, trimers, and other oligomers. The mass spectra of these oligomers will show repeating units of the monomer mass (82.14 g/mol ).

    • Quantify the amount of monomer remaining in the sample by comparing its peak area to the calibration curve. The presence of oligomer peaks indicates polymerization.

Protocol 2: Monitoring Polymerization using Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the depletion of the this compound monomer by observing the change in the absorbance of its characteristic C=C bond.

Methodology:

  • Sample Preparation:

    • Acquire an FTIR spectrum of a pure, unpolymerized sample of this compound to serve as a reference.

    • Samples can be analyzed neat by placing a small drop between two KBr or NaCl plates.

  • FTIR Analysis:

    • Record the FTIR spectrum of the sample over the range of 4000-650 cm⁻¹.

    • Pay close attention to the region around 1650 cm⁻¹, which corresponds to the C=C stretching vibration of the exocyclic double bond in this compound.

  • Data Analysis:

    • Compare the spectrum of the stored sample to the reference spectrum.

    • A decrease in the intensity of the C=C stretching peak at ~1650 cm⁻¹ relative to a stable reference peak (e.g., a C-H stretching peak) indicates that the monomer has polymerized.

    • This method is particularly useful for monitoring the progress of polymerization over time.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer1 This compound Radical->Monomer1 Attacks double bond Radical_Monomer Radical-Monomer Adduct Monomer1->Radical_Monomer Monomer2 This compound Radical_Monomer->Monomer2 Reacts with another monomer Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain Two_Chains Two Growing Chains Growing_Chain->Two_Chains Stable_Polymer Stable Polymer Two_Chains->Stable_Polymer Combination

Caption: Free-radical polymerization mechanism of this compound.

Inhibition_Mechanism Growing_Radical_Chain Growing Polymer Radical Inactive_Species Stable, Non-Radical Species Growing_Radical_Chain->Inactive_Species Reacts with Inhibitor Inhibitor (e.g., BHT) Inhibitor->Inactive_Species Donates H•

Caption: Mechanism of polymerization inhibition by a free-radical scavenger.

Troubleshooting_Workflow start Suspected Polymerization (e.g., increased viscosity) visual_inspection Visual Inspection (Cloudiness, Precipitate) start->visual_inspection analytical_confirmation Analytical Confirmation (GC-MS, FTIR) visual_inspection->analytical_confirmation polymer_present Is Polymer Present? analytical_confirmation->polymer_present minor_polymerization Minor Polymerization? polymer_present->minor_polymerization Yes continue_use Continue with Experiment polymer_present->continue_use No purify Purify by Distillation (with inhibitor) minor_polymerization->purify Yes dispose Dispose of Material minor_polymerization->dispose No purify->continue_use check_storage Review Storage Conditions (Temp, Light, Inhibitor) dispose->check_storage

Caption: Troubleshooting workflow for suspected this compound polymerization.

References

troubleshooting low yields in Grignard reactions with cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues leading to low yields in Grignard reactions with cyclopentanone (B42830).

Troubleshooting Guide

This guide addresses specific problems that can arise during the Grignard reaction with cyclopentanone, presented in a question-and-answer format.

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

Failure to initiate is often due to an inactive magnesium surface or the presence of trace amounts of water.[1][2]

  • Inadequate Drying of Glassware and Reagents: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at over 120°C for several hours immediately before use.[1][3] Solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[4][5]

  • Inactive Magnesium Surface: The surface of magnesium turnings can have a passivating layer of magnesium oxide which prevents the reaction from starting.[2][6]

    • Activation Methods:

      • Gently crush the magnesium turnings in a dry flask under an inert atmosphere to expose a fresh surface.[2]

      • Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask. The disappearance of the iodine's color or the evolution of ethylene (B1197577) gas bubbles indicates that the magnesium has been activated.[2][6]

  • Impure Alkyl Halide: Ensure the alkyl halide is pure and dry. If contamination is suspected, distillation from a drying agent like calcium hydride may be necessary.[1]

Q2: The reaction started but then stopped prematurely. What could be the cause?

This issue typically points to the introduction of contaminants after the reaction has begun.[1]

  • Atmospheric Moisture: Ensure the reaction setup is completely sealed and maintained under a positive pressure of an inert gas like nitrogen or argon. Check all joints and septa for potential leaks.[1]

  • Contaminated Reagents: If you are adding other reagents to your freshly prepared Grignard solution, they must be strictly anhydrous.[1]

Q3: My yield is consistently low, and I recover a significant amount of unreacted cyclopentanone. What is happening?

This is a common problem and can be caused by the Grignard reagent being consumed by side reactions. The two most likely side reactions with ketones are enolization and reduction.

  • Enolization of Cyclopentanone: The Grignard reagent can act as a base and deprotonate the α-carbon of cyclopentanone, forming an enolate.[7][8] During the acidic workup, this enolate is protonated, regenerating the starting ketone.[2]

    • Solution: Lowering the reaction temperature can favor the desired nucleophilic addition over enolization.[2] A slow, dropwise addition of the cyclopentanone to the Grignard reagent (often called "reverse addition") can also minimize enolization by keeping the ketone concentration low at all times.[2]

  • Reduction of Cyclopentanone: If the Grignard reagent has a β-hydrogen (e.g., n-propylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[7] This will result in cyclopentanol (B49286) as a byproduct instead of the desired tertiary alcohol.

Q4: I've observed a white precipitate forming in my Grignard solution. What is it?

The formation of a white precipitate is likely magnesium hydroxide (B78521) (Mg(OH)₂) or a related magnesium salt, which forms when the Grignard reagent reacts with water.[1] This is a clear sign of water contamination.

Frequently Asked Questions (FAQs)

Q: How critical are anhydrous conditions for a Grignard reaction? A: Absolutely critical. Grignard reagents are extremely strong bases and will react readily with any protic source, such as water.[5][9] This reaction is an acid-base neutralization that consumes the Grignard reagent, converting it into an alkane and preventing it from reacting with the cyclopentanone, thus lowering your yield.[5][10] Even small amounts of moisture on glassware or in solvents can significantly impact the outcome.[1][3]

Q: What is the ideal solvent for a Grignard reaction with cyclopentanone? A: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are required.[4] These solvents are aprotic, meaning they don't have acidic protons that would destroy the Grignard reagent.[5][9] They also play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[4][6]

Q: Can I store a Grignard reagent? A: While it is best to use a freshly prepared Grignard reagent, it can be stored for a short period in a tightly sealed, anhydrous container under an inert atmosphere. However, be aware that the concentration can change over time due to degradation or solvent evaporation, and it's advisable to titrate the reagent before use if it has been stored.[11]

Q: Why is an acidic workup necessary? A: The initial product of the reaction between the Grignard reagent and cyclopentanone is a magnesium alkoxide intermediate. The acidic workup is required to protonate this alkoxide to yield the final tertiary alcohol product.[12][13]

Data Presentation

Table 1: Theoretical Impact of Water Contamination on Grignard Reagent Yield

This table illustrates the direct stoichiometric effect of water on the availability of the Grignard reagent.

Moles of Water IntroducedMoles of Grignard Reagent ConsumedTheoretical Maximum Yield Loss
0.0010.00110% (assuming 0.01 moles initial Grignard)
0.0050.00550% (assuming 0.01 moles initial Grignard)
0.0100.010100% (assuming 0.01 moles initial Grignard)

Note: This table illustrates the direct 1:1 reaction between the Grignard reagent and water.[1] In practice, yields can be further affected by other side reactions.

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent and Reaction with Cyclopentanone

This protocol provides a general methodology. Exact quantities should be calculated based on the specific stoichiometry of the desired reaction.

Materials:

  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., bromopropane)

  • Anhydrous diethyl ether or THF

  • Cyclopentanone

  • Iodine crystal (for activation)

  • 6 M HCl (for workup)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser under a stream of nitrogen or argon gas.[3] Allow to cool to room temperature.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine.[2]

  • Formation of the Grignard Reagent:

    • In a separate dry flask, prepare a solution of the alkyl/aryl halide in anhydrous diethyl ether.

    • Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a loss of the iodine color.[2]

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[14]

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the reagent.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve cyclopentanone in anhydrous diethyl ether and add this solution to a dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic, so control the addition rate to maintain a temperature below 10 °C.[12]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 6 M HCl.[14]

    • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the aqueous layer twice with diethyl ether.[12]

    • Combine all organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[12]

    • Purify the product as necessary using techniques such as distillation or column chromatography.

Visualizations

Grignard_Workflow cluster_prep Phase 1: Preparation cluster_formation Phase 2: Grignard Formation cluster_reaction Phase 3: Reaction cluster_workup Phase 4: Workup & Purification A Dry Glassware & Reagents B Activate Mg Turnings A->B C Add Alkyl Halide Solution B->C D Reflux to Form RMgX C->D E Cool Grignard Reagent (0°C) D->E F Slowly Add Cyclopentanone E->F G Stir at Room Temperature F->G H Acidic Quench (HCl) G->H I Liquid-Liquid Extraction H->I J Dry & Evaporate Solvent I->J K Purify Product J->K Troubleshooting_Flowchart start Low Yield in Grignard Reaction q1 Did the reaction initiate? start->q1 sol1 Troubleshoot Initiation: - Re-dry all glassware/solvents - Activate Mg (iodine, crushing) - Check alkyl halide purity q1->sol1 No q2 Was starting material (ketone) recovered? q1->q2 Yes end Potential for Improved Yield sol1->end sol2 Address Enolization: - Lower reaction temperature - Use reverse addition (add ketone to Grignard) - Check for bulky Grignard reagents q2->sol2 Yes q3 Is cyclopentanol a major byproduct? q2->q3 No sol2->end sol3 Address Reduction: - Use Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) q3->sol3 Yes q3->end No sol3->end

References

Technical Support Center: Separation of Alkene Isomers in Cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenging separation of alkene isomers encountered during cyclopentane (B165970) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of alkene isomers formed during cyclopentane synthesis?

A1: During cyclopentane synthesis, you can encounter several types of alkene isomers, primarily:

  • Positional Isomers: These isomers have the double bond at different locations within the cyclopentane ring or in a side chain.

  • Geometric Isomers (E/Z or cis/trans): These isomers have different spatial arrangements of substituents around the double bond. In cyclic systems, cis/trans isomerism also refers to the relative orientation of substituents on the ring itself.[1][2]

Q2: Why is the separation of these alkene isomers important in drug development?

A2: The precise three-dimensional structure of a molecule is critical to its biological activity. Different isomers can have significantly different pharmacological and toxicological profiles.[3] Therefore, isolating the desired isomer is a crucial step in ensuring the safety and efficacy of a drug candidate.[4] Impurity management is a major challenge in drug development, and failing to control isomeric impurities can lead to increased costs, longer timelines, and regulatory hurdles.[4]

Q3: What are the primary analytical techniques for separating alkene isomers of cyclopentane derivatives?

A3: The most common and effective techniques are:

  • Gas Chromatography (GC): Particularly suitable for volatile and thermally stable cyclopentane derivatives.[5] High-resolution capillary columns can separate closely related isomers.[6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of cyclopentane derivatives, including those that are non-volatile or thermally labile.[5] Chiral stationary phases (CSPs) can be used for separating enantiomers.[7]

  • Silver Ion (Argentation) Chromatography: This technique is highly effective for separating isomers based on the degree and geometry of unsaturation (e.g., cis vs. trans). It can be performed using HPLC or column chromatography with a silver-impregnated stationary phase.[8][9]

Q4: How can I differentiate between alkene isomers if I cannot separate them chromatographically?

A4: Spectroscopic methods are powerful tools for isomer differentiation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can distinguish between isomers. Differences in chemical shifts and coupling constants are often observed. For example, the coupling constants for cis and trans isomers are typically different.[10] In some cases, the chemical shift of a carbon atom bearing a substituent in a cis isomer is deshielded compared to the trans isomer due to steric interactions.[11]

  • Infrared (IR) Spectroscopy: Can be used to distinguish structural isomers due to differences in bond strengths and vibrational modes.[12] For instance, the C-H stretching frequency for an alkene C-H bond (around 3100-3000 cm⁻¹) is different from that of an alkane C-H bond (around 3000-2900 cm⁻¹), which can help differentiate cyclopentane from a pentene isomer.[13]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Problem: Poor resolution or co-elution of alkene isomers.

Possible Cause Suggested Remedy
Inappropriate Stationary Phase The choice of stationary phase is critical for selectivity. For non-polar compounds, a non-polar stationary phase is generally a good starting point.[14][15] Consider a more polar stationary phase if the isomers have different polarities. Liquid crystalline stationary phases can offer unique selectivity for geometric isomers.[6][16]
Incorrect Oven Temperature Program An optimized temperature ramp is crucial. A slower ramp rate can improve the separation of closely eluting peaks.[17]
Carrier Gas Flow Rate is Not Optimal The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is optimized for the carrier gas and column dimensions.
Column Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or dilute the sample.[18]

Problem: Peak tailing for functionalized cyclopentane derivatives.

Possible Cause Suggested Remedy
Active Sites in the Inlet or Column Polar analytes can interact with active sites (e.g., silanol (B1196071) groups), causing tailing. Use a deactivated inlet liner and a high-quality, inert column.[19][20] Trimming the first few centimeters of the column can sometimes remove active sites that have developed over time.[17]
Solvent-Phase Polarity Mismatch If the solvent used to dissolve the sample has a significantly different polarity than the stationary phase, it can cause peak distortion.[17] Try dissolving the sample in a solvent with a polarity closer to that of the stationary phase.
Improper Column Installation An incorrectly installed column can create dead volume, leading to peak tailing.[20] Ensure the column is installed according to the manufacturer's instructions.
Contamination Contamination in the inlet or at the head of the column can lead to peak tailing. Perform regular maintenance, including replacing the liner and septum.[18]
High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: Inadequate separation of cyclopentane diastereomers or positional isomers.

Possible Cause Suggested Remedy
Suboptimal Mobile Phase Composition The ratio of organic solvent to aqueous buffer is a key parameter. Systematically vary the mobile phase composition to find the optimal separation.[21][22] For positional isomers, a phenyl-based stationary phase can provide additional selectivity through π–π interactions.[23]
Incorrect pH of the Mobile Phase For ionizable compounds, the pH of the mobile phase can significantly affect retention and selectivity. Adjust the pH to control the ionization state of your analytes.[7][22]
Inappropriate Stationary Phase For separating diastereomers, a standard C18 column may be sufficient, but sometimes a different stationary phase is needed to enhance selectivity.[23] For enantiomers, a chiral stationary phase (CSP) is required.[7]
Column Temperature Not Optimized Temperature can affect selectivity. Experiment with different column temperatures to see if resolution improves. Lower temperatures can sometimes enhance enantioselectivity.[7]

Quantitative Data Summary

The following tables provide representative data for the separation of alkene isomers. Note that actual results will vary depending on the specific molecules, instrumentation, and experimental conditions.

Table 1: GC Separation of Positional Isomers of Methylcyclopentene

IsomerRetention Time (min) on DB-5ms columnResolution (Rs)
1-Methylcyclopentene5.23-
3-Methylcyclopentene5.482.1
4-Methylcyclopentene5.621.5
GC Conditions: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column; Oven: 40°C (2 min), then 10°C/min to 150°C; Carrier Gas: Helium at 1.0 mL/min.[24]

Table 2: HPLC Separation of cis/trans Diastereomers of a Substituted Cyclopentane

IsomerRetention Time (min) on C18 columnResolution (Rs)
cis-isomer8.91-
trans-isomer9.753.2
HPLC Conditions: 250 x 4.6 mm, 5 µm C18 column; Mobile Phase: 60:40 Acetonitrile (B52724):Water; Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

Experimental Protocols

Protocol 1: GC-MS Method for the Separation of Volatile Alkene Isomers

This protocol is a general guideline for separating volatile alkene isomers of cyclopentane derivatives.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column Selection: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[24]

  • Carrier Gas: Use high-purity helium at a constant flow rate of approximately 1.0 mL/min.[24]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10°C/minute to 200°C.[5]

  • Injector and MS Transfer Line Temperatures: Set the injector temperature to 250°C and the MS transfer line to 280°C.

  • Injection Mode: Use splitless injection for trace analysis or a split injection (e.g., 20:1 ratio) for more concentrated samples.[18]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[24]

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like hexane (B92381) or dichloromethane.

Protocol 2: HPLC Method for the Separation of Cyclopentane Diastereomers

This protocol provides a general approach for separating diastereomeric cyclopentane derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column Selection: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is typically used. Start with a 50:50 mixture and optimize from there.[22] If the analytes have acidic or basic functional groups, add a buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) to control the pH.

  • Flow Rate: For a 4.6 mm ID column, a flow rate of 1.0 mL/min is standard.

  • Column Temperature: Maintain a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detection: Monitor the elution of the compounds using a UV detector at a wavelength where the analytes absorb.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent that is miscible with the mobile phase.

Protocol 3: Silver Ion Column Chromatography for cis/trans Isomer Separation

This protocol describes the preparation and use of a silver-impregnated silica (B1680970) gel column for separating cis and trans alkene isomers.

  • Preparation of Silver-Impregnated Silica Gel:

    • Dissolve silver nitrate (B79036) in methanol (B129727) or acetonitrile (e.g., 10-20% by weight of the silica gel).

    • Add silica gel to this solution and make a slurry.

    • Evaporate the solvent under reduced pressure, protecting the mixture from light as much as possible, until a free-flowing powder is obtained.[9]

  • Column Packing:

    • Pack a glass chromatography column with the prepared silver-impregnated silica gel using a suitable solvent (e.g., hexane).

  • Sample Loading and Elution:

    • Dissolve the mixture of isomers in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the sample onto the column.

    • Elute the column with a non-polar solvent or a mixture of a non-polar and a slightly more polar solvent (e.g., hexane with a small percentage of diethyl ether or toluene). Cis-alkenes generally form stronger complexes with silver ions and are retained more strongly than trans-alkenes.[8]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or GC to determine the purity of the separated isomers.

Visualizations

Experimental_Workflow cluster_synthesis Cyclopentane Synthesis cluster_separation Isomer Separation cluster_products Isolated Isomers Synthesis Chemical Reaction Workup Reaction Work-up Synthesis->Workup Crude Product Chromatography Chromatography (GC, HPLC, or Ag+) Workup->Chromatography Mixture of Isomers Analysis Spectroscopic Analysis (NMR, IR, MS) Chromatography->Analysis Purity Check IsomerA Desired Isomer Chromatography->IsomerA Purified Product IsomerB Other Isomers Chromatography->IsomerB Separated Impurities

Caption: Workflow for the synthesis and separation of cyclopentane isomers.

Troubleshooting_Logic Start Poor Isomer Separation CheckMethod Review Separation Method (GC, HPLC) Start->CheckMethod CheckGC GC Parameters CheckMethod->CheckGC CheckHPLC HPLC Parameters CheckMethod->CheckHPLC StationaryPhase Optimize Stationary Phase CheckGC->StationaryPhase TempProgram Adjust Temperature Program CheckGC->TempProgram MobilePhase Optimize Mobile Phase CheckHPLC->MobilePhase ColumnTemp Adjust Column Temperature CheckHPLC->ColumnTemp ResolutionOK Resolution Acceptable? StationaryPhase->ResolutionOK TempProgram->ResolutionOK MobilePhase->ResolutionOK ColumnTemp->ResolutionOK ResolutionOK->CheckMethod No End Proceed with Analysis ResolutionOK->End Yes

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Improving Selectivity in Electrophilic Additions to Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic additions to methylenecyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the selectivity of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the electrophilic addition of HBr to this compound?

A1: The electrophilic addition of HBr to this compound typically yields the Markovnikov product, 1-bromo-1-methylcyclopentane (B3049229), as the major product. This is due to the formation of the more stable tertiary carbocation intermediate during the reaction.[1][2] The reaction proceeds through a two-step mechanism: initial protonation of the double bond to form the carbocation, followed by nucleophilic attack of the bromide ion.[3]

Q2: How can I favor the formation of the anti-Markovnikov product, (bromomethyl)cyclopentane?

A2: To obtain the anti-Markovnikov product, the reaction should be carried out under conditions that favor a free-radical mechanism. This is typically achieved by adding HBr in the presence of radical initiators like peroxides (e.g., benzoyl peroxide) and/or exposing the reaction to UV light. This specific set of conditions is often referred to as the "peroxide effect" and is most effective for HBr addition.

Q3: I am observing a mixture of 1-bromo-1-methylcyclopentane and 1-(bromomethyl)cyclopentene (B1337529) in my reaction with N-bromosuccinimide (NBS). How can I control the selectivity?

A3: N-Bromosuccinimide (NBS) can participate in both electrophilic addition and allylic bromination. To favor allylic bromination, which yields 1-(bromomethyl)cyclopentene, the reaction should be conducted in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation.[3] Low concentrations of Br₂ are generated in situ, which favors the radical pathway over electrophilic addition.[3] Conversely, to favor electrophilic addition, polar solvents and the absence of radical initiators would be more suitable, though NBS is primarily used for allylic substitution.

Q4: Why is oxymercuration-demercuration a preferred method for the hydration of this compound to 1-methylcyclopentanol (B105226)?

A4: Oxymercuration-demercuration is a highly regioselective reaction that follows Markovnikov's rule, yielding 1-methylcyclopentanol from this compound.[4][5] Its main advantage over acid-catalyzed hydration is that it proceeds without the formation of a free carbocation intermediate.[5] Instead, a cyclic mercurinium ion is formed, which prevents carbocation rearrangements that can lead to undesired side products.[4][5]

Q5: Can I synthesize 1-methylcyclopentanol from this compound using acid-catalyzed hydration?

A5: Yes, acid-catalyzed hydration of this compound will also yield 1-methylcyclopentanol as the major product, following Markovnikov's rule. The reaction involves the protonation of the double bond to form a tertiary carbocation, which is then attacked by water.[6] However, depending on the reaction conditions, the intermediate carbocation could potentially undergo rearrangement or elimination, leading to lower yields or side products compared to oxymercuration-demercuration.[7]

Troubleshooting Guides

Issue 1: Low Regioselectivity in Hydrohalogenation (Mixture of Markovnikov and anti-Markovnikov products)

Possible Cause: Unintended initiation of a free-radical mechanism.

Troubleshooting Steps:

  • Exclude Radical Initiators: Ensure that your starting materials and solvents are free of peroxides. Peroxides can form in ethers like THF or diethyl ether upon storage and exposure to air.

  • Protect from Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil to prevent photochemical initiation of radical reactions.

  • Solvent Choice: Use a polar solvent to help stabilize the carbocation intermediate, which favors the electrophilic addition pathway.

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the more stable carbocation.

Issue 2: Formation of an Isomeric Alkene (e.g., 1-methylcyclopentene) as a Side Product

Possible Cause: Isomerization of the starting material or elimination from the carbocation intermediate.

Troubleshooting Steps:

  • Check Starting Material Purity: Verify the purity of your this compound, as it can isomerize to the more thermodynamically stable 1-methylcyclopentene (B36725) upon storage, especially in the presence of acid traces.[8]

  • Use Non-acidic Conditions where possible: For reactions like hydration, consider using oxymercuration-demercuration which does not involve a strongly acidic environment that could promote isomerization.

  • Control Reaction Temperature: Higher temperatures can favor elimination reactions. Running the reaction at the lowest effective temperature can minimize the formation of elimination byproducts.

Issue 3: Low Yield in Oxymercuration-Demercuration

Possible Cause: Incomplete reaction or issues with the demercuration step.

Troubleshooting Steps:

  • Oxymercuration Step:

    • Ensure the mercury(II) acetate (B1210297) is fully dissolved in the aqueous solvent (e.g., THF/water) before adding the alkene.

    • Allow sufficient reaction time for the oxymercuration to go to completion. Monitoring the reaction by TLC can be helpful.

  • Demercuration Step:

    • The reduction with sodium borohydride (B1222165) (NaBH₄) is typically rapid. Ensure the pH of the solution is basic during the addition of NaBH₄, as this is crucial for the reduction to proceed efficiently.

    • Add the NaBH₄ solution slowly and at a controlled temperature (e.g., in an ice bath) to manage the exothermic reaction.

Data Presentation

Table 1: Regioselectivity of HBr Addition to this compound

Reagents and ConditionsMajor ProductMinor ProductApproximate Ratio (Major:Minor)
HBr (in acetic acid)1-bromo-1-methylcyclopentane(bromomethyl)cyclopentane>95:5
HBr, peroxides, UV light(bromomethyl)cyclopentane1-bromo-1-methylcyclopentaneVaries, favors anti-Markovnikov

Table 2: Product Distribution in Hydration of this compound

MethodReagentsMajor ProductTypical Yield
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)1-methylcyclopentanol~70-80%
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄1-methylcyclopentanol>90%

Table 3: Products of Allylic Bromination of this compound

Reagents and ConditionsMajor ProductPossible Side Products
NBS, CCl₄, light/heat1-(bromomethyl)cyclopentene1-bromo-1-methylcyclopentane

Experimental Protocols

Protocol 1: Synthesis of 1-bromo-1-methylcyclopentane via Hydrobromination

Objective: To synthesize 1-bromo-1-methylcyclopentane from this compound following Markovnikov's rule.

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, separatory funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask cooled in an ice bath, place this compound (1.0 eq).

  • Slowly add 48% hydrobromic acid (1.2 eq) with continuous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the organic product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-1-methylcyclopentane.

Protocol 2: Synthesis of 1-methylcyclopentanol via Oxymercuration-Demercuration

Objective: To synthesize 1-methylcyclopentanol from this compound with high regioselectivity and yield.

Materials:

  • This compound

  • Mercury(II) acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure: Oxymercuration:

  • In a round-bottom flask, dissolve mercury(II) acetate (1.1 eq) in a 1:1 mixture of THF and water.

  • To this solution, add this compound (1.0 eq) dropwise with stirring at room temperature.

  • Stir the reaction mixture for 1-2 hours, or until the reaction is complete (monitored by TLC).

Demercuration:

  • Cool the reaction mixture in an ice bath and add 3 M sodium hydroxide solution.

  • Slowly add a solution of sodium borohydride (0.5 eq) in 3 M sodium hydroxide.

  • Stir the mixture for 1-2 hours at room temperature. A black precipitate of mercury metal will form.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude 1-methylcyclopentanol.

Mandatory Visualizations

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Nucleophilic Attack Alkene This compound Carbocation Tertiary Carbocation (more stable) Alkene->Carbocation π electrons attack H+ Electrophile H+ Electrophile->Carbocation Product 1-bromo-1-methylcyclopentane (Markovnikov Product) Carbocation->Product Br- attacks carbocation Nucleophile Br- Nucleophile->Product

Caption: Mechanism of Markovnikov addition of HBr to this compound.

Oxymercuration_Mechanism cluster_oxy Oxymercuration cluster_demer Demercuration Alkene This compound Mercurinium Mercurinium Ion Intermediate Alkene->Mercurinium Attack on Hg HgOAc Hg(OAc)₂ HgOAc->Mercurinium Oxonium Organomercury Oxonium Ion Mercurinium->Oxonium H₂O attacks more substituted carbon Water H₂O Water->Oxonium Product 1-methylcyclopentanol Oxonium->Product Deprotonation & Reduction NaBH4 NaBH₄ NaBH4->Product

Caption: Key steps in the oxymercuration-demercuration of this compound.

Troubleshooting_Selectivity Start Observed Low Regioselectivity? Markovnikov Desired Product: Markovnikov Start->Markovnikov Yes AntiMarkovnikov Desired Product: Anti-Markovnikov Start->AntiMarkovnikov No CheckPeroxides Check for Peroxides and Light Exposure Markovnikov->CheckPeroxides AddInitiator Add Radical Initiator (e.g., Peroxides, UV) AntiMarkovnikov->AddInitiator SolutionMarkovnikov Exclude light and use purified solvents CheckPeroxides->SolutionMarkovnikov SolutionAnti Ensure presence of initiator AddInitiator->SolutionAnti

References

Technical Support Center: Catalyst Poisoning in Methylenecyclopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning during chemical reactions involving methylenecyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my this compound hydrogenation reaction?

A1: The primary indicators of catalyst poisoning include:

  • A significant reduction in the reaction rate or a complete halt of the reaction before all the starting material is consumed.[1]

  • A noticeable decrease in the yield of the desired product, methylcyclopentane (B18539).

  • The necessity for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]

  • A change in the physical appearance of the catalyst, such as a change in color.[1]

Q2: What are the likely sources of poisons for my catalyst in this compound reactions?

A2: Catalyst poisons can originate from several sources within your experimental setup:[1]

  • Reactants: The this compound starting material may contain impurities from its synthesis.

  • Solvents: Solvents can harbor trace impurities, such as sulfur compounds, which are potent poisons for common hydrogenation catalysts like palladium.[1]

  • Gases: The hydrogen gas supply might be contaminated with impurities like carbon monoxide, which can deactivate the catalyst.[1][2][3]

  • Reaction Setup: Improperly cleaned reaction vessels can introduce contaminants from previous experiments.

Q3: Which specific chemical compounds are known to poison catalysts used in this compound hydrogenation?

A3: Catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are sensitive to a variety of compounds:

  • Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S), thiols, and thiophenes are particularly potent poisons for metal catalysts.[1]

  • Nitrogen Compounds: Amines, amides, and other nitrogen-containing functional groups can inhibit catalyst activity.[1]

  • Heavy Metals: Trace amounts of lead, mercury, and arsenic can irreversibly poison the catalyst.[1]

  • Carbon Monoxide (CO): CO can strongly adsorb to the active sites of the catalyst, blocking them from the reactants.[1][2][3]

  • Halides: Both organic and inorganic halides have the potential to deactivate catalysts.[1]

Q4: Can I regenerate a poisoned catalyst?

A4: Yes, in many cases, catalyst regeneration is possible, but its success depends on the nature of the poison.

  • Reversible Poisoning: For poisoning by organic impurities or byproducts, washing the catalyst with an appropriate solvent may be effective.

  • Stronger Poisoning: For more strongly adsorbed poisons, a mild oxidative treatment followed by reduction may be necessary.

  • Irreversible Poisoning: In cases of severe poisoning, for instance by sulfur compounds or heavy metals, regeneration may not be feasible, and replacing the catalyst is often the most practical solution.

Troubleshooting Guides

Issue 1: The hydrogenation of this compound is slow or does not start.

  • Possible Cause: Catalyst poisoning from impurities in the starting material, solvent, or hydrogen gas. The catalyst itself may also be old or inactive.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Test the catalyst with a known clean substrate (e.g., cyclohexene) to confirm its activity. If it fails, try a fresh batch of catalyst.

    • Purify Starting Materials: Purify the this compound and solvent to remove potential contaminants. Distillation or passing through a column of activated alumina (B75360) are common purification methods.

    • Check Gas Purity: Use high-purity hydrogen gas and consider using a gas purifier trap.

    • Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading may help overcome minor poisoning, but this is not a cost-effective long-term solution.

Issue 2: The reaction begins but stops before completion.

  • Possible Cause: Gradual poisoning of the catalyst by a low concentration of a strong poison or the accumulation of reaction byproducts that inhibit the catalyst.

  • Troubleshooting Steps:

    • Analyze the Reaction Mixture: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any potential byproducts that may be acting as inhibitors.

    • Filter and Add Fresh Catalyst: If the reaction has stalled, filtering the reaction mixture and adding a fresh batch of catalyst can help determine if the issue is with the catalyst or the solution.

    • Consider a Different Catalyst: Some catalysts are more resistant to certain poisons. If you suspect a specific type of poison, research alternative catalysts that may be more robust.

Data Presentation

The following tables provide illustrative data on the impact of common poisons on catalyst performance in hydrogenation reactions. Note: Data specific to this compound is limited; therefore, data from similar alkene hydrogenation reactions are presented as a reference.

Table 1: Effect of Thiophene (a Sulfur Poison) on the Conversion of Cyclohexene using a Pd/C Catalyst.

Thiophene Concentration (ppm)Cyclohexene Conversion (%) after 1 hour
099
1065
5020
100<5

Table 2: Effect of Pyridine (a Nitrogen Poison) on the Initial Rate of Hexene Hydrogenation over a Sulfided Co-Mo/γ-Al₂O₃ Catalyst.

Pyridine Partial Pressure (kPa)Initial Reaction Rate (mol/g·s)
01.8 x 10⁻⁵
0.11.2 x 10⁻⁵
0.50.6 x 10⁻⁵
1.00.3 x 10⁻⁵

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound using Pd/C

This protocol describes a general procedure for the hydrogenation of this compound to methylcyclopentane using 10% Palladium on Carbon (Pd/C) at atmospheric pressure.

Materials:

  • This compound

  • 10% Pd/C catalyst

  • Anhydrous ethanol (B145695) (solvent)

  • Hydrogen gas (balloon)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Vacuum/inert gas manifold

  • Filtration setup (e.g., Celite on a sintered glass funnel)

Procedure:

  • Reaction Setup: Add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to a dry, two-neck round-bottom flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous ethanol via a cannula or syringe, followed by the this compound.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure the flask is filled with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any remaining hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as Pd/C is flammable. Wash the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude methylcyclopentane, which can be further purified by distillation if necessary.

Protocol 2: Regeneration of a Poisoned Pd/C Catalyst

This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated by organic impurities.[4][5]

Materials:

  • Poisoned Pd/C catalyst

  • Chloroform (B151607)

  • Glacial acetic acid

  • Stir plate and stir bar

  • Beaker or flask

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Washing: Place the poisoned catalyst in a beaker with a stir bar. Add a mixture of chloroform and glacial acetic acid (a 1:1 ratio is a good starting point).

  • Stirring and Sonication: Stir the mixture vigorously for several hours. Sonication can also be applied to aid in the removal of adsorbed poisons.[4][5]

  • Filtration: Filter the catalyst from the solvent mixture and wash thoroughly with fresh solvent to remove any residual acid and dissolved impurities.

  • Drying: Dry the regenerated catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) before reuse.[4][5]

Visualizations

CatalystPoisoningMechanism cluster_catalyst Catalyst Surface ActiveSite Active Site Product Methylcyclopentane ActiveSite->Product Reaction & Desorption DeactivatedSite Deactivated Site Reactant This compound Reactant->ActiveSite Adsorption Poison Poison (e.g., Sulfur Compound) Poison->ActiveSite Strong Adsorption (Poisoning)

Mechanism of Catalyst Poisoning

TroubleshootingWorkflow Start Reaction Failure (Slow/No Reaction) CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckPurity Are starting materials and solvent pure? CheckCatalyst->CheckPurity Yes ReplaceCatalyst Use fresh catalyst CheckCatalyst->ReplaceCatalyst No CheckGas Is the hydrogen gas pure? CheckPurity->CheckGas Yes Purify Purify starting materials and/or solvent CheckPurity->Purify No UseGasPurifier Use gas purifier CheckGas->UseGasPurifier No Success Problem Solved CheckGas->Success Yes ReplaceCatalyst->Success Purify->Success UseGasPurifier->Success

Troubleshooting Workflow for Catalyst Poisoning

CatalystRegeneration PoisonedCatalyst Poisoned Catalyst Washing Solvent Washing (e.g., Chloroform/Acetic Acid) PoisonedCatalyst->Washing For Organic Impurities OxidativeTreatment Mild Oxidative Treatment PoisonedCatalyst->OxidativeTreatment For Strongly Adsorbed Poisons Irreversible Irreversible Poisoning (Discard Catalyst) PoisonedCatalyst->Irreversible For Heavy Metals, Severe Sulfur Poisoning RegeneratedCatalyst Regenerated Catalyst Washing->RegeneratedCatalyst Reduction Reduction OxidativeTreatment->Reduction Reduction->RegeneratedCatalyst

Catalyst Regeneration Pathways

References

Technical Support Center: Methylenecyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of methylenecyclopentane. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the workup and purification of this compound synthesized via Wittig Olefination, Tebbe Olefination, or Intramolecular Ene Reaction.

Issue 1: Difficulty Removing Triphenylphosphine (B44618) Oxide (TPPO) from Wittig Reaction

Symptoms:

  • The final product is contaminated with a white solid.

  • NMR spectra show characteristic peaks of triphenylphosphine oxide.

  • The product is difficult to purify by simple extraction or distillation due to the solubility of TPPO in many organic solvents.[1]

Possible Causes:

  • Triphenylphosphine oxide is an inherent byproduct of the Wittig reaction.[1]

Solutions:

MethodDescriptionAdvantagesDisadvantages
Crystallization If this compound is used in a subsequent step to produce a solid derivative, recrystallization can be effective as TPPO may have different solubility.[1]Can yield a very pure subsequent product.Not suitable for isolating pure liquid this compound directly.
Column Chromatography This is a common method for separating the non-polar this compound from the highly polar triphenylphosphine oxide.[1]Generally effective for a wide range of products.[1]Can be time-consuming and require large volumes of solvent.[1]
Precipitation TPPO can be precipitated from a non-polar solvent like hexane (B92381) or a hexane/ether mixture, where it is poorly soluble, while the this compound remains in solution.[1]Simple and quick procedure.[1]Not always completely effective, and some product may be lost if it co-precipitates.[1]
Issue 2: Incomplete or No Reaction in Tebbe Olefination

Symptoms:

  • TLC or GC analysis shows a significant amount of unreacted cyclopentanone (B42830).

  • The yield of this compound is very low.

Possible Causes:

  • The Tebbe reagent is pyrophoric and sensitive to air and moisture, and may have decomposed.

  • The reagent was not activated, or the reaction temperature was too low.

Solutions:

  • Ensure Anhydrous and Inert Conditions: The Tebbe reagent is pyrophoric and reacts with air and water.[2] All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Activation with a Lewis Base: The Tebbe reagent itself is not the reactive species. It must first be treated with a mild Lewis base, such as pyridine (B92270) or THF, to form the active Schrock carbene.[3][4]

  • Temperature Control: While the reaction is often initiated at a low temperature (e.g., -78 °C or 0 °C), it is typically allowed to warm to room temperature to ensure completion.[3]

Issue 3: Low Yield or Side Products in Intramolecular Ene Reaction

Symptoms:

  • The formation of undesired isomers or oligomerization products.

  • Incomplete conversion of the starting 1,6-enyne.

Possible Causes:

  • The choice of catalyst is not optimal for the specific substrate.

  • The reaction temperature is too high, leading to side reactions.

  • The substrate is not sufficiently pure.

Solutions:

  • Catalyst Screening: The success of the intramolecular ene reaction is highly dependent on the catalyst. Common catalysts include various transition metal complexes (e.g., Au, Pt, Ru). A screening of different catalysts may be necessary to find the optimal one for your specific 1,6-enyne.

  • Temperature Optimization: Begin the reaction at a lower temperature and gradually increase it. Monitor the reaction progress by TLC or GC to find the optimal temperature that promotes the desired cyclization without significant side product formation.

  • Substrate Purity: Ensure the 1,6-enyne starting material is of high purity, as impurities can sometimes interfere with the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in a Wittig reaction for this compound synthesis, and why is it problematic?

A1: The most common side product is triphenylphosphine oxide (Ph₃P=O).[1] It is formed as a stoichiometric byproduct of the reaction. Its removal can be challenging due to its high polarity and crystallinity, which can lead to it co-purifying with the desired product, especially if the product is also a solid or has similar solubility properties in certain solvents.[1]

Q2: My Wittig reaction is giving a low yield. What are the potential reasons?

A2: Several factors can contribute to a low yield in a Wittig reaction:

  • Steric Hindrance: While cyclopentanone is not exceptionally hindered, very bulky phosphonium (B103445) ylides could react slowly.

  • Base Strength: The base used to deprotonate the phosphonium salt to form the ylide must be sufficiently strong. For non-stabilized ylides like methylenetriphenylphosphorane, strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[5]

  • Ylide Instability: Non-stabilized ylides can be reactive and may decompose if not used promptly after generation.

Q3: The Tebbe reagent is pyrophoric. Are there any safer alternatives for the methylenation of cyclopentanone?

A3: Yes, several other reagents can be used for methylenation, some of which are less hazardous than the Tebbe reagent. The Petasis reagent (dimethyltitanocene) is a common alternative that is generally considered safer to handle.[3][6] The Wittig reaction, using methylenetriphenylphosphorane, is also a very common and effective method that avoids pyrophoric reagents, although it produces the hard-to-remove triphenylphosphine oxide byproduct.

Q4: How can I purify the final this compound product?

A4: this compound is a volatile liquid. After the initial workup to remove catalysts and byproducts, the most common method for final purification is distillation.[7][8] Given its relatively low boiling point (around 76 °C), simple distillation is usually sufficient. For removal of very close-boiling impurities, fractional distillation may be necessary.[7]

Q5: What analytical techniques are suitable for assessing the purity of the synthesized this compound?

A5: Gas chromatography (GC) is an excellent technique for determining the purity of volatile compounds like this compound and for quantifying the presence of any isomeric byproducts.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the product and identifying any impurities.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Product Purity (%)Scale
Wittig Olefination CyclopentanoneMethyltriphenylphosphonium (B96628) bromide, n-BuLi60-85>95 (after chromatography/distillation)Lab
Tebbe Olefination CyclopentanoneTebbe Reagent, Pyridine70-90>98 (after chromatography/distillation)Lab
Intramolecular Ene Rxn Substituted 1,6-enyneTransition Metal Catalyst (e.g., Au, Pt, Ru)50-80>95 (after chromatography)Lab

Experimental Protocols

Protocol 1: this compound Synthesis via Wittig Reaction

This protocol is adapted from the synthesis of similar cycloalkenes.

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq). Suspend the salt in anhydrous diethyl ether or THF. Cool the flask to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise via syringe. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide is indicative of a successful reaction.

  • Reaction with Cyclopentanone: Cool the ylide solution back to 0 °C. Add a solution of cyclopentanone (1.0 eq) in the same anhydrous solvent dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. To the crude product, add hexane to precipitate the triphenylphosphine oxide. Filter the mixture, washing the solid with cold hexane. The filtrate contains the this compound. For higher purity, the product can be purified by flash column chromatography on silica (B1680970) gel using hexane as the eluent, followed by simple distillation.

Protocol 2: this compound Synthesis via Tebbe Olefination

This protocol is a general procedure for the methylenation of ketones.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve cyclopentanone (1.0 eq) in anhydrous toluene. Cool the solution to -40 °C.

  • Addition of Tebbe Reagent: In a separate flask, prepare a solution of the Tebbe reagent (1.2 eq) in anhydrous toluene. Add this solution dropwise to the cyclopentanone solution via syringe. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the very slow, dropwise addition of 1 M aqueous NaOH. This should be done carefully as gas evolution can be vigorous.[12] Continue stirring until gas evolution ceases. Add anhydrous sodium sulfate to the resulting slurry to remove excess water.

  • Purification: Filter the mixture through a pad of Celite, washing with diethyl ether.[12] Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with pentane) to yield pure this compound.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification PPH3CH3Br Methyltriphenylphosphonium Bromide Ylide Phosphonium Ylide PPH3CH3Br->Ylide Deprotonation Base n-BuLi in THF Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Cyclopentanone Cyclopentanone Cyclopentanone->Oxaphosphetane Crude Crude Product Mixture Oxaphosphetane->Crude Decomposition Precipitation Precipitation of TPPO Crude->Precipitation Add Hexane Purified This compound Precipitation->Purified Filtration/Distillation

Caption: Experimental workflow for the Wittig synthesis of this compound.

Tebbe_Reaction_Workflow cluster_reaction Tebbe Olefination cluster_workup Workup & Purification Cyclopentanone Cyclopentanone Intermediate Oxatitanacyclobutane Cyclopentanone->Intermediate Tebbe Tebbe Reagent Tebbe->Intermediate Crude Crude Mixture Intermediate->Crude Decomposition Quench Quench (aq. NaOH) Crude->Quench Purified This compound Quench->Purified Extraction & Chromatography

Caption: Experimental workflow for the Tebbe synthesis of this compound.

Troubleshooting_Logic Start Problem with Synthesis Workup Wittig Wittig Reaction Issue? Start->Wittig Tebbe Tebbe Reaction Issue? Start->Tebbe Ene Ene Reaction Issue? Start->Ene TPPO TPPO Contamination Wittig->TPPO Yes LowYield_W Low Wittig Yield Wittig->LowYield_W No LowYield_T Low Tebbe Yield Tebbe->LowYield_T SideProducts_E Ene Rxn Side Products Ene->SideProducts_E Sol_TPPO Solution: Precipitate, Chromatography, or Complexation TPPO->Sol_TPPO Sol_Yield_W Solution: Check Base Strength, Ylide Stability, and Temperature LowYield_W->Sol_Yield_W Sol_Yield_T Solution: Ensure Inert Atmosphere, Reagent Activation, and Temperature LowYield_T->Sol_Yield_T Sol_Ene Solution: Catalyst Screening, Optimize Temperature SideProducts_E->Sol_Ene

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of methylenecyclopentane.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The most prevalent methods for scaling up the synthesis of this compound include the Wittig reaction, intramolecular ene reactions, and various catalytic cyclization approaches. The Wittig reaction is often favored due to its reliability and the commercial availability of the required reagents.[1][2][3]

Q2: What are the primary challenges when scaling up the Wittig reaction for this compound synthesis?

A2: The primary challenges include:

  • Removal of Triphenylphosphine (B44618) Oxide (TPPO): This byproduct is formed in stoichiometric amounts and can be difficult to separate from the product on a large scale due to its physical properties.[4][5][6]

  • Exothermic Reaction Control: The reaction can be exothermic, necessitating careful temperature management to avoid side reactions and ensure safety.

  • Reagent Addition and Mixing: Ensuring uniform mixing of the ylide and cyclopentanone (B42830) on a large scale is crucial for consistent yield and to avoid localized "hot spots."[7][8]

  • Solvent Selection and Volume: The choice of solvent impacts reaction kinetics, product solubility, and the ease of downstream processing and purification.

Q3: Are there specific safety precautions to consider when working with this compound and its synthesis at scale?

A3: Yes, this compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. When scaling up, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant lab coats. Ensure that all equipment is properly grounded to prevent static discharge. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

Q4: How can the purification of this compound be optimized at a larger scale?

A4: Purification at scale often moves away from chromatography due to cost and throughput limitations. Distillation is a common method for purifying volatile liquids like this compound. To optimize this, ensure an efficient distillation column is used and that the system can maintain a stable vacuum. Washing the crude product with brine or dilute acid can help remove some water-soluble impurities before distillation.

Section 2: Troubleshooting Guides

Guide 1: Wittig Reaction Scale-Up
Problem Possible Causes Solutions
Low Yield of this compound Incomplete ylide formation.Ensure the base is sufficiently strong and added at the correct temperature to fully deprotonate the phosphonium (B103445) salt. Consider using n-butyllithium or sodium hydride for non-stabilized ylides.[2]
Poor mixing of reagents.Use an appropriate overhead stirrer for the reactor size to ensure efficient mixing. For very large scales, consider the reactor geometry and baffle design.[7][8]
Side reactions due to high temperatures.Maintain strict temperature control during ylide formation and the reaction with cyclopentanone. Use a reactor cooling system and control the rate of addition of reagents.
Difficulty Removing Triphenylphosphine Oxide (TPPO) Co-precipitation of product with TPPO.Concentrate the reaction mixture and suspend the residue in a non-polar solvent like pentane (B18724) or hexane, then filter. This can leave the more polar TPPO on the filter. Repeating this process may be necessary.[4][9]
TPPO solubility in the workup solvent.After the initial filtration, consider a solvent swap to a system where the product is soluble but TPPO has limited solubility, inducing its precipitation. Complexation with salts like zinc chloride has also been shown to facilitate TPPO removal.[10]
Formation of Significant Byproducts Presence of water or other protic sources.Ensure all reagents and solvents are anhydrous, as the ylide is a strong base and will be quenched by water.
Aldol condensation of cyclopentanone.Add the cyclopentanone slowly to the ylide solution to maintain a low concentration of the ketone, minimizing self-condensation.
Guide 2: Catalytic Cyclization
Problem Possible Causes Solutions
Catalyst Deactivation Coke formation on the catalyst surface.Optimize reaction temperature and pressure to minimize coke formation. Consider periodic catalyst regeneration if the process allows.[11]
Poisoning of the catalyst by impurities.Ensure the purity of starting materials and solvents. Pre-treating the feedstock to remove potential poisons may be necessary.
Low Conversion or Selectivity Inefficient catalyst mixing.For heterogeneous catalysts, ensure adequate agitation to keep the catalyst suspended. For homogeneous catalysts, ensure good mixing of all reaction components.
Incorrect reaction conditions.Systematically optimize temperature, pressure, and reaction time at a smaller scale before scaling up.
Product Isomerization Acidic sites on the catalyst or support.Neutralize any acidic sites on the catalyst or support material. The choice of catalyst is critical to avoid isomerization to more stable internal alkenes.

Section 3: Experimental Protocols

Protocol 1: Scaled-Up Wittig Synthesis of this compound

Materials:

Procedure:

  • Ylide Formation: To a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add sodium hydride. Wash the sodium hydride with anhydrous pentane to remove the mineral oil, and then carefully decant the pentane. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add methyltriphenylphosphonium bromide in portions, maintaining the temperature below 10 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and a characteristic orange-red color of the ylide is observed.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of cyclopentanone in anhydrous THF dropwise via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add pentane. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent. The majority of the triphenylphosphine oxide will precipitate out. Filter the solution to remove the precipitated TPPO. Concentrate the filtrate under reduced pressure. Further purify the crude this compound by fractional distillation.

Section 4: Quantitative Data

Table 1: Comparison of Reaction Parameters for Wittig Synthesis of this compound at Different Scales

ParameterLab Scale (10g)Pilot Scale (1kg)
Cyclopentanone 10 g1.0 kg
Methyltriphenylphosphonium bromide 47 g4.7 kg
Sodium Hydride (60%) 5.2 g520 g
Anhydrous THF 250 mL25 L
Reaction Time 4 hours8 hours
Typical Yield 75-85%65-75%
Purity (post-distillation) >98%>98%

Section 5: Visualizations

Wittig_Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_products Products A Methyltriphenylphosphonium bromide Ylide Ylide Formation A->Ylide B Sodium Hydride B->Ylide C Cyclopentanone Wittig Wittig Reaction C->Wittig D Anhydrous THF D->Ylide Ylide->Wittig Workup Aqueous Workup Wittig->Workup Purification Purification (Filtration & Distillation) Workup->Purification Byproduct Triphenylphosphine Oxide Workup->Byproduct Product This compound Purification->Product

Caption: Workflow for the Wittig synthesis of this compound.

Troubleshooting_Logic Start Low Yield? CheckYlide Check Ylide Formation Conditions (Base, Temp, Anhydrous) Start->CheckYlide Yes ImpurityIssue Difficulty in Purification? Start->ImpurityIssue No CheckMixing Evaluate Mixing Efficiency (Stirrer, Baffles) CheckYlide->CheckMixing CheckTemp Monitor Reaction Temperature (Exotherm Control) CheckMixing->CheckTemp CheckTemp->ImpurityIssue TPPORemoval Optimize TPPO Removal (Solvent Choice, Precipitation) ImpurityIssue->TPPORemoval Yes Solution Improved Yield & Purity ImpurityIssue->Solution No ByproductFormation Analyze Byproducts (GC-MS, NMR) TPPORemoval->ByproductFormation ByproductFormation->Solution

Caption: Troubleshooting logic for scaling up this compound synthesis.

References

Technical Support Center: Analysis of Methylenecyclopentane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylenecyclopentane reactions and utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my this compound reaction?

A1: The byproducts in your reaction will largely depend on the reaction type. Here are some common possibilities:

  • Isomerization: The most common byproduct is the thermodynamically more stable isomer, 1-methylcyclopentene (B36725). This can occur under various catalytic conditions.[1]

  • Oxidation: Expect a range of oxygenated products, including 2-methylcyclopentanone, cyclopentyl methanol, and potentially ring-opened products. The specific products and their distribution will depend on the oxidant and reaction conditions.

  • Polymerization: Low molecular weight oligomers of this compound may be present. These can sometimes be detected by GC-MS, although higher molecular weight polymers may require techniques like Pyrolysis-GC-MS.

  • Hydroformylation: The main byproducts are typically isomers of the desired aldehyde product. For this compound, you might see cyclopentyl carboxaldehyde and its isomers.

Q2: My chromatogram shows a peak with a mass spectrum very similar to my starting material. What could it be?

A2: This is likely the isomer 1-methylcyclopentene. This compound can readily isomerize to the more stable 1-methylcyclopentene under various conditions, and since they have the same molecular weight and similar structures, their mass spectra can be quite similar.[1] Careful comparison with a known standard of 1-methylcyclopentene is recommended for positive identification.

Q3: I am seeing many small, unidentified peaks in my chromatogram after a polymerization reaction. How can I identify them?

A3: These small peaks could be oligomers of this compound. Identifying specific oligomers by GC-MS can be challenging due to the potential for many isomers and similar fragmentation patterns. If you suspect the presence of higher molecular weight polymers that are not volatile enough for standard GC-MS, Pyrolysis-GC-MS (Py-GC-MS) is a powerful technique. This method involves thermally decomposing the polymer into smaller, more volatile fragments that can be analyzed by GC-MS, providing a "fingerprint" of the polymer's structure.

Q4: Can I inject my reaction mixture directly into the GC-MS?

A4: Direct injection is generally not recommended without proper sample preparation. Reaction mixtures can contain non-volatile components, salts, or strong acids/bases that can contaminate your GC inlet and column. It is best to perform a liquid-liquid extraction into a volatile organic solvent like dichloromethane (B109758) or hexane, and ensure the sample is free of particulates before injection.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound reaction mixtures.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload.- Active sites on the column or in the inlet liner.- Improper sample vaporization.- Dilute the sample.- Use a split injection.- Replace the inlet liner.- Condition the column at a high temperature.
Baseline Noise or Spikes - Electrical interference.- Leaking septum.- Contaminated detector.- Check for proper electrical grounding.- Replace the septum.- Clean the detector according to the manufacturer's instructions.
Ghost Peaks (Peaks in blank runs) - Carryover from a previous injection.- Contaminated solvent or syringe.- Run several solvent blanks to wash the system.- Clean the syringe.- Bake out the column.
Poor Resolution Between Isomers (e.g., this compound and 1-methylcyclopentene) - Inappropriate GC column.- Suboptimal temperature program.- Use a column with a different stationary phase (e.g., a more polar column).- Optimize the temperature ramp rate (a slower ramp often improves resolution).
No Peaks Detected - Broken column.- No sample injected (autosampler error).- Leak at the column head.- Visually inspect the column.- Check the sample vial and autosampler sequence.- Check for leaks using an electronic leak detector.

Below is a troubleshooting workflow to systematically address issues in your GC-MS analysis.

Troubleshooting Workflow start Problem Observed in Chromatogram check_method Verify Method and Sample (Correct method loaded? Sample in correct vial?) start->check_method check_symptoms Analyze Symptoms (Peak shape, baseline, retention times) check_method->check_symptoms isolate_problem Isolate the Problem Area (Injector, Column, Detector) check_symptoms->isolate_problem manual_injection Perform Manual Injection isolate_problem->manual_injection Suspect Injector change_column Install a Known Good Column isolate_problem->change_column Suspect Column check_detector Check Detector Parameters and Cleanliness isolate_problem->check_detector Suspect Detector solution Implement Solution and Re-run Sample manual_injection->solution change_column->solution check_detector->solution

Troubleshooting workflow for GC-MS analysis.

Data Presentation: Illustrative Byproduct Distribution

The following tables provide illustrative examples of potential byproduct distributions in different this compound reactions. The actual percentages will vary based on specific reaction conditions.

Table 1: Isomerization of this compound

CatalystTemperature (°C)This compound (%)1-Methylcyclopentene (%)
Acidic Zeolite1001585
Palladium on Carbon150595

Table 2: Oxidation of this compound

OxidantCatalyst2-Methylcyclopentanone (%)Cyclopentyl Methanol (%)Other Byproducts (%)
H₂O₂Iron (II) Sulfate402535
O₂Cobalt Naphthenate601030

Table 3: Hydroformylation of this compound

LigandPressure (psi)Linear Aldehyde (%)Branched Aldehyde (%)
Triphenylphosphine8007030
Bidentate Phosphine8003070

Experimental Protocols

Protocol: GC-MS Analysis of a this compound Reaction Mixture

This protocol provides a general procedure for the analysis of a this compound reaction mixture. Optimization may be required for specific applications.

1. Sample Preparation

  • Quenching: If the reaction is ongoing, quench it by cooling the reaction vessel in an ice bath or by adding a suitable quenching agent.

  • Extraction:

    • To 100 µL of the reaction mixture, add 900 µL of dichloromethane.

    • Vortex the mixture for 30 seconds.

    • Centrifuge to separate the layers and pellet any solids.

  • Dilution: Transfer the organic layer to a new vial. If the concentration of analytes is high, dilute further with dichloromethane to a final concentration of approximately 10 µg/mL.

  • Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Ionization Energy: 70 eV

  • Mass Scan Range: 35-350 amu

3. Data Analysis

  • Peak Identification: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Confirm identifications by comparing retention times and mass spectra with authentic standards.

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of known concentrations for each analyte of interest.

Byproduct Formation Pathways

The following diagram illustrates potential reaction pathways for this compound leading to common byproducts.

Byproduct Pathways start This compound isomer 1-Methylcyclopentene start->isomer Isomerization (Acid/Metal Catalyst) ketone 2-Methylcyclopentanone start->ketone Oxidation (e.g., O2, H2O2) alcohol Cyclopentyl Methanol start->alcohol Oxidation/Reduction/ Hydration aldehyde Cyclopentyl Carboxaldehyde start->aldehyde Hydroformylation (CO, H2, Catalyst) polymer Oligomers/Polymers start->polymer Polymerization (Initiator)

Potential byproduct formation pathways from this compound.

References

Technical Support Center: Strategies to Minimize Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize unwanted rearrangement reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are rearrangement reactions and why are they problematic?

A1: Rearrangement reactions are chemical transformations where the carbon skeleton of a molecule is restructured.[1] These reactions can be problematic in synthesis as they can lead to the formation of undesired structural isomers, reducing the yield of the target molecule and complicating purification processes. A common example is the Wagner-Meerwein rearrangement, which involves the 1,2-shift of a hydrogen, alkyl, or aryl group in a carbocation intermediate.[1][2]

Q2: Which types of reactions are most prone to rearrangements?

A2: Reactions that proceed through carbocation intermediates are particularly susceptible to rearrangement. This includes SN1 and E1 reactions, Friedel-Crafts alkylation, and the pinacol (B44631) rearrangement.[3][4] The driving force for these rearrangements is the formation of a more stable carbocation.[5] Pericyclic reactions, such as sigmatropic shifts, can also lead to rearranged products.[6]

Q3: How does temperature influence rearrangement reactions?

A3: Temperature plays a crucial role in controlling the outcome of reactions prone to rearrangement. Lowering the reaction temperature can often minimize rearrangements by favoring the kinetically controlled product over the thermodynamically more stable, rearranged product.[7] For example, in the Friedel-Crafts alkylation of toluene (B28343), lower temperatures (around 0°C) favor the formation of the ortho and para isomers, while higher temperatures (e.g., 80°C) lead to the more stable meta isomer.[7]

Q4: What is the role of the solvent in controlling rearrangement reactions?

A4: The choice of solvent can significantly impact the stability of intermediates and transition states, thereby influencing the extent of rearrangement. Polar solvents can stabilize carbocation intermediates, which may promote rearrangement.[8] Conversely, using non-polar solvents can sometimes suppress rearrangements by destabilizing the charged intermediates that lead to them.[8] In the Claisen rearrangement, polar solvents have been shown to accelerate the reaction rate.[9]

Q5: How can I use steric hindrance to my advantage to prevent rearrangements?

A5: Introducing bulky substituents near the reactive center can create steric hindrance that disfavors the transition state required for rearrangement.[10] By carefully designing the substrate, it is possible to make the desired reaction pathway more favorable and suppress unwanted side reactions. This strategy has been used to achieve chemoselectivity in on-surface coupling reactions.[10]

Troubleshooting Guides

Issue 1: Unexpected Isomer Formation in Friedel-Crafts Alkylation

Symptoms:

  • Formation of a rearranged alkylbenzene instead of the expected linear product.

  • A complex mixture of isomers is observed in the product analysis.

Possible Causes:

  • Carbocation Rearrangement: The primary carbocation formed from the alkyl halide rearranges to a more stable secondary or tertiary carbocation before electrophilic aromatic substitution occurs.[7]

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the rearrangement to the more thermodynamically stable product.[7]

Solutions:

StrategyDescriptionExperimental Protocol Example
Use a Milder Lewis Acid Strong Lewis acids like AlCl₃ can promote carbocation formation and subsequent rearrangement. Milder catalysts may offer better selectivity.[7]Substitute AlCl₃ with a milder Lewis acid like FeCl₃ or a zeolite catalyst.
Lower the Reaction Temperature Performing the reaction at a lower temperature can favor the kinetic product and minimize rearrangement.[7]Maintain the reaction temperature at 0°C using an ice bath during the addition of the alkylating agent and catalyst.[7]
Use Friedel-Crafts Acylation Acylium ions are less prone to rearrangement than carbocations. The resulting ketone can then be reduced to the desired alkylbenzene.[7]1. Perform a Friedel-Crafts acylation using an acyl halide or anhydride. 2. Reduce the resulting ketone using a Clemmensen or Wolff-Kishner reduction.

Logical Workflow for Troubleshooting Friedel-Crafts Alkylation

start Unexpected Isomer in Friedel-Crafts Alkylation check_temp Is the reaction temperature elevated? start->check_temp lower_temp Lower temperature to 0°C check_temp->lower_temp Yes check_catalyst Is a strong Lewis acid (e.g., AlCl3) being used? check_temp->check_catalyst No end_node Desired Product Obtained lower_temp->end_node milder_catalyst Switch to a milder Lewis acid (e.g., FeCl3) check_catalyst->milder_catalyst Yes acylation_route Consider Friedel-Crafts acylation followed by reduction check_catalyst->acylation_route No milder_catalyst->end_node acylation_route->end_node

Caption: Troubleshooting flowchart for Friedel-Crafts alkylation.

Issue 2: Low Yield of Desired Amide in Beckmann Rearrangement

Symptoms:

  • Low conversion of the starting oxime.

  • Formation of fragmentation byproducts (nitriles and carbocation-derived products).[11]

Possible Causes:

  • Suboptimal Catalyst: The choice of acid catalyst and its concentration can significantly affect the reaction outcome.[12]

  • Unfavorable Reaction Conditions: Temperature and solvent can influence the competition between rearrangement and fragmentation.[11][13]

Solutions:

StrategyDescriptionQuantitative Data Example
Catalyst Optimization Different acid catalysts exhibit varying efficiencies. A comparative study can identify the optimal catalyst for a specific substrate.[12]For deoxybenzoin (B349326) oxime, polyphosphoric acid at 120°C for 30 min gives a 68.69% yield, while sulfuric acid in acetic acid at 110-120°C for 1 hour yields ~85%.[12]
Solvent Selection The polarity of the solvent can influence the reaction rate and selectivity.[13]In the rearrangement of diphenylketone oxime, using the more polar acetonitrile (B52724) as a solvent resulted in a higher conversion (36.32%) and selectivity (44.06%) compared to the less polar cyclohexane.[13]
Temperature Control Adjusting the reaction temperature can help favor the desired rearrangement pathway over fragmentation.For the rearrangement of diphenylketone oxime with a Nafion catalyst, the optimal temperature was found to be 70°C.[13]

Experimental Workflow for Optimizing Beckmann Rearrangement

start Prepare Oxime Substrate catalyst_screen Screen Different Acid Catalysts (e.g., PPA, H2SO4, Lewis Acids) start->catalyst_screen solvent_screen Evaluate Solvent Effects (Polar vs. Non-polar) catalyst_screen->solvent_screen temp_optimization Optimize Reaction Temperature solvent_screen->temp_optimization analysis Analyze Product Mixture (GC/HPLC, NMR) temp_optimization->analysis end_node Optimized Conditions for Desired Amide analysis->end_node

Caption: Workflow for optimizing Beckmann rearrangement conditions.

Issue 3: Ring Contraction Instead of Substitution in Reactions of Cyclic α-Halo Ketones

Symptoms:

  • Formation of a ring-contracted carboxylic acid derivative instead of the expected substitution product.

Possible Causes:

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement to yield a ring-contracted product.[14][15]

Solutions:

StrategyDescriptionExperimental Protocol Example
Control of Basicity The Favorskii rearrangement is base-catalyzed. Avoiding strong bases can prevent this pathway.For nucleophilic substitution, consider using a non-basic nucleophile or protecting the ketone functionality before introducing a basic reagent.
Temperature Control While the Favorskii rearrangement is often robust, in some cases, lower temperatures might suppress it in favor of other pathways, although this is less common.A typical Favorskii rearrangement of 2-bromocyclohexanone (B1249149) is conducted at 55 °C.[14] Exploring lower temperatures might be warranted if other strategies fail.

Signaling Pathway Illustrating the Favorskii Rearrangement

substrate α-Halo Ketone enolate Enolate Formation substrate->enolate Deprotonation base Base (e.g., MeO⁻) base->enolate nucleophile_attack Nucleophilic Attack on Carbonyl base->nucleophile_attack Nucleophile cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 cyclopropanone->nucleophile_attack ring_opening Ring Opening nucleophile_attack->ring_opening product Ring-Contracted Product ring_opening->product

Caption: Mechanism of the Favorskii rearrangement.

Detailed Experimental Protocols

Protocol 1: Minimizing Rearrangement in Friedel-Crafts Alkylation via Acylation-Reduction

This protocol describes the synthesis of propylbenzene (B89791) from benzene (B151609) without the formation of the rearranged isopropylbenzene isomer.

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of benzene (excess) in a suitable solvent (e.g., carbon disulfide), add anhydrous aluminum chloride (AlCl₃) at 0°C.

  • Slowly add propanoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain propiophenone (B1677668).

Step 2: Clemmensen Reduction

  • Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.

  • Add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene to a round-bottom flask equipped with a reflux condenser.

  • Add the propiophenone obtained in Step 1 to the flask.

  • Heat the mixture to reflux for 6-8 hours. Add more concentrated hydrochloric acid periodically during the reflux.

  • After cooling, separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and purify by distillation to obtain propylbenzene.

Protocol 2: Selective Beckmann Rearrangement of Diphenylketone Oxime

This protocol provides optimized conditions for the Beckmann rearrangement of diphenylketone oxime to benzanilide (B160483) using a solid acid catalyst.[13]

  • In a round-bottom flask, combine diphenylketone oxime (2 g), acetonitrile (20 mL), and Nafion solid acid catalyst (0.4 g).[13]

  • Heat the reaction mixture to 70°C with stirring.[13]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.[13]

  • Upon completion, filter the reaction mixture to remove the Nafion catalyst. The catalyst can be washed with acetonitrile and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure benzanilide. Under these conditions, a 36.32% conversion of the oxime with 44.06% selectivity for benzanilide was reported.[13]

References

Validation & Comparative

A Comparative Analysis of the Thermodynamic Stability of Methylenecyclopentane and 1-Methylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermodynamic stability of two isomers, methylenecyclopentane and 1-methylcyclopentene (B36725). The analysis is supported by experimental data from heats of hydrogenation, offering a clear distinction in their relative energy states. Detailed experimental methodologies are provided to facilitate the replication and validation of these findings.

Introduction

In the landscape of organic synthesis and drug development, the stability of cyclic alkenes is a critical parameter influencing reaction pathways, product distribution, and the overall energetic profile of a synthetic route. This compound, with its exocyclic double bond, and 1-methylcyclopentene, with its endocyclic double bond, represent a classic pair of isomers where the position of the double bond dictates their thermodynamic stability. Understanding these differences is paramount for designing efficient and predictable synthetic strategies.

Data Presentation: Thermodynamic Stability Comparison

The relative stability of this compound and 1-methylcyclopentene can be quantitatively assessed by comparing their heats of hydrogenation (ΔH°_hydrog). The heat of hydrogenation is the enthalpy change that occurs when an unsaturated compound is hydrogenated to its corresponding saturated alkane. A less exothermic (less negative) heat of hydrogenation indicates a more stable alkene, as less energy is released upon its saturation.

CompoundStructureHeat of Hydrogenation (kcal/mol)Relative Stability
This compound(Exocyclic C=C)-26.9Less Stable
1-Methylcyclopentene(Endocyclic C=C)-25.3More Stable

Data sourced from experimental studies on heats of hydrogenation.

The data unequivocally demonstrates that 1-methylcyclopentene is thermodynamically more stable than this compound. The hydrogenation of this compound releases more energy, indicating it is in a higher energy state compared to 1-methylcyclopentene. This difference in stability is primarily attributed to the degree of substitution of the double bond. The trisubstituted endocyclic double bond of 1-methylcyclopentene is more stable than the disubstituted exocyclic double bond of this compound, a well-established trend in alkene chemistry.

Logical Relationship: Isomerization Pathway

Under catalytic conditions, the less stable this compound can isomerize to the more stable 1-methylcyclopentene. This unidirectional preference is a direct consequence of the thermodynamic stability difference between the two isomers. The isomerization proceeds through a common intermediate, leading to the formation of the thermodynamically favored product.

Isomerization_Pathway cluster_reactants Reactant cluster_products Product This compound This compound (Less Stable) 1_Methylcyclopentene 1-Methylcyclopentene (More Stable) This compound->1_Methylcyclopentene Isomerization (Catalyst, Heat)

Caption: Isomerization of this compound to the more stable 1-methylcyclopentene.

Experimental Protocols

The determination of the heat of hydrogenation is a crucial experiment for quantifying the stability of alkenes. The following is a detailed methodology for this procedure using a Parr hydrogenation apparatus and a bomb calorimeter.

Determination of the Heat of Hydrogenation via Catalytic Hydrogenation and Calorimetry

Objective: To measure the heat released during the catalytic hydrogenation of this compound and 1-methylcyclopentene to determine their respective heats of hydrogenation.

Materials:

  • This compound (high purity)

  • 1-Methylcyclopentene (high purity)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • High-purity hydrogen gas

  • Solvent (e.g., glacial acetic acid or a hydrocarbon solvent like hexane)

  • Parr hydrogenation apparatus

  • Bomb calorimeter

  • High-precision thermometer or temperature probe

  • Balance (accurate to ±0.0001 g)

Experimental Workflow:

Hydrogenation_Workflow A Catalyst and Solvent Addition B Alkene Introduction and Sealing A->B C Purging with Hydrogen B->C D Pressurization with Hydrogen C->D E Temperature Equilibration D->E F Initiation of Hydrogenation E->F G Temperature Monitoring F->G H Reaction Completion G->H I Data Analysis H->I

Caption: Experimental workflow for the catalytic hydrogenation of cyclic alkenes.

Procedure:

  • Catalyst Preparation: Accurately weigh a small amount of the Pd/C catalyst (typically 50-100 mg) and place it into the reaction vessel of the Parr hydrogenation apparatus.

  • Solvent Addition: Add a precise volume of the chosen solvent to the reaction vessel.

  • Alkene Introduction: Accurately weigh the liquid alkene (this compound or 1-methylcyclopentene) in a sealed container and then introduce it into the reaction vessel. Due to their volatility, it is crucial to minimize evaporation.

  • Assembly and Purging: Seal the Parr apparatus and purge the system with hydrogen gas several times to remove all air.

  • Pressurization: Pressurize the vessel with a known, excess amount of hydrogen gas to a specific pressure (e.g., 50 psi).

  • Thermal Equilibration: Place the reaction vessel inside the bomb calorimeter, which contains a known mass of water. Allow the entire system to reach thermal equilibrium, and record the initial temperature (T_initial) with high precision.

  • Initiation of Reaction: Start the shaker or stirrer of the Parr apparatus to initiate the hydrogenation reaction. The catalyst will facilitate the reaction between the alkene and hydrogen.

  • Temperature Monitoring: Monitor the temperature of the water in the calorimeter continuously. The exothermic hydrogenation reaction will cause the temperature to rise. Record the maximum temperature reached (T_final).

  • Reaction Completion: The reaction is complete when there is no further uptake of hydrogen and the temperature of the calorimeter has stabilized.

  • Data Analysis:

    • Calculate the temperature change (ΔT = T_final - T_initial).

    • Determine the heat capacity of the calorimeter (C_cal) through a separate calibration experiment (e.g., using a standard substance with a known heat of combustion).

    • Calculate the total heat evolved (q) during the reaction using the formula: q = C_cal * ΔT.

    • Calculate the moles of the alkene that reacted.

    • The heat of hydrogenation (ΔH°_hydrog) is then calculated as q divided by the number of moles of the alkene, with a negative sign to indicate an exothermic reaction.

Safety Precautions:

  • Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.

  • The Parr hydrogenation apparatus operates under pressure. Follow the manufacturer's instructions carefully to avoid over-pressurization.

  • Handle the catalyst, solvents, and alkenes with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The experimental evidence from heats of hydrogenation provides a clear and quantitative measure of the relative stabilities of this compound and 1-methylcyclopentene. The endocyclic isomer, 1-methylcyclopentene, is the more stable of the two due to the greater substitution of its double bond. This fundamental thermodynamic principle is a key consideration for synthetic chemists in predicting reaction outcomes and designing efficient synthetic pathways. The provided experimental protocol offers a robust framework for the verification of these thermodynamic parameters.

Reactivity of Exocyclic vs. Endocyclic Double Bonds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The distinction between exocyclic and endocyclic double bonds within cyclic molecules is fundamental to understanding their chemical behavior and reactivity. This guide provides an objective comparison of the reactivity of these two isomeric forms, supported by experimental data and detailed protocols for key transformations. The choice between targeting an exocyclic versus an endocyclic double bond can have profound implications in synthetic strategy and drug design, influencing reaction rates, product distributions, and stereochemical outcomes.

Thermodynamic Stability: The Foundation of Reactivity

In general, endocyclic double bonds are thermodynamically more stable than their exocyclic counterparts.[1][2] This increased stability is attributed to a combination of factors, including reduced steric strain and more favorable bond angles within the ring structure.[2] A key metric for assessing alkene stability is the heat of hydrogenation (ΔH°), which is the energy released upon the addition of hydrogen across the double bond. A lower heat of hydrogenation corresponds to a more stable alkene.

Experimental data for six-membered rings indicates that the energy difference between an endocyclic and an exocyclic double bond is approximately 5-9 kJ/mol.[3] For instance, in the acid-catalyzed dehydration of 1-methylcyclohexanol, the major product is 1-methylcyclohexene (endocyclic) over methylenecyclohexane (B74748) (exocyclic) in roughly an 85:15 ratio, reflecting the greater stability of the endocyclic isomer.[4][5]

Table 1: Thermodynamic Stability Comparison

CompoundDouble Bond TypeHeat of Hydrogenation (kJ/mol)Relative Stability
1-MethylcyclohexeneEndocyclic~113More Stable
MethylenecyclohexaneExocyclic~121Less Stable

Note: Exact values can vary depending on experimental conditions and substituents.

This inherent stability difference is a crucial factor influencing the product distribution in thermodynamically controlled reactions, where the more stable endocyclic isomer is often favored.

Comparative Reactivity in Key Organic Transformations

The structural and electronic differences between exocyclic and endocyclic double bonds lead to distinct reactivity profiles in common synthetic transformations.

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across a double bond, typically in the presence of a metal catalyst. The rate of this reaction is sensitive to steric hindrance around the double bond.

Reactivity Trend: Exocyclic double bonds, often being less sterically hindered, can exhibit higher reactivity towards catalytic hydrogenation compared to more substituted and sterically encumbered endocyclic double bonds.

Experimental Protocol: Catalytic Hydrogenation of an Alkene

Materials:

  • Alkene (e.g., methylenecyclohexane or 1-methylcyclohexene)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Catalyst (e.g., 10% Palladium on carbon, Pd/C)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Stir bar

  • Hydrogen balloon or hydrogenator apparatus

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.0 mmol) in the chosen solvent (10 mL).

  • Carefully add the Pd/C catalyst (5-10 wt% of the alkene).

  • Seal the flask with a septum.

  • Purge the flask with hydrogen gas.

  • Maintain a positive pressure of hydrogen using a balloon or a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the alkane product.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide. The reactivity in this reaction is governed by the nucleophilicity of the double bond.

Reactivity Trend: More substituted, electron-rich alkenes are more nucleophilic and thus react faster with electrophilic epoxidizing agents. Therefore, a more substituted endocyclic double bond will generally be more reactive towards epoxidation than a less substituted exocyclic double bond.[6]

Experimental Protocol: Epoxidation using m-CPBA

Materials:

  • Alkene (e.g., methylenecyclohexane or 1-methylcyclohexene)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Solvent (e.g., dichloromethane (B109758), CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolve the alkene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add m-CPBA (1.1 mmol, 1.1 equivalents) to the solution in portions at 0 °C (ice bath).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

  • Purify the epoxide by flash column chromatography if necessary.[6][7]

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The hydroboration step is a syn-addition of a B-H bond across the double bond, with the boron atom adding to the less sterically hindered carbon.

Reactivity and Regioselectivity Trend: The regioselectivity of hydroboration is primarily driven by sterics, leading to an anti-Markovnikov addition of water across the double bond. For an exocyclic double bond, the boron will add to the terminal CH₂ carbon, and subsequent oxidation will place the hydroxyl group on this carbon. For an endocyclic double bond, the regioselectivity will depend on the substitution pattern, with the boron adding to the less substituted carbon of the double bond. The reaction is also stereospecific, with the hydrogen and hydroxyl group added to the same face of the double bond (syn-addition).[8][9][10]

Experimental Protocol: Hydroboration-Oxidation

Materials:

  • Alkene (e.g., methylenecyclohexane or 1-methylcyclohexene)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Round-bottom flask

  • Stir bar

  • Syringe

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the alkene (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (1.1 mmol, 1.1 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.[1][11]

Data Presentation

Table 2: Comparative Reactivity Summary

ReactionGeneral Reactivity TrendTypical Product (from Methylcyclohexane Isomers)Key Influencing Factors
Catalytic Hydrogenation Exocyclic > Endocyclic (generally)MethylcyclohexaneSteric Hindrance
Epoxidation Endocyclic > Exocyclic (if more substituted)1-methyl-1,2-epoxycyclohexane > 1-methylene-1,2-epoxycyclohexaneElectronic Effects (Nucleophilicity)
Hydroboration-Oxidation Dependent on steric environment(Cyclohexyl)methanol (from methylenecyclohexane); trans-2-Methylcyclohexanol (from 1-methylcyclohexene)Steric Hindrance, Regioselectivity

Visualizing Reaction Pathways

The following diagrams illustrate the logical relationships and key steps in the discussed reactions.

Hydrogenation Alkene Exo/Endo Alkene Adsorption Adsorption onto Catalyst Surface Alkene->Adsorption Catalyst H₂ / Pd/C Catalyst->Adsorption H_Addition Syn-addition of H₂ Adsorption->H_Addition Alkane Alkane Product H_Addition->Alkane

Caption: Catalytic Hydrogenation Workflow.

Epoxidation Alkene Exo/Endo Alkene TransitionState Concerted Transition State ('Butterfly Mechanism') Alkene->TransitionState PeroxyAcid m-CPBA PeroxyAcid->TransitionState Epoxide Epoxide Product TransitionState->Epoxide

Caption: Concerted Mechanism of Epoxidation.

Hydroboration cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation Alkene Exo/Endo Alkene Alkylborane Trialkylborane Intermediate Alkene->Alkylborane Syn-addition Anti-Markovnikov Borane BH₃·THF Borane->Alkylborane Oxidant H₂O₂ / NaOH Alcohol Alcohol Product Oxidant->Alcohol Alkylborane_ref->Alcohol Oxidation with retention of stereochemistry

Caption: Two-step Hydroboration-Oxidation Pathway.

Conclusion

The reactivity of exocyclic and endocyclic double bonds is a nuanced interplay of thermodynamic stability, steric accessibility, and electronic properties. While endocyclic double bonds benefit from greater thermodynamic stability, this does not always translate to lower reactivity. In reactions where electron density is paramount, such as epoxidation, the more substituted endocyclic isomers are often more reactive. Conversely, in reactions sensitive to steric bulk, like catalytic hydrogenation, the more exposed exocyclic double bonds may react preferentially. A thorough understanding of these competing factors, as outlined in this guide, is essential for predicting and controlling the outcomes of chemical reactions involving cyclic alkenes, a critical skill for professionals in chemical research and development.

References

Unraveling the Reaction Mechanisms of Methylenecyclopentane: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of foundational organic molecules is paramount. Methylenecyclopentane, a five-membered ring with an exocyclic double bond, serves as a versatile building block in the synthesis of complex organic scaffolds. A deep dive into its reactivity through computational analysis provides invaluable insights into predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.

This guide offers a comparative analysis of computationally explored reaction mechanisms of this compound. While direct comparative computational studies on a wide range of this compound reactions are limited in readily available literature, we can extrapolate from theoretical investigations of analogous systems and fundamental reaction classes to provide a predictive overview. This guide will focus on two representative and computationally accessible reaction types: the Diels-Alder [4+2] cycloaddition and hydroboration-oxidation.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative data derived from theoretical calculations for the Diels-Alder and hydroboration-oxidation reactions of this compound. These values are illustrative and based on typical density functional theory (DFT) calculations for similar alkene systems. Actual experimental values may vary.

Reaction TypeReactant(s)Key Intermediate(s)/Transition State(s)Activation Energy (kcal/mol) (Illustrative)Reaction Enthalpy (kcal/mol) (Illustrative)Key Product(s)
Diels-Alder [4+2] Cycloaddition This compound, 1,3-Butadiene (B125203)Concerted asynchronous transition state~25 - 35~ -20 to -30Spiro[4.5]dec-2-ene
Hydroboration-Oxidation 1. This compound, Borane (B79455) (BH₃) 2. Organoborane intermediate, H₂O₂, NaOHFour-membered ring transition state (Hydroboration)~5 - 10 (Hydroboration)~ -30 to -40 (Overall)Cyclopentylmethanol

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these computational analyses is crucial for interpreting the results and for designing future studies.

Diels-Alder [4+2] Cycloaddition: Computational Protocol

The investigation of the Diels-Alder reaction between this compound and a simple diene like 1,3-butadiene would typically involve the following computational steps:

  • Geometry Optimization: The ground state geometries of the reactants (this compound and 1,3-butadiene) and the product (spiro[4.5]dec-2-ene) are optimized using a suitable level of theory, commonly a density functional theory (DFT) method such as B3LYP with a basis set like 6-31G(d).

  • Transition State Search: A transition state search is performed to locate the geometry of the highest energy point along the reaction coordinate. This is often initiated from a guess structure that approximates the concerted bond-forming process. Techniques like the Berny algorithm are employed for this optimization.

  • Frequency Analysis: Vibrational frequency calculations are carried out for all optimized structures (reactants, product, and transition state). The presence of a single imaginary frequency for the transition state confirms it as a true saddle point connecting the reactants and the product. The zero-point vibrational energy (ZPVE) corrections are obtained from these calculations.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it smoothly connects the reactant and product minima on the potential energy surface.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311+G(d,p)) on the optimized geometries to obtain more accurate electronic energies. The activation energy is then calculated as the difference in energy (including ZPVE corrections) between the transition state and the reactants. The reaction enthalpy is the energy difference between the product and the reactants.

Hydroboration-Oxidation: Computational Protocol

The computational analysis of the hydroboration-oxidation of this compound would be approached in two distinct stages:

Part 1: Hydroboration

  • Reactant and Product Optimization: The geometries of this compound, borane (typically as a THF complex, BH₃-THF, for realism), and the resulting organoborane intermediate are optimized using a DFT method.

  • Transition State Search: The search for the four-membered ring transition state of the concerted addition of the B-H bond across the double bond is conducted.

  • Frequency and IRC Analysis: Similar to the Diels-Alder protocol, frequency calculations are performed to verify the nature of the stationary points and to obtain ZPVE corrections. An IRC calculation confirms the connection between the reactants, transition state, and the organoborane intermediate.

  • Energy Calculation: The activation energy for the hydroboration step is determined from the energy difference between the transition state and the reactants.

Part 2: Oxidation

The computational modeling of the multi-step oxidation of the organoborane is more complex, involving peroxide anions and rearrangements. Each step would require its own transition state search and energy calculation to build a complete energy profile. However, the initial hydroboration is generally the rate-determining and regioselectivity-determining step, and thus often the primary focus of computational studies.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the reaction mechanisms.

Diels_Alder_Reaction Reactants This compound + 1,3-Butadiene TS Concerted Asynchronous Transition State Reactants->TS ΔG‡ Product Spiro[4.5]dec-2-ene TS->Product ΔG_rxn

Caption: Diels-Alder Reaction Pathway of this compound.

Hydroboration_Oxidation_Workflow cluster_hydroboration 1. Hydroboration cluster_oxidation 2. Oxidation Reactants This compound + BH₃ TS_hydro Four-membered Ring Transition State Reactants->TS_hydro Regioselective Syn-addition Intermediate Organoborane Intermediate TS_hydro->Intermediate Product Cyclopentylmethanol Intermediate->Product Oxidation with retention of stereochemistry Reagents_ox H₂O₂, NaOH Reagents_ox->Product

Spectroscopic Data Validation for Methylenecyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic data for methylenecyclopentane against its structural isomers, methylcyclopentane (B18539) and 1-methylcyclopentene (B36725). It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization. The guide details experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, and presents this data in comparative tables.

Data Presentation and Comparison

The following tables summarize the key spectroscopic data for this compound and two common alternatives, allowing for a clear comparison of their spectral features.

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying functional groups. The key distinction for this compound is the presence of absorptions characteristic of an exocyclic double bond.

CompoundC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-H Stretch (sp³) (cm⁻¹)
This compound ~1650 (Medium)[1]~3045 (Medium)[1]~2950-2850 (Strong)[1]
Methylcyclopentane N/AN/APresent
1-Methylcyclopentene ~1650 (Medium)[1]~3045 (Medium)[1]~2950-2850 (Strong)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR (Proton NMR) Data

The chemical shifts in the ¹H NMR spectrum clearly differentiate the olefinic protons of the exocyclic double bond in this compound from the protons in its isomers.

CompoundOlefinic Protons (δ ppm)Allylic Protons (δ ppm)Aliphatic Protons (δ ppm)Methyl Protons (δ ppm)
This compound PresentPresentPresentN/A
Methylcyclopentane N/AN/A1.87-0.97[2]0.97[2]
1-Methylcyclopentene ~5.30[1]~2.24[1]~1.89[1]~1.72[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum is particularly useful for distinguishing between the endocyclic and exocyclic double bonds of the isomers.

CompoundC=C (δ ppm)=CH₂ (δ ppm)Allylic C (δ ppm)Aliphatic C (δ ppm)Methyl C (δ ppm)
This compound PresentPresentPresentPresentN/A
Methylcyclopentane N/AN/AN/APresentPresent
1-Methylcyclopentene ~146.0, ~122.1[1]N/A~35.4, ~33.1[1]~23.5[1]~15.2[1]
Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular ion peak for both this compound and 1-methylcyclopentene is observed at an m/z of 82.14, corresponding to the molecular formula C₆H₁₀.[3][4] In contrast, the molecular ion for methylcyclopentane appears at an m/z of 84.16.[5]

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 82[3]81, 67 (Base Peak), 54, 41, 39[3]
Methylcyclopentane 8469, 56, 41
1-Methylcyclopentene 8281, 67, 54, 41, 39

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile liquid such as this compound.

Infrared (IR) Spectroscopy

For a pure (neat) liquid sample, IR spectroscopy can be performed by placing a small amount of the liquid between two salt plates.[6][7]

  • Sample Preparation : Place one to two drops of the volatile liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8]

  • Cell Assembly : Place a second salt plate on top of the first to create a thin, uniform liquid film.[9]

  • Data Acquisition :

    • Record a background spectrum of the empty spectrometer.

    • Place the salt plate assembly into the sample holder of an FT-IR spectrometer.

    • Record the sample spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[6] The background spectrum is then automatically subtracted.[1]

  • Cleaning : After analysis, clean the salt plates with a dry solvent like acetone, dry them, and store them in a desiccator.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the sample for ¹H NMR (higher concentrations may be needed for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[10]

    • Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any solid particles. The final sample depth should be around 4-5 cm.[10]

    • Cap the NMR tube and wipe the outside clean.[10]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[10]

    • The magnetic field is shimmed to maximize homogeneity and improve resolution.[10]

    • The probe is tuned and matched to the specific nucleus being observed.[10]

    • Acquire the spectrum using the appropriate pulse sequence and parameters. A sufficient number of scans are collected to achieve a good signal-to-noise ratio.[1]

Mass Spectrometry (MS) for a Volatile Liquid

The Dumas method is a common approach for determining the molar mass of a volatile liquid.[11][12]

  • Sample Preparation :

    • Weigh a clean, dry flask with a foil cap.

    • Add approximately 5 mL of the volatile liquid to the flask and reseal it with the foil cap.[13][14]

    • Create a small pinhole in the foil cap.[15]

  • Vaporization :

    • Submerge the flask in a boiling water bath, ensuring the water level is high on the neck of the flask.[11][14]

    • Heat the water bath to boiling. The liquid in the flask will vaporize and drive the air out.[13]

    • Continue heating for a few minutes after all the liquid has visibly vaporized to ensure the vapor has reached thermal equilibrium with the water bath.[11] Record the temperature of the water bath.

  • Data Acquisition :

    • Remove the flask from the water bath and allow it to cool to room temperature, which will cause the vapor to condense.[13]

    • Dry the outside of the flask and weigh it to determine the mass of the condensed vapor.[13]

    • Record the atmospheric pressure from a barometer.[12]

    • The volume of the flask is determined by filling it with water and then measuring the volume of the water.[13]

    • The molar mass is then calculated using the ideal gas law (PV=nRT).[11][12] The sample is then introduced into the mass spectrometer for fragmentation analysis.

Validation Workflow

The following diagram illustrates a logical workflow for the validation of spectroscopic data.

G Spectroscopic Data Validation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Validation cluster_3 Outcome IR IR Spectroscopy IR_Analysis Identify Functional Groups (e.g., C=C, =C-H) IR->IR_Analysis NMR NMR (1H, 13C) NMR_Analysis Determine Chemical Shifts & Coupling Constants NMR->NMR_Analysis MS Mass Spectrometry MS_Analysis Identify Molecular Ion & Fragmentation Pattern MS->MS_Analysis Comparison Compare with Literature/ Database Values IR_Analysis->Comparison NMR_Analysis->Comparison MS_Analysis->Comparison Consistency Check for Internal Consistency (IR, NMR, MS data agree) Comparison->Consistency Structure_Confirmation Confirm Molecular Structure Consistency->Structure_Confirmation Validated Data Validated Structure_Confirmation->Validated

Caption: Workflow for spectroscopic data validation.

References

A Comparative Guide to Modern Synthetic Routes for Functionalized Cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

The cyclopentane (B165970) ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the continuous demand for efficient and stereoselective synthetic methods for its construction. This guide provides a comparative overview of prominent alternative synthetic strategies for accessing functionalized cyclopentanes, offering insights for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanisms, substrate scope, and experimental protocols of the Pauson-Khand reaction, the Nazarov cyclization, and a contemporary multicatalytic cascade reaction, presenting quantitative data to facilitate the selection of the most suitable method for a given synthetic challenge.

The Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful and convergent formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to construct an α,β-cyclopentenone.[1] This reaction is highly valued for its ability to form two new carbon-carbon bonds and a five-membered ring in a single step.

Mechanism and Workflow

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction commences with the formation of a stable hexacarbonyl dicobalt alkyne complex. This is followed by the coordination of the alkene. A series of migratory insertions of the alkene and carbon monoxide then leads to the formation of a cobaltacycle intermediate. The final cyclopentenone product is furnished through reductive elimination from this intermediate, which also regenerates a cobalt species that can, in principle, re-enter the catalytic cycle, although stoichiometric amounts of cobalt are often employed.[1]

Pauson_Khand_Reaction cluster_start Starting Materials cluster_reaction Reaction Pathway Alkyne Alkyne Alkyne_Complex Hexacarbonyl Dicobalt Alkyne Complex Alkyne->Alkyne_Complex + Co2(CO)8 Alkene Alkene Cobaltacycle Cobaltacycle Intermediate Alkene->Cobaltacycle CO Carbon Monoxide CO->Cobaltacycle Co2CO8 Co2(CO)8 Co2CO8->Alkyne_Complex Alkyne_Complex->Cobaltacycle + Alkene, + CO (Migratory Insertion) Product α,β-Cyclopentenone Cobaltacycle->Product Reductive Elimination

Figure 1: Simplified workflow of the Pauson-Khand reaction.
Experimental Protocol: Synthesis of a Bicyclic Cyclopentenone

The following is an illustrative protocol for an intramolecular Pauson-Khand reaction:

  • Complex Formation: In a flame-dried flask under an inert atmosphere, the enyne substrate is dissolved in a suitable solvent (e.g., CH₂Cl₂). To this solution, octacarbonyldicobalt (Co₂(CO)₈) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the formation of the alkyne-cobalt complex is complete, which is often indicated by a color change and can be monitored by TLC.

  • Cyclization: The solvent is removed under reduced pressure, and the residue is redissolved in a solvent appropriate for the cyclization step (e.g., acetonitrile (B52724) or toluene). The solution is then heated to promote the cycloaddition. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the cobalt complex is decomposed, typically by exposure to air or by the addition of an oxidant (e.g., N-methylmorpholine N-oxide). The resulting mixture is filtered through a pad of silica (B1680970) gel to remove cobalt residues. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the desired bicyclic cyclopentenone.[1]

The Nazarov Cyclization

The Nazarov cyclization is a classic acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone.[1] This transformation is a robust method for the synthesis of both simple and complex cyclopentenones and has seen significant methodological advancements, including the development of catalytic and asymmetric variants.[1][2]

Mechanism and Workflow

The classical Nazarov cyclization is initiated by the activation of the divinyl ketone with a Lewis or Brønsted acid, which generates a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation. Subsequent proton transfer furnishes the cyclopentenone product.[1]

Nazarov_Cyclization cluster_start Starting Material cluster_reaction Reaction Pathway Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation + Acid (Lewis or Brønsted) Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization (Conrotatory) Product Cyclopentenone Oxyallyl_Cation->Product Proton Transfer

Figure 2: Key steps in the Nazarov cyclization.
Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

  • Reaction Setup: A solution of the divinyl ketone substrate in a dry, non-polar solvent (e.g., CH₂Cl₂) is prepared in a flame-dried flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

  • Initiation: A Lewis acid (e.g., FeCl₃ or BF₃·OEt₂) is added to the cooled solution. The reaction mixture is stirred at this temperature and the progress is monitored by TLC.

  • Quenching and Work-up: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.[1]

Asymmetric Multicatalytic Cascade Reaction

A modern and highly efficient approach to densely functionalized cyclopentanes involves a one-pot, asymmetric multicatalytic cascade reaction.[3] This particular strategy utilizes a secondary amine and an N-heterocyclic carbene (NHC) to catalyze a formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, yielding α-hydroxycyclopentanones with high enantioselectivities.[3]

Mechanism and Workflow

The cascade is initiated by the reaction of an α,β-unsaturated aldehyde with a secondary amine catalyst to form an enamine. This enamine then undergoes a Michael addition to a 1,3-dicarbonyl compound. The resulting intermediate is then intercepted by an N-heterocyclic carbene catalyst, which promotes an intramolecular crossed benzoin (B196080) reaction to furnish the α-hydroxycyclopentanone product.[1][3] A key advantage of this method is that the functionalized products are obtained from inexpensive, readily available starting materials in a rapid and efficient one-pot operation.[3]

Multicatalytic_Cascade cluster_catalysis Catalytic Cycles cluster_reactants Reactants Enamine_Formation Enamine Formation (Secondary Amine Catalyst) Michael_Addition Michael Addition Enamine_Formation->Michael_Addition NHC_Catalysis Intramolecular Crossed Benzoin Reaction (NHC Catalyst) Michael_Addition->NHC_Catalysis Product α-Hydroxycyclopentanone NHC_Catalysis->Product Enal α,β-Unsaturated Aldehyde Enal->Enamine_Formation Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Michael_Addition

References

Kinetic Landscape of Methylenecyclopentane: A Comparative Guide to its Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylenecyclopentane, a five-membered ring with an exocyclic double bond, serves as a versatile building block in organic synthesis. Its unique structural motif, combining the features of a cycloalkane and an alkene, imparts distinct reactivity that is of significant interest in the development of novel chemical entities and pharmaceutical agents. Understanding the kinetics of its various reactions is paramount for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes. This guide provides a comparative analysis of the kinetics of several key reactions of this compound, supported by experimental data from analogous systems and detailed procedural outlines.

Comparative Kinetic Data

Direct and comprehensive kinetic studies on a wide array of this compound reactions are not extensively consolidated in the literature. However, by examining the kinetics of analogous reactions with structurally similar cycloalkenes, we can infer the expected reactivity of this compound. The presence of the exocyclic double bond is known to influence ring strain and steric accessibility, which in turn affects reaction rates.

The following tables summarize kinetic data for key reaction types involving cycloalkenes, providing a framework for understanding the potential reactivity of this compound.

Table 1: Ozonolysis of Cycloalkenes

AlkeneRate Constant (k) at 296 ± 2 K (cm³/molecule·s)Reference
Cyclopentene2.75 x 10⁻¹⁶[1]
1-MethylcyclopenteneData not readily available
Cyclohexene1.04 x 10⁻¹⁶[1]
1-MethylcyclohexeneData not readily available

Note: The rate constant for ozonolysis is influenced by the substitution pattern of the alkene. The exocyclic double bond of this compound is expected to be highly reactive towards ozone.

Table 2: Epoxidation of Cyclic Alkenes with Dimethyldioxirane

AlkeneSolvent SystemSecond-Order Rate Constant (k₂) at 23 °C (M⁻¹s⁻¹)Reference
Geraniol (model for allylic strain)Acetone1.49[2]
Geraniol (model for allylic strain)CCl₄/Acetone (9/1)2.19[2]
Geraniol (model for allylic strain)Methanol (B129727)/Acetone (9/1)17[2]

Note: The rate of epoxidation is sensitive to both steric and electronic factors, as well as the solvent system employed. The less hindered nature of the exocyclic double bond in this compound may lead to faster epoxidation rates compared to more substituted endocyclic alkenes.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. The following sections outline established protocols for key reactions of alkenes, which can be adapted for this compound.

Ozonolysis

Objective: To determine the second-order rate constant for the reaction of this compound with ozone.

Methodology:

  • Reaction Setup: The reaction is typically carried out in a gas-phase reaction chamber or a bubbler system with a suitable solvent (e.g., methanol or dichloromethane) at a controlled temperature.

  • Reactant Preparation: A known concentration of this compound is prepared in the chosen solvent. A stream of ozone of a known concentration is generated using an ozone generator.

  • Reaction Initiation and Monitoring: The ozone stream is passed through the this compound solution. The decay of the alkene concentration is monitored over time using techniques such as gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy.

  • Data Analysis: The reaction is typically treated as pseudo-first-order if the ozone concentration is kept in large excess. The pseudo-first-order rate constant (k') is determined by plotting the natural logarithm of the this compound concentration versus time. The second-order rate constant (k) is then calculated by dividing k' by the concentration of ozone.

Epoxidation

Objective: To determine the rate law and rate constant for the epoxidation of this compound with a peroxy acid (e.g., m-CPBA) or a dioxirane (B86890) (e.g., dimethyldioxirane).

Methodology:

  • Reaction Setup: A thermostated reaction flask is charged with a known concentration of this compound and an internal standard in a suitable solvent (e.g., chloroform, acetone).

  • Reaction Initiation: A known concentration of the oxidizing agent is added to the alkene solution with vigorous stirring.

  • Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched (e.g., by adding a reducing agent like sodium sulfite (B76179) for peroxy acids).

  • Analysis: The concentrations of the reactant and the epoxide product in the quenched aliquots are determined using GC or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The initial rate of the reaction can be determined from the initial slope of the concentration versus time plot. By systematically varying the initial concentrations of this compound and the oxidizing agent, the orders of the reaction with respect to each reactant and the overall rate constant can be determined.

Hydroboration-Oxidation

Objective: To investigate the kinetics of the hydroboration of this compound.

Methodology:

  • Reaction Setup: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous ether solvent (e.g., THF). A known concentration of this compound is dissolved in the solvent.

  • Reagent Preparation: A standard solution of a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) is prepared.

  • Reaction Initiation and Monitoring: A known volume of the borane solution is injected into the this compound solution at a controlled temperature. The disappearance of the alkene can be monitored in situ using techniques like IR or NMR spectroscopy, or by quenching aliquots at different times.

  • Work-up and Analysis: For ex-situ analysis, the reaction aliquots are quenched, and the organoborane intermediate is oxidized to the corresponding alcohol using an alkaline hydrogen peroxide solution. The alcohol product is then quantified by GC.

  • Data Analysis: The rate of the reaction can be determined by plotting the concentration of the reactant or product as a function of time. Competitive reaction experiments with other alkenes can be performed to determine relative reaction rates.

Reaction with Sulfur Trioxide

Proposed Experimental Protocol:

  • Reaction Setup: The reaction should be conducted in an inert, anhydrous solvent (e.g., dichloromethane) at low temperatures to control the reactivity of sulfur trioxide.

  • Reactant Preparation: A solution of this compound of known concentration is prepared. A solution of a sulfur trioxide source (e.g., a complex like SO₃·dioxane) is also prepared.

  • Reaction Initiation and Monitoring: The sulfur trioxide solution is added to the this compound solution at a controlled rate and temperature. The reaction progress can be monitored by observing the disappearance of the alkene's characteristic IR or NMR signals.

  • Data Analysis: Similar to other kinetic experiments, the rate law and rate constant can be determined by analyzing the change in concentration of reactants over time under different initial concentration conditions.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for conducting a kinetic study of a chemical reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing reactant_prep Reactant & Solvent Preparation reaction_setup Reaction Setup (Temperature Control) reactant_prep->reaction_setup reagent_prep Reagent Preparation initiation Reaction Initiation reagent_prep->initiation reaction_setup->initiation monitoring In-situ Monitoring (Spectroscopy) initiation->monitoring sampling Aliquot Sampling & Quenching initiation->sampling data_analysis Kinetic Data Analysis monitoring->data_analysis separation Chromatographic Separation (GC/HPLC) sampling->separation quantification Quantification separation->quantification quantification->data_analysis rate_law Determine Rate Law & Rate Constant data_analysis->rate_law

Caption: General workflow for a kinetic study of a chemical reaction.

References

A Comparative Guide to the Hydroboration Selectivity of Cyclic Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a powerful method for the anti-Markovnikov hydration of carbon-carbon double bonds. This two-step reaction sequence is renowned for its high regio- and stereoselectivity, which is primarily governed by the steric and electronic properties of the alkene substrate and the borane (B79455) reagent. This guide offers an objective comparison of the hydroboration selectivity for three common cyclic alkenes: 1-methylcyclohexene, norbornene, and α-pinene, supported by experimental data and detailed protocols.

Introduction to Hydroboration-Oxidation

Hydroboration involves the addition of a borane reagent (commonly borane-tetrahydrofuran (B86392) complex, BH₃•THF) across the double bond of an alkene. This is followed by an in-situ oxidation step, typically with hydrogen peroxide (H₂O₂) and a base (e.g., sodium hydroxide, NaOH), to replace the boron atom with a hydroxyl group. The reaction is characterized by two key selectivity principles:

  • Regioselectivity: The boron atom adds to the less sterically hindered carbon of the double bond, leading to an overall anti-Markovnikov addition of water.

  • Stereoselectivity: The addition of the hydrogen and boron atoms occurs on the same face of the double bond in a syn-addition. The subsequent oxidation step proceeds with retention of stereochemistry.

These principles are particularly evident in the hydroboration of sterically biased cyclic systems, as demonstrated by the following examples.

Comparative Analysis of Hydroboration Selectivity

The steric environment of the double bond in cyclic alkenes dictates the facial selectivity of the borane attack, leading to distinct product distributions.

AlkeneMajor ProductProduct Ratio (diastereoselectivity/regioselectivity)Key Selectivity Driver
1-Methylcyclohexene trans-2-Methylcyclohexanol>99.8% trans[1]Steric hindrance from the axial hydrogens and the adjacent methyl group directs the borane to the face opposite the methyl group, followed by syn-addition.
Norbornene exo-Norborneol99.5% exo[1]The bicyclic structure presents significant steric hindrance to the endo face, forcing the borane to add exclusively from the more accessible exo face.
α-Pinene IsopinocampheolHigh diastereoselectivityThe gem-dimethyl bridge on the bicyclic framework creates a highly hindered face, directing the borane to the opposite, less hindered face of the double bond.

Mechanistic Pathways

The selectivity observed in the hydroboration of these cyclic alkenes can be visualized through their respective reaction pathways. The diagrams below illustrate the initial hydroboration step, which is the selectivity-determining step of the overall transformation.

Hydroboration of 1-Methylcyclohexene

G cluster_1 1-Methylcyclohexene cluster_2 Transition State cluster_3 Organoborane Intermediate alkene ts alkene->ts + BH3-THF organoborane ts->organoborane

Hydroboration of 1-Methylcyclohexene Pathway

Hydroboration of Norbornene

G cluster_1 Norbornene cluster_2 Exo-Attack Transition State cluster_3 Exo-Organoborane Intermediate alkene ts alkene->ts + BH3-THF organoborane ts->organoborane

Hydroboration of Norbornene Pathway

Hydroboration of α-Pinene

G cluster_1 alpha-Pinene cluster_2 Less Hindered Face Attack cluster_3 Diisopinocampheylborane alkene ts alkene->ts + BH3-THF organoborane ts->organoborane

Hydroboration of α-Pinene Pathway

Experimental Protocols

The following are generalized experimental procedures for the hydroboration-oxidation of the discussed cyclic alkenes. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

General Workflow

G A Alkene in Anhydrous THF (under N2, 0°C) B Add BH3-THF dropwise A->B C Stir at 0°C, then warm to RT B->C D Oxidation: Add NaOH, then H2O2 C->D E Aqueous Workup & Extraction D->E F Purification (Distillation/Crystallization) E->F

References

A Comparative Guide to the Validation of Theoretical Models for Cyclopentane Ring Strain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models used to predict the ring strain of cyclopentane (B165970) against established experimental data. Understanding the accuracy of these models is crucial for computational chemistry, conformational analysis, and rational drug design, where five-membered ring systems are prevalent.

Understanding Cyclopentane Ring Strain

In organic chemistry, ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[1] This strain is a combination of:

  • Angle Strain (Baeyer Strain): The strain resulting from the compression or expansion of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[2] A planar cyclopentane would have internal angles of 108°, very close to the ideal, suggesting minimal angle strain.[3]

  • Torsional Strain (Pitzer Strain): The strain caused by eclipsing interactions between adjacent atoms or groups.[4] A planar cyclopentane would suffer from significant torsional strain due to ten fully eclipsed C-H bonds.[3]

To alleviate this torsional strain, cyclopentane adopts non-planar, puckered conformations, most notably the "envelope" and "half-chair" forms.[4] This puckering slightly increases angle strain but significantly reduces torsional strain, resulting in a molecule with a moderate overall ring strain.[3]

Theoretical Models for Calculating Ring Strain

Computational chemistry offers several methods to estimate the structure and strain energy of molecules like cyclopentane.

  • Molecular Mechanics (MM): This approach uses classical mechanics and empirically derived "force fields" to calculate the potential energy of a molecule based on its geometry. The strain energy is determined by summing the energetic costs of deviations from ideal bond lengths, bond angles, dihedral angles, and non-bonded interactions. Common force fields include MM2, MM3, and AMBER.

  • Ab Initio Methods: These are quantum mechanical methods that solve the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate energies and geometries, from which ring strain can be derived.[5]

  • Density Functional Theory (DFT): A widely used quantum mechanical method that is generally faster than high-level ab initio calculations while often providing comparable accuracy.[6] It calculates the electron density of a system to determine its energy. The choice of functional (e.g., B3LYP, M06-2X) can influence the accuracy of the results.[7][8]

Experimental Validation Techniques

Theoretical models are validated against experimental data. For cyclopentane, two primary techniques are crucial:

  • Thermochemistry (Heat of Combustion): This is the classic method for quantifying ring strain. The heat of combustion for cyclopentane is measured and compared to a theoretical, strain-free reference value. The difference in energy, normalized per CH₂ group, reveals the strain energy.[2][9]

  • Gas-Phase Electron Diffraction (GED): This technique provides direct structural information about gaseous molecules, including average bond lengths and angles.[10] It allows for the determination of the puckered conformation of cyclopentane, offering a direct structural comparison for theoretical models.

Data Presentation: Comparing Theoretical and Experimental Data

The following tables summarize and compare the ring strain energies and key structural parameters for cyclopentane from various theoretical and experimental sources.

Table 1: Comparison of Cyclopentane Ring Strain Energies

MethodCalculated/Experimental Strain Energy (kcal/mol)
Experimental
Heat of Combustion6.5[11]
Accepted Value7.4[1]
Theoretical
Molecular Mechanics (MM3)6.6
Ab Initio (various levels)~6.0 - 7.0[5]
Density Functional Theory (DFT)~6.2 - 7.5[6][7]

Table 2: Comparison of Cyclopentane Structural Parameters

ParameterExperimental (Gas Electron Diffraction)Representative Theoretical (DFT/B3LYP)
C-C Bond Length (Å)1.546 ± 0.001~1.545
C-H Bond Length (Å)1.114 ± 0.002~1.10
Puckering Amplitude (q, Å)0.438~0.44

Experimental Protocols

Protocol 1: Determination of Ring Strain by Bomb Calorimetry (Heat of Combustion)

  • Sample Preparation: A precise mass of high-purity liquid cyclopentane is weighed and sealed in a sample holder (e.g., a gelatin capsule).

  • Calorimeter Setup: The sample is placed inside a "bomb," a robust, sealed stainless steel container. The bomb is then pressurized with a surplus of pure oxygen (typically to ~30 atm).

  • Immersion: The sealed bomb is submerged in a precisely known volume of water in a thermally insulated container known as a calorimeter. The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited remotely via an electrical fuse. The combustion of cyclopentane (C₅H₁₀) releases heat, which is transferred to the bomb and the surrounding water. Reaction: C₅H₁₀(l) + 7.5 O₂(g) → 5 CO₂(g) + 5 H₂O(l) + Heat

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and begins to cool. The total temperature change (ΔT) is recorded.

  • Calculation:

    • The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT, where C_cal is the predetermined heat capacity of the calorimeter system.

    • Corrections are made for the heat of combustion of the fuse wire and any side reactions (e.g., nitric acid formation).

    • The experimental heat of combustion per mole of cyclopentane (ΔH_c) is calculated.[10][12]

    • The value is divided by the number of methylene (B1212753) (CH₂) groups (five for cyclopentane) to get the heat of combustion per CH₂ group.

    • This value is compared to the heat of combustion per CH₂ group for a strain-free reference, such as a long-chain n-alkane (~157.4 kcal/mol).

    • Strain Energy = 5 * [(ΔH_c / 5) - 157.4 kcal/mol]

Protocol 2: Molecular Structure Determination by Gas-Phase Electron Diffraction (GED)

  • Sample Introduction: A gaseous stream of cyclopentane is introduced into a high-vacuum chamber through a fine nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream, perpendicular to its flow.

  • Scattering and Diffraction: The electrons are scattered by the electric field of the atoms in the cyclopentane molecules. This scattering creates a diffraction pattern due to the wave-like nature of the electrons and the fixed distances between atoms in the molecules.

  • Pattern Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is captured on a detector, such as a photographic plate or a CCD camera.

  • Data Analysis:

    • The intensity of the scattered electrons is measured as a function of the scattering angle.

    • The total scattering intensity is composed of atomic scattering (which decreases smoothly with angle) and molecular scattering (which contains the structural information as sinusoidal oscillations).

    • The molecular scattering component is isolated and converted into a radial distribution curve.

    • This curve shows peaks corresponding to the different internuclear distances within the molecule (e.g., C-C, C-H, non-bonded C...C distances).

  • Structure Refinement: A theoretical model of the molecule's geometry is proposed. The diffraction pattern that this model would produce is calculated and compared to the experimental pattern. The parameters of the theoretical model (bond lengths, bond angles, puckering parameters) are then refined using a least-squares fitting procedure until the calculated and experimental patterns match as closely as possible.[10]

Mandatory Visualization

Validation_Workflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Measurement MM Molecular Mechanics (MM) Predicted_Structure Predicted 3D Structure MM->Predicted_Structure DFT Density Functional Theory (DFT) DFT->Predicted_Structure AbInitio Ab Initio Methods AbInitio->Predicted_Structure Predicted_Strain Predicted Strain Energy Validation Validation & Comparison Predicted_Strain->Validation Compare Energy Predicted_Structure->Predicted_Strain Predicted_Structure->Validation Compare Geometry Combustion Bomb Calorimetry (Heat of Combustion) Experimental_Strain Experimental Strain Energy Combustion->Experimental_Strain GED Gas Electron Diffraction (GED) Experimental_Structure Experimental 3D Structure GED->Experimental_Structure Experimental_Strain->Validation Experimental_Structure->Validation Conclusion Model Accuracy Assessed Validation->Conclusion

Caption: Workflow for validating theoretical models against experimental data.

References

Unveiling the Energetic Landscape: A Comparative Analysis of Experimental and Calculated Heats of Formation for Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the thermodynamic properties of molecules is paramount. The heat of formation, a fundamental thermodynamic quantity, provides critical insights into the stability and potential energy of a compound. This guide presents a detailed comparison of the experimentally determined and computationally calculated gas-phase standard heat of formation (ΔHf°) of methylenecyclopentane, a five-membered ring olefin of significant interest in organic chemistry.

This analysis delves into the methodologies employed for both experimental and theoretical determinations, presenting the data in a clear, comparative format. Furthermore, it provides the necessary context for researchers to critically evaluate the agreement between these two approaches and select the most appropriate data for their specific applications.

Quantitative Data Summary

The following table summarizes the experimental and a placeholder for a calculated value for the gas-phase standard heat of formation of this compound at 298.15 K.

ParameterExperimental ValueCalculated ValueUnit
Standard Heat of Formation (gas) 9.21 kJ/mol Not yet foundkJ/mol
MethodologyIndirect, via Heat of HydrogenationTo be found
UncertaintyNot explicitly statedTo be foundkJ/mol

Experimental Determination: A Trail of Reactions

The experimental heat of formation of this compound is not directly measured but is ingeniously derived from its heat of hydrogenation. This method relies on the well-established heat of formation of the corresponding saturated alkane, methylcyclopentane (B18539).

Experimental Protocol:

The determination of the experimental heat of formation of this compound involves the following steps:

  • Hydrogenation of this compound: The enthalpy change for the hydrogenation of this compound to methylcyclopentane is experimentally measured. The reaction is as follows: this compound (g) + H2 (g) → Methylcyclopentane (g)

  • Heat of Hydrogenation Value: The heat of hydrogenation for this reaction has been reported as -27.7 kcal/mol, which is equivalent to -115.9 kJ/mol.

  • Heat of Formation of Methylcyclopentane: The standard gas-phase heat of formation of the product, methylcyclopentane, is a known experimental value. According to the PubChem database, this value is -106.69 kJ/mol.[1]

  • Calculation: The heat of formation of this compound is then calculated using Hess's Law: ΔHf°(this compound) = ΔHf°(methylcyclopentane) - ΔHhydrogenation ΔHf°(this compound) = -106.69 kJ/mol - (-115.9 kJ/mol) = 9.21 kJ/mol

Computational Determination: The Power of In Silico Chemistry

Computational chemistry provides a powerful alternative to experimental methods for determining thermochemical properties. High-level quantum mechanical calculations can predict the heat of formation of molecules with increasing accuracy. Common methods employed for this purpose include Gaussian-n theories (G3, G4), Complete Basis Set (CBS) methods (e.g., CBS-QB3), and Weizmann theories (e.g., W1BD).

Computational Methodology:

A typical workflow for calculating the heat of formation of this compound would involve:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A high-level, computationally expensive method is used to calculate a very accurate electronic energy of the molecule.

  • Atomization Energy Calculation: The energy required to break the molecule into its constituent atoms in their standard state is calculated.

  • Heat of Formation Calculation: The calculated atomization energy is combined with the known experimental heats of formation of the constituent atoms to derive the heat of formation of the molecule.

(Note: A specific calculated value for the heat of formation of this compound from a peer-reviewed computational study is yet to be identified in the literature search.)

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the relationship between the experimental and computational pathways for determining the heat of formation of this compound.

G Determination of Heat of Formation for this compound cluster_experimental Experimental Pathway cluster_computational Computational Pathway exp_start This compound hydrogenation Catalytic Hydrogenation (ΔH_hydrog = -115.9 kJ/mol) exp_start->hydrogenation + H2 mcp Methylcyclopentane hydrogenation->mcp exp_result Experimental ΔH_f° = 9.21 kJ/mol hydrogenation->exp_result mcp_hof ΔH_f°(gas) = -106.69 kJ/mol mcp->mcp_hof mcp_hof->exp_result comparison Comparison & Analysis exp_result->comparison comp_start This compound Structure optimization Geometry Optimization (e.g., DFT) comp_start->optimization energy_calc High-Level Energy Calculation (e.g., G3, CBS-QB3) optimization->energy_calc atomization Atomization Energy Calculation energy_calc->atomization comp_result Calculated ΔH_f° (Value to be determined) atomization->comp_result comp_result->comparison

Figure 1. Workflow for determining the heat of formation.

Conclusion

The experimental heat of formation of this compound, derived from its heat of hydrogenation, provides a valuable benchmark for this important thermodynamic property. While a specific, high-accuracy calculated value is not yet available in this guide, the outlined computational methodologies represent the state-of-the-art in theoretical thermochemistry. The close agreement typically observed between modern computational methods and experimental data for similar molecules instills confidence in the predictive power of these in silico approaches. For researchers, the choice between using an experimentally-derived or a computationally-derived value will depend on the required accuracy and the availability of reliable data. This guide serves as a foundational resource for understanding and comparing these complementary approaches.

References

A Comparative Analysis of the Polymerization Behavior of Cyclic Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of cyclic olefins offers a versatile platform for the synthesis of polymers with a wide range of properties, from amorphous thermoplastics with high transparency and thermal stability to elastomers and thermosets. The choice of monomer, polymerization method, and catalyst system dictates the resulting polymer's microstructure, molecular weight, and, consequently, its physical and mechanical properties. This guide provides a comparative analysis of the polymerization behavior of three common cyclic olefins—norbornene (NBE), cyclooctene (B146475) (COE), and dicyclopentadiene (B1670491) (DCPD)—through three major polymerization mechanisms: Ring-Opening Metathesis Polymerization (ROMP), Ziegler-Natta polymerization, and vinyl addition polymerization.

Comparative Data on Polymerization Behavior

The following tables summarize key quantitative data for the polymerization of norbornene, cyclooctene, and dicyclopentadiene. Data is compiled from various sources and reaction conditions may vary.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Olefins

MonomerCatalystMonomer/Catalyst RatioConversion (%)Mn (kDa)Mw (kDa)PDI (Mw/Mn)Tg (°C)
Norbornene (NBE)Grubbs' 2nd Gen.500:1>9573.197.21.3335-45
Norbornene (NBE)Mo-based100:1~100----
endo-Dicyclopentadiene (DCPD)Grubbs' 1st Gen.-HighHigh--~150
exo-Dicyclopentadiene (DCPD)Grubbs' 1st Gen.-HighHigh---
trans-Cyclooctene (tCOE)Grubbs' 1st Gen.300:1>984462.51.42-55 to -75
cis-Cyclooctene (cCOE)Ru-based-High----

Note: The reactivity of norbornene derivatives in ROMP is significantly influenced by the isomer type, with exo isomers generally being more reactive than endo isomers. For instance, exo-DCPD is nearly 20 times more reactive than endo-DCPD at 20°C[1][2].

Table 2: Ziegler-Natta Polymerization of Cyclic Olefins

MonomerCatalyst SystemPolymer Yield (%)Mn (kDa)Mw (kDa)PDI (Mw/Mn)Tg (°C)
Norbornene (NBE)TiCl₄ / Al(C₂H₅)₃High->1,000Broad>300
Norbornene (NBE)VCl₃ / Al(i-Bu)₃85----
Cyclooctene (COE)TiCl₄ / Al(i-Bu)₃70-80150-200---

Note: Ziegler-Natta polymerization of cyclic olefins often leads to polymers with very high molecular weights and broad molecular weight distributions. The microstructure of the polymer (e.g., tacticity) can be controlled by the choice of catalyst[3][4].

Table 3: Vinyl Addition Polymerization of Cyclic Olefins

MonomerCatalyst SystemConversion (%)Mn (kDa)Mw (kDa)PDI (Mw/Mn)Tg (°C)
Norbornene (NBE)(η³-allyl)Pd(i-Pr₃P)Cl / LiBArF₄>9520-150-1.1-1.3200-350
Butyl Norbornene[Pd(π-allyl)Cl]₂ / Ligand100up to 100-<1.2-
Dicyclopentadiene (DCPD)Late Transition MetalModerate to High---High

Note: Vinyl addition polymerization of cyclic olefins, particularly norbornene, can produce amorphous polymers with high glass transition temperatures and good optical transparency. Living/controlled polymerization can be achieved with specific catalyst systems, allowing for precise control over molecular weight and low polydispersity[5][6].

Experimental Protocols

Detailed methodologies for key polymerization experiments are provided below.

Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

Materials:

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of Grubbs' 2nd Generation catalyst in CH₂Cl₂ (e.g., 1 mg/mL).

  • In a separate vial, dissolve a predetermined amount of norbornene in CH₂Cl₂ to achieve the desired monomer concentration (e.g., 1 M).

  • Initiate the polymerization by rapidly injecting the catalyst solution into the stirred monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Allow the reaction to proceed for the desired time (typically a few minutes to an hour, depending on the desired conversion).

  • Quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and PDI, and Differential Scanning Calorimetry (DSC) for Tg.

Protocol 2: Ziegler-Natta Polymerization of Norbornene

Materials:

  • Norbornene (NBE), purified and dried

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane (B126788) or toluene

  • Methanol with hydrochloric acid (for catalyst deactivation)

Procedure:

  • Set up a flame-dried, nitrogen-purged reactor equipped with a mechanical stirrer.

  • Add the desired amount of anhydrous solvent to the reactor.

  • Introduce the norbornene monomer into the reactor.

  • Sequentially add the co-catalyst (Al(C₂H₅)₃) and the catalyst (TiCl₄) to the reactor under a nitrogen atmosphere. The molar ratio of Al/Ti is a critical parameter influencing catalyst activity and polymer properties.

  • Maintain the reaction at the desired temperature (e.g., 70-80 °C) for a specific duration.

  • Terminate the polymerization by adding methanol containing a small amount of hydrochloric acid to deactivate the catalyst.

  • Filter the polymer and wash it extensively with methanol to remove catalyst residues.

  • Dry the polymer under vacuum.

  • Characterize the polymer for its molecular weight, PDI, and thermal properties.

Protocol 3: Vinyl Addition Polymerization of Norbornene

Materials:

  • Norbornene (NBE), purified and dried

  • Palladium-based catalyst (e.g., (η³-allyl)Pd(i-Pr₃P)Cl)

  • Activator (e.g., Lithium tetrakis(pentafluorophenyl)borate (B1229283) ethyl etherate - LiBArF₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

Procedure:

  • In a nitrogen-filled glovebox, dissolve the palladium catalyst and the activator in anhydrous CH₂Cl₂ in separate vials.

  • In a reaction vessel, dissolve the norbornene monomer in anhydrous CH₂Cl₂.

  • Add the activator solution to the catalyst solution and allow it to stir for a few minutes to form the active catalytic species.

  • Add the activated catalyst solution to the monomer solution to initiate polymerization.

  • Stir the reaction mixture at room temperature overnight or until the desired conversion is reached.

  • Terminate the polymerization by exposing the reaction to air and diluting with additional CH₂Cl₂.

  • Precipitate the polymer by adding the solution to methanol.

  • Isolate the polymer by filtration and dry it under vacuum.

  • Characterize the polymer's molecular weight, PDI, and Tg.

Visualizing Polymerization Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in cyclic olefin polymerization.

ROMP_Mechanism Catalyst Metal Carbene (e.g., Ru=CHR) Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane Coordination & [2+2] Cycloaddition Monomer Cyclic Olefin Monomer->Metallocyclobutane NewCarbene New Metal Carbene Metallocyclobutane->NewCarbene Retro [2+2] Cycloaddition NewCarbene->Monomer Reacts with another monomer Polymer Growing Polymer Chain NewCarbene->Polymer

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer_Prep Monomer Purification (Distillation, Degassing) Initiation Initiation/ Catalyst Addition Monomer_Prep->Initiation Solvent_Prep Solvent Drying & Degassing Solvent_Prep->Initiation Catalyst_Prep Catalyst/Initiator Solution Preparation Catalyst_Prep->Initiation Propagation Propagation Initiation->Propagation Termination Termination/ Quenching Propagation->Termination Precipitation Polymer Precipitation Termination->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Drying Purification->Drying Characterization Characterization (GPC, DSC, NMR) Drying->Characterization

Caption: A typical experimental workflow for cyclic olefin polymerization.

Decision_Tree Desired_Property Desired Polymer Property? High_Tg_Amorphous High Tg & Amorphous? Desired_Property->High_Tg_Amorphous Controlled_MW_PDI Controlled MW & PDI? Desired_Property->Controlled_MW_PDI No High_Tg_Amorphous->Controlled_MW_PDI No Vinyl_Addition Vinyl Addition Polymerization High_Tg_Amorphous->Vinyl_Addition Yes High_MW_Semicrystalline High MW & Semicrystalline? Controlled_MW_PDI->High_MW_Semicrystalline No ROMP ROMP (Living) Controlled_MW_PDI->ROMP Yes ZN Ziegler-Natta Polymerization High_MW_Semicrystalline->ZN Yes ROMP_Conventional ROMP (Conventional) High_MW_Semicrystalline->ROMP_Conventional No

Caption: Decision tree for selecting a polymerization method for cyclic olefins.

References

Mechanistic Insights into Palladium-Catalyzed Methylenecyclopentane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanistic underpinnings of palladium-catalyzed reactions is paramount for optimizing existing synthetic routes and pioneering novel molecular architectures. This guide provides a comparative analysis of a palladium-catalyzed alkene difunctionalization reaction that selectively yields functionalized methylenecyclopentanes, supported by experimental data and detailed protocols.

A key strategy for the construction of methylenecyclopentane frameworks involves a regiodivergent palladium-catalyzed alkene difunctionalization of 1,5-dienes bearing a triflate group. The regiochemical outcome of this reaction, yielding either a methylene (B1212753) cyclobutane (B1203170) or a this compound, is notably dependent on the choice of ligand. This guide focuses on the conditions favoring the formation of the five-membered ring.

Ligand Effects on Regioselectivity

The selection of the phosphine (B1218219) ligand is critical in directing the reaction towards the desired this compound product. Experimental data demonstrates that bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), significantly favor the 5-endo-cyclization pathway. In contrast, bulky monodentate phosphite (B83602) ligands tend to promote the formation of the cyclobutane regioisomer.

EntrySubstrateLigandProduct(s)Ratio (Cyclopentane:Cyclobutane)Yield (%)Diastereomeric Ratio (dr)
11adppbz2a>99:176>20:1
21aBrettPhos2a>20:184>20:1
31atris(2,4-di-tert-butylphenyl)phosphite2a and 3a5:9584-

Table 1: Comparison of Ligand Effects on the Regioselectivity of the Palladium-Catalyzed Difunctionalization of a 1,5-dien-2-yl triflate (1a) with diethyl malonate.[1]

Proposed Catalytic Cycle for this compound Formation

The formation of the this compound product is proposed to proceed through a catalytic cycle involving an anti-carbopalladation pathway. This mechanism is favored by the use of ligands like dppbz. The key steps are outlined below:

Catalytic_Cycle_this compound Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_alkenyl Alkenyl Pd(II) Intermediate OxAdd->PdII_alkenyl Nucleopalladation anti-Nucleopalladation (5-endo-trig) PdII_alkenyl->Nucleopalladation PdII_alkyl Alkyl Pd(II) Intermediate Nucleopalladation->PdII_alkyl Reductive_Elimination Reductive Elimination PdII_alkyl->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration of Catalyst Product This compound Product Reductive_Elimination->Product Substrate 1,5-dien-2-yl triflate Substrate->OxAdd Nucleophile Nucleophile Nucleophile->Nucleopalladation

Catalytic cycle for this compound formation.

The proposed mechanism commences with the oxidative addition of the 1,5-dien-2-yl triflate to the Pd(0) catalyst, forming an alkenyl Pd(II) intermediate.[1] Subsequently, an anti-nucleopalladation of the tethered alkene occurs in a 5-endo-trig fashion, leading to a five-membered alkyl Pd(II) intermediate.[1] The final step is a C-C bond-forming reductive elimination, which furnishes the desired this compound product and regenerates the Pd(0) catalyst for the next cycle.[1]

Experimental Protocol: Synthesis of Diethyl 2-(4-methylene-2-phenylcyclopentyl)malonate (2a)

The following protocol is a representative example for the synthesis of a functionalized this compound derivative using the dppbz ligand system.

Materials:

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar is added Pd(OAc)₂ (4 mol %) and dppbz (6 mol %).

  • The vial is sealed with a Teflon-lined cap, and the atmosphere is replaced with nitrogen.

  • Anhydrous dioxane (0.1 M) is added, and the resulting mixture is stirred at room temperature for 15 minutes.

  • To this solution are added the substrate (1.0 equiv), diethyl malonate (5.0 equiv), and LiOtBu (5.0 equiv).

  • The vial is sealed, and the reaction mixture is heated to 95 °C for 1 hour.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound product.[1]

Yields and Selectivity: Following this protocol, the desired product 2a was isolated in 76% yield with a diastereomeric ratio of >20:1. The regioselectivity for the cyclopentane (B165970) product was determined to be >99:1 by ¹H NMR analysis of the crude reaction mixture.[1]

Mechanistic Validation Workflow

The elucidation of the reaction mechanism relies on a combination of experimental observations and stereochemical analysis.

Mechanistic_Validation_Workflow Ligand_Screening Ligand Screening Regioselectivity_Analysis Regioselectivity Analysis (NMR) Ligand_Screening->Regioselectivity_Analysis Mechanism_Proposal Mechanism Proposal: anti-Nucleopalladation Regioselectivity_Analysis->Mechanism_Proposal Favors 5-endo with dppbz Deuterium_Labeling Deuterium Labeling Studies Stereochemical_Outcome Determination of Stereochemical Outcome Deuterium_Labeling->Stereochemical_Outcome Stereochemical_Outcome->Mechanism_Proposal Supports anti-addition

Workflow for mechanistic validation.

The initial screening of ligands establishes the structure-selectivity relationship. Deuterium labeling studies are then employed to probe the stereochemistry of the nucleophilic attack on the alkene. The observed anti-addition of the nucleophile and the palladium catalyst across the double bond provides strong evidence against a migratory insertion pathway and supports the proposed anti-nucleopalladation mechanism for the formation of the this compound ring system.[1]

References

comparing the efficacy of different catalysts for methylenecyclopentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methylenecyclopentane, a key structural motif in various natural products and pharmacologically active compounds, has been a subject of intense research. The efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of the efficacy of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed methodologies.

Catalyst Performance Comparison

The selection of an appropriate catalyst is paramount for optimizing the yield, selectivity, and overall efficiency of this compound synthesis. Transition metal catalysts, particularly those based on palladium, ruthenium, and rhodium, have demonstrated significant utility in this transformation. The following table summarizes the performance of various catalytic systems.

Catalyst SystemStarting MaterialCatalystLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)Selectivity (exo:endo)Ref.
Palladium-Catalyzed 1,5-dien-2-yl triflatePd(OAc)₂1,2-bis(diphenylphosphino)benzene (dppbz)Dioxane95184>20:1[1]
Ruthenium-Catalyzed 1,6-diene[RuCl₂(cod)]n-i-PrOH90-Good to ExcellentHigh exo[2][3]
Rhodium-Catalyzed 4,4-disubstituted 1,6-diene[RhCl(PPh₃)₃] (Wilkinson's catalyst)-Chloroform (B151607)Boiling-Good-

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of synthetic strategies. Below are representative experimental protocols for the synthesis of this compound and its derivatives using different transition metal catalysts.

Palladium-Catalyzed Alkene Difunctionalization

This protocol describes the synthesis of a malonate-substituted this compound from a 1,5-dien-2-yl triflate.[1]

Materials:

  • 1,5-dien-2-yl triflate substrate

  • Diethyl malonate

  • Lithium tert-butoxide (LiOtBu)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,2-bis(diphenylphosphino)benzene (dppbz)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried reaction vessel, add the 1,5-dien-2-yl triflate substrate (1.0 equiv).

  • Add diethyl malonate (5.0 equiv) and lithium tert-butoxide (5.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (4 mol %) and dppbz (6 mol %) in anhydrous dioxane.

  • Add the catalyst solution to the reaction vessel to achieve a final concentration of 0.1 M with respect to the substrate.

  • Seal the vessel and heat the reaction mixture at 95 °C for 1 hour.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Ruthenium-Catalyzed Cycloisomerization of 1,6-Dienes

This method details the conversion of 1,6-dienes to exo-methylenecyclopentanes using a ruthenium(II) catalyst.[2][3]

Materials:

  • 1,6-diene substrate

  • [RuCl₂(cod)]n (cod = 1,5-cyclooctadiene)

  • Isopropanol (i-PrOH)

Procedure:

  • In a reaction tube, dissolve the 1,6-diene substrate in isopropanol.

  • Add a catalytic amount of [RuCl₂(cod)]n.

  • Seal the tube and heat the reaction mixture at 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the exo-methylenecyclopentane product.

Rhodium-Catalyzed Cyclization of 1,6-Dienes

This protocol outlines the cyclization of 4,4-disubstituted 1,6-dienes to methylenecyclopentanes using Wilkinson's catalyst.

Materials:

  • 4,4-disubstituted 1,6-diene

  • [RhCl(PPh₃)₃] (Wilkinson's catalyst)

  • Chloroform

Procedure:

  • Dissolve the 4,4-disubstituted 1,6-diene in chloroform in a round-bottom flask.

  • Add a catalytic amount of Wilkinson's catalyst, [RhCl(PPh₃)₃].

  • Heat the reaction mixture to boiling under a reflux condenser.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by chromatography to isolate the this compound.

Reaction Pathways and Experimental Workflows

The synthesis of this compound via transition metal catalysis typically proceeds through distinct mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes.

Palladium-Catalyzed Pathway

The palladium-catalyzed reaction is believed to proceed via an initial oxidative addition of the triflate to a Pd(0) species, followed by migratory insertion of the tethered alkene and subsequent reductive elimination. The choice of ligand is critical in directing the regioselectivity towards either cyclobutane (B1203170) or cyclopentane (B165970) formation.

Palladium_Pathway Start 1,5-dien-2-yl triflate + Pd(0) OxAdd Oxidative Addition Start->OxAdd Intermediate1 Alkenyl Pd(II) Intermediate OxAdd->Intermediate1 MigIns Migratory Insertion Intermediate1->MigIns Intermediate2 Cyclopentylmethyl Pd(II) Intermediate MigIns->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product This compound Derivative RedElim->Product

Caption: Proposed pathway for palladium-catalyzed this compound synthesis.

Ruthenium/Rhodium-Catalyzed Pathway

The cycloisomerization of 1,6-dienes catalyzed by ruthenium or rhodium is thought to involve the formation of a metallacyclopentane intermediate. Subsequent β-hydride elimination and reductive elimination lead to the formation of the exo-methylenecyclopentane product.

Ru_Rh_Pathway cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle Start Combine 1,6-diene and Catalyst Heat Heat Reaction Mixture Start->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Workup Quench and Extract Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated this compound Purify->Product Catalyst [M]-Catalyst Coord Coordination Catalyst->Coord Diene 1,6-Diene Diene->Coord OxCycl Oxidative Cyclization Coord->OxCycl Metallacycle Metallacyclopentane OxCycl->Metallacycle BetaElim β-Hydride Elimination Metallacycle->BetaElim RedElim Reductive Elimination BetaElim->RedElim RedElim->Product RedElim->Catalyst Regeneration

Caption: General workflow and catalytic cycle for Ru/Rh-catalyzed cycloisomerization.

Organocatalytic and Enzymatic Approaches: An Emerging Frontier

While transition metal catalysis dominates the synthesis of this compound, organocatalytic and enzymatic methods represent a growing area of interest due to their potential for milder reaction conditions and improved sustainability.

Currently, specific and well-established organocatalytic or enzymatic methods for the direct synthesis of the parent this compound are not widely reported in the literature. However, related transformations for the synthesis of functionalized cyclopentane rings suggest potential avenues for future research. For instance, intramolecular Michael additions and aldol (B89426) reactions, often catalyzed by chiral amines or other small organic molecules, could be adapted for the construction of the this compound scaffold from appropriately designed precursors.

Similarly, the field of biocatalysis offers intriguing possibilities. While no specific enzyme has been identified for this exact transformation, the vast diversity of enzymes and the power of directed evolution could lead to the development of biocatalysts for the cyclization of suitable diene or enyne substrates.

Researchers are encouraged to explore these emerging areas to develop novel and more sustainable synthetic routes to this important carbocycle.

Conclusion

The synthesis of this compound is most effectively achieved through transition metal catalysis, with palladium, ruthenium, and rhodium complexes offering high yields and excellent selectivity. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome. While organocatalytic and enzymatic methods are less developed for this particular target, they represent a promising and important direction for future research, aligning with the principles of green and sustainable chemistry. This guide provides a foundational understanding of the current state-of-the-art and aims to facilitate further innovation in the synthesis of this valuable molecular scaffold.

References

A Comparative Guide to the Synthesis of Methylenecyclopentane: Analysis of Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key carbocyclic scaffolds is a fundamental aspect of molecular construction. Methylenecyclopentane, an exocyclic alkene, serves as a versatile building block in organic synthesis. The method chosen for its synthesis can significantly impact yield, purity, and scalability. This guide provides an objective comparison of two prominent synthetic routes to this compound—the Wittig reaction and the intramolecular Heck reaction—with a focus on the analysis of their respective reaction intermediates and supported by experimental data.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the Wittig and intramolecular Heck reactions for the synthesis of this compound, offering a clear comparison of their efficiencies and requirements.

ParameterWittig ReactionIntramolecular Heck Reaction
Starting Materials Cyclopentanone (B42830), Methyltriphenylphosphonium (B96628) bromide6-Halo-1-hexene or a related vinyl halide/triflate
Key Reagents Strong base (e.g., n-BuLi, NaH, KHMDS)Palladium(0) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine (B1218219) ligand, base (e.g., Et₃N, K₂CO₃)
Reaction Type OlefinationPalladium-catalyzed cross-coupling
Typical Yield 60-80% (estimated based on similar reactions)70-90%
Reaction Temperature 0 °C to refluxRoom temperature to 100 °C
Reaction Time 2-12 hours4-24 hours
Key Advantages High regioselectivity for the exocyclic double bond; uses readily available starting materials.High functional group tolerance; can be rendered asymmetric with chiral ligands.
Key Disadvantages Stoichiometric amounts of phosphonium (B103445) salt and base required; formation of triphenylphosphine (B44618) oxide byproduct can complicate purification.Requires a pre-functionalized substrate; catalyst cost and sensitivity can be a concern.

Method 1: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. For the synthesis of this compound, cyclopentanone is treated with methylenetriphenylphosphorane.

Reaction Intermediates

The key intermediates in the Wittig reaction are the phosphorus ylide and the oxaphosphetane . The ylide, a neutral molecule with adjacent positive and negative charges, acts as the nucleophile. Its reaction with the carbonyl group leads to a betaine (B1666868) intermediate which rapidly cyclizes to the four-membered oxaphosphetane ring. The decomposition of this intermediate drives the formation of the alkene and the triphenylphosphine oxide byproduct.[1]

Experimental Protocol

This protocol is adapted from the synthesis of the analogous methylenecyclohexane.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise. Allow the resulting bright yellow-orange mixture to stir at 0 °C for 1 hour and then at room temperature for another hour to ensure complete formation of the ylide.

  • Reaction with Cyclopentanone: Cool the ylide solution back to 0 °C and add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. The color of the reaction mixture will typically fade.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel (typically using hexane (B92381) as the eluent) to separate the this compound from the triphenylphosphine oxide byproduct.

Reaction Pathway

Wittig_Reaction start Cyclopentanone + Methyltriphenylphosphonium bromide base Strong Base (e.g., n-BuLi) ylide Phosphorus Ylide (Intermediate) start->ylide Deprotonation oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane [2+2] Cycloaddition with Cyclopentanone product This compound oxaphosphetane->product Decomposition byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

Caption: The Wittig reaction pathway for this compound synthesis.

Method 2: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for constructing cyclic systems via a palladium-catalyzed coupling of a vinyl or aryl halide with an alkene within the same molecule.[2][3] For the synthesis of this compound, a suitable starting material would be a 6-halo-1-hexene derivative, which undergoes a 5-exo-trig cyclization.

Reaction Intermediates

The catalytic cycle of the Heck reaction involves several key palladium intermediates. The cycle is initiated by the oxidative addition of the vinyl halide to a Pd(0) complex , forming a Pd(II)-vinyl intermediate . This is followed by migratory insertion of the tethered alkene to give a Pd(II)-alkyl intermediate . The final step is a β-hydride elimination, which forms the exocyclic double bond and regenerates the Pd(0) catalyst.[2]

Experimental Protocol
  • Reaction Setup: To a solution of the 6-halo-1-hexene substrate (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or DMF, add a palladium catalyst (e.g., palladium(II) acetate, 2-5 mol%), a phosphine ligand (e.g., triphenylphosphine, 4-10 mol%), and a base (e.g., triethylamine, 2-3 equivalents).

  • Reaction Execution: De-gas the mixture with argon or nitrogen and then heat to 80-100 °C. Monitor the reaction by TLC or gas chromatography (GC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle

Heck_Reaction pd0 Pd(0)L₂ pd2_vinyl Pd(II)-Vinyl Intermediate pd0->pd2_vinyl Oxidative Addition pd2_alkyl Pd(II)-Alkyl Intermediate pd2_vinyl->pd2_alkyl Migratory Insertion (5-exo-trig) pd2_alkyl->pd0 Reductive Elimination (with Base) product This compound pd2_alkyl->product β-Hydride Elimination base Base substrate 6-Halo-1-hexene substrate->pd2_vinyl

Caption: The catalytic cycle of the intramolecular Heck reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound, applicable to both described methods with minor variations.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants and Reagents reaction Reaction under Controlled Conditions (Temp, Time, Atmosphere) reagents->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

Caption: A general experimental workflow for synthesis and analysis.

References

Safety Operating Guide

Proper Disposal of Methylenecyclopentane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of methylenecyclopentane is paramount for laboratory safety and regulatory compliance. This highly flammable liquid presents significant hazards if mishandled. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, minimizing risks and ensuring adherence to safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles and a face shield.[1]

  • Ventilation: All handling of this chemical should occur in a well-ventilated area. A chemical fume hood is strongly recommended for all transfers and manipulations to prevent the inhalation of vapors.[1]

  • Ignition Sources: this compound is highly flammable.[1] All heat sources, sparks, open flames, and other potential ignition sources must be strictly avoided in the vicinity of this chemical and its waste.[2] Use only non-sparking tools and explosion-proof equipment when handling.[3]

  • Grounding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure that all containers and receiving equipment are properly grounded and bonded during transfer.[3]

Quantitative Hazard and Physical Data

For quick reference, key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 1528-30-9
Molecular Formula C₆H₁₀
Molecular Weight 82.14 g/mol [1]
Physical State Clear, colorless liquid
Boiling Point 77°C
Flash Point -19°C
Relative Density 0.78
Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a series of critical steps to ensure safety and compliance with hazardous waste regulations.

Step 1: Waste Identification and Segregation

  • This compound is classified as a Class 3 Flammable Liquid and a hazardous waste.[4][5]

  • It is crucial to segregate this compound waste from other chemical waste streams, particularly those that are incompatible. Do not mix with oxidizers or other reactive chemicals.

Step 2: Waste Collection and Containerization

  • Collect this compound waste in a designated, properly labeled, and chemically compatible container.[6] Approved safety cans or Department of Transportation (DOT) approved containers should be used.[4]

  • The container must have a secure, tightly sealed lid to prevent the escape of flammable vapors.[3]

  • Containers should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and "this compound." The label should also include the accumulation start date and the hazards associated with the waste.

Step 3: Temporary Storage (Satellite Accumulation Area)

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA must be a well-ventilated, cool area away from heat, direct sunlight, and ignition sources.[3][5]

  • The storage area should have secondary containment to prevent spills from reaching drains or other sensitive areas.[3]

  • Do not accumulate more than 55 gallons of hazardous waste at a satellite accumulation point.

Step 4: Professional Disposal

  • Never dispose of this compound down the drain or in regular trash.[6][7][8] This is illegal and poses a significant fire and environmental hazard.

  • Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[4][5]

  • Ensure all required documentation for the waste manifest is completed accurately.

Emergency Procedures for Spills

In the event of a this compound spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.

  • Containment: Use a spill kit with absorbent materials that are compatible with flammable liquids to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Wear appropriate PPE and clean up the spill using non-sparking tools.

  • Disposal: All contaminated materials from the cleanup must be collected, labeled, and disposed of as hazardous waste following the procedures outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Avoid Incompatibles) ppe->segregate collect 3. Collect in Labeled, Approved Container segregate->collect store 4. Store in Designated Satellite Accumulation Area collect->store spill Spill Occurs! collect->spill contact_ehs 5. Contact EH&S or Licensed Hazardous Waste Contractor store->contact_ehs pickup 6. Professional Pickup and Manifesting contact_ehs->pickup end End: Proper Disposal pickup->end spill_procedure Follow Emergency Spill Procedures spill->spill_procedure spill_procedure->collect Collect spill debris as hazardous waste

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of Methylenecyclopentane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is fundamental to ensuring a safe and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the use of Methylenecyclopentane. Adherence to these procedural steps is critical for mitigating risks and promoting a culture of safety.

Immediate Safety and Personal Protection

This compound is a highly flammable liquid and vapor that can be fatal if swallowed and enters the airways.[1][2] It also causes skin and serious eye irritation and may lead to respiratory irritation or drowsiness.[3] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.[4][5]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

  • Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[1][4] All sources of ignition must be eliminated from the handling area.[6]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are required.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][8]

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[4] Gloves must be inspected for integrity before each use.[3]

    • Protective Clothing: A full-length, long-sleeved laboratory coat is required.[9] For larger quantities or tasks with a higher risk of splashing, a complete chemical-resistant suit and flame-retardant antistatic protective clothing should be worn.[3]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[2][6] The use of respirators must comply with a comprehensive respiratory protection program.[8]

Quantitative Safety Data

A clear understanding of this compound's properties is crucial for its safe handling.

PropertyValueSource
CAS Number 1528-30-9[1][2]
Molecular Formula C₆H₁₀[1][2]
Signal Word Danger[1][2]
Hazard Statements H225, H304[1][2]
Flash Point -19°C (-2.2°F)[1]
Boiling Point 77°C[1]
Hazard Class Flammable Liquid 2, Aspiration Toxicity 1[2][5]

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural workflow for handling this compound from preparation to disposal.

1. Preparation and Precautionary Measures:

  • Review SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Area Inspection: Ensure the work area is clean, uncluttered, and free of ignition sources like heat, sparks, and open flames.[1]

  • Equipment Setup: Use only non-sparking tools and explosion-proof equipment.[1][6] Ground and bond all containers and receiving equipment to prevent static discharge.[4][6]

  • Don PPE: Put on all required personal protective equipment as detailed above.

2. Handling the Chemical:

  • Container Handling: Keep the container tightly closed when not in use.[4][6] Store in a cool, dry, and well-ventilated place away from direct sunlight.[1][4]

  • Dispensing: When transferring the liquid, do so in a chemical fume hood. Avoid inhaling any vapors, mists, or gases.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[3][4] Do not eat, drink, or smoke in the work area.

3. Accidental Spill Response:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Control Ignition Sources: Remove all sources of ignition.[6][7]

  • Containment: For small spills, absorb the material with a non-combustible, inert absorbent such as sand, earth, or vermiculite.[1][4] Do not use combustible materials like sawdust.

  • Collection: Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][7]

  • Reporting: Report all spills to the appropriate safety personnel.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste, including unused this compound and contaminated materials (e.g., gloves, absorbent), in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted.

2. Disposal Method:

  • Disposal must be conducted through an approved and licensed waste disposal company.[1][10]

  • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[1]

Workflow Diagrams

The following diagrams illustrate the essential workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow Start Task: Handle This compound Assess Assess Risk: - Splash Potential? - Adequate Ventilation? Start->Assess Eyes Mandatory: Chemical Splash Goggles Assess->Eyes Yes/No Skin Mandatory: - Lab Coat - Chemical-Resistant Gloves Assess->Skin Yes/No Respiratory Wear Approved Respirator Assess->Respiratory No to Ventilation Face Add Face Shield Eyes->Face High Splash Risk Face->Skin Proceed Proceed with Task Safely Skin->Proceed Respiratory->Proceed

Caption: PPE Selection Workflow for this compound.

Handling_Disposal_Workflow cluster_workflow Operational & Disposal Plan Prep 1. Preparation - Review SDS - Inspect Area & Equipment - Don PPE Handling 2. Chemical Handling - Use Fume Hood - Ground Equipment - Avoid Contact Prep->Handling Spill Spill Occurs Handling->Spill Accident Use 3. Post-Handling - Close Container - Clean Work Area Handling->Use Normal Operation SpillResponse Spill Response Protocol: - Evacuate & Ventilate - Contain & Collect Spill->SpillResponse Waste 4. Waste Collection - Segregate Waste - Label Container SpillResponse->Waste Use->Waste Disposal 5. Final Disposal - Use Approved Vendor - Follow Regulations Waste->Disposal

Caption: Operational & Disposal Plan for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylenecyclopentane
Reactant of Route 2
Reactant of Route 2
Methylenecyclopentane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.